ethyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-amino-1-pyrimidin-2-ylpyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O2/c1-2-17-9(16)7-6-14-15(8(7)11)10-12-4-3-5-13-10/h3-6H,2,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUJVQPYZCUMBML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=NC=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40368156 | |
| Record name | ethyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40368156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91129-95-2 | |
| Record name | ethyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40368156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of Ethyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of ethyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. The pyrazolo[1,5-a]pyrimidine scaffold, of which this molecule is a key precursor, is a privileged structure found in numerous pharmacologically active agents.[1][2] This document details a robust and efficient synthetic strategy, outlines the underlying reaction mechanism, provides a step-by-step experimental protocol, and describes the necessary analytical techniques for product characterization. The content is designed to equip researchers and drug development professionals with the technical knowledge required for the successful preparation and validation of this valuable molecular building block.
Introduction and Significance
The fusion of pyrazole and pyrimidine rings creates the pyrazolo[1,5-a]pyrimidine system, a class of N-heterocyclic compounds that has garnered immense attention in drug discovery.[2] Molecules containing this scaffold exhibit a wide array of biological activities, including roles as kinase inhibitors for cancer therapy, anti-inflammatory agents, and antiviral compounds.[1][3][4][5] The title compound, this compound, serves as a crucial intermediate for accessing this diverse chemical space. Its strategic functionalization allows for the construction of complex molecular architectures and the exploration of structure-activity relationships (SAR) in various therapeutic areas. The synthetic route described herein is based on the classical and highly reliable cyclocondensation reaction, which is a foundational method for pyrazole ring formation.[6][7][8]
Synthetic Strategy and Core Principles
The most direct and widely adopted method for synthesizing 5-aminopyrazole esters is the cyclocondensation reaction between a substituted hydrazine and a versatile three-carbon electrophilic building block.[9] This strategy is renowned for its efficiency and high degree of regioselectivity.
Retrosynthetic Analysis:
The target molecule can be disconnected at the pyrazole ring bonds, revealing two key starting materials:
-
2-Hydrazinopyrimidine: This provides the N1-pyrimidinyl group and the N2 nitrogen atom of the pyrazole core.
-
Ethyl (ethoxymethylene)cyanoacetate (EMCA): This acyclic precursor serves as the 1,3-bielectrophilic component, providing the remaining carbon and nitrogen atoms of the substituted pyrazole ring.
The forward reaction involves a condensation followed by an intramolecular cyclization to construct the heterocyclic core in a single, efficient operation.
Reaction Mechanism
The formation of the pyrazole ring proceeds through a well-established addition-elimination and cyclization sequence. The causality behind this pathway is driven by the nucleophilicity of the hydrazine and the electrophilic nature of the EMCA molecule.
Mechanistic Steps:
-
Nucleophilic Attack (Michael Addition): The terminal, more nucleophilic nitrogen of 2-hydrazinopyrimidine attacks the electron-deficient β-carbon of the ethoxymethylene group in EMCA.
-
Elimination of Ethanol: The resulting intermediate rapidly eliminates a molecule of ethanol to form a stable substituted enamine intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs a nucleophilic attack on the electrophilic carbon of the nitrile group (-C≡N). This ring-closing step is the key to forming the five-membered pyrazole ring.
-
Tautomerization: The resulting imine intermediate undergoes tautomerization to establish the aromaticity of the pyrazole ring, yielding the final, stable 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate product.
// Reactants Reactant1 [label="2-Hydrazinopyrimidine"]; Reactant2 [label="Ethyl (ethoxymethylene)cyanoacetate (EMCA)"];
// Intermediates & Product Intermediate1 [label="Michael Adduct Intermediate"]; Intermediate2 [label="Substituted Enamine\n(after EtOH elimination)"]; Intermediate3 [label="Cyclized Intermediate\n(Iminopyrazole)"]; Product [label="this compound"];
// Flow Reactant1 -> Intermediate1 [label="Nucleophilic Attack"]; Reactant2 -> Intermediate1; Intermediate1 -> Intermediate2 [label="- EtOH"]; Intermediate2 -> Intermediate3 [label="Intramolecular\nCyclization (Attack on Nitrile)"]; Intermediate3 -> Product [label="Tautomerization"]; }
Caption: Figure 1: Reaction Mechanism
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of structurally analogous compounds.[10][11] It is designed to be a self-validating system, where successful execution yields a product that can be rigorously characterized.
Materials and Reagents
| Reagent | Molecular Formula | MW ( g/mol ) | Molar Eq. | Notes |
| 2-Hydrazinopyrimidine | C₄H₆N₄ | 110.12 | 1.0 | Starting material |
| Ethyl (ethoxymethylene)cyanoacetate | C₈H₁₁NO₃ | 169.18 | 1.0 - 1.1 | Reagent, may be used in slight excess |
| Absolute Ethanol (EtOH) | C₂H₆O | 46.07 | Solvent | Anhydrous grade is preferred |
Step-by-Step Procedure
The following workflow outlines the synthesis from reaction setup to product isolation.
Caption: Figure 2: Experimental Workflow
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-hydrazinopyrimidine (1.0 eq.).
-
Solvent Addition: Add absolute ethanol to the flask to dissolve the starting material completely. A typical concentration would be around 0.5-1.0 M.
-
Reagent Addition: Add ethyl (ethoxymethylene)cyanoacetate (1.0-1.1 eq.) to the solution in one portion at room temperature.
-
Heating: Heat the reaction mixture to reflux (approximately 78°C) and maintain this temperature for 3 to 5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. A solid product is expected to precipitate. To maximize precipitation, the flask can be further cooled in an ice-water bath.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold absolute ethanol to remove any residual soluble impurities.
-
Drying: Dry the purified product under vacuum to a constant weight. The result should be an off-white to pale yellow solid.
Product Characterization
Rigorous analytical validation is critical to confirm the identity and purity of the synthesized compound.
| Technique | Purpose | Expected Observations |
| Melting Point | Assess purity | A sharp melting point range is indicative of high purity. For comparison, the analogous ethyl 5-amino-1-(2-pyridinyl)-1H-pyrazole-4-carboxylate melts at 92-93°C.[10] |
| ¹H NMR | Structural confirmation | - Triplet and quartet signals for the ethyl ester group (-CH₂CH₃). - Characteristic signals for the pyrimidine ring protons. - A singlet for the C3-H of the pyrazole ring. - A broad singlet for the amino (-NH₂) protons. |
| ¹³C NMR | Carbon skeleton confirmation | Signals corresponding to the ester carbonyl, aromatic/heteroaromatic carbons of the pyrazole and pyrimidine rings, and the ethyl group carbons. |
| Mass Spectrometry | Confirm molecular weight | The molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) should correspond to the calculated molecular weight of C₁₀H₁₁N₅O₂ (233.23 g/mol ). |
| FT-IR Spectroscopy | Identify key functional groups | - N-H stretching vibrations (typically two bands) for the primary amine around 3300-3450 cm⁻¹. - C=O stretching for the ester group around 1680-1710 cm⁻¹. - Absence of a nitrile (C≡N) peak around 2200 cm⁻¹. |
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: Conduct the reaction in a well-ventilated fume hood.
-
Reagent Handling: Hydrazine derivatives can be toxic and should be handled with care. EMCA is a lachrymator. Avoid inhalation of vapors and skin contact.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
The synthesis of this compound via the cyclocondensation of 2-hydrazinopyrimidine and ethyl (ethoxymethylene)cyanoacetate is a reliable and efficient method for producing this valuable chemical intermediate. The protocol detailed in this guide is robust and provides a clear pathway for obtaining the target molecule in good yield and high purity. The foundational importance of the pyrazolo[1,5-a]pyrimidine scaffold in medicinal chemistry underscores the utility of this synthesis for researchers and scientists engaged in the design and development of novel therapeutic agents.
References
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH. Retrieved January 5, 2026, from [Link]
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Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved January 5, 2026, from [Link]
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Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. (n.d.). PubMed Central. Retrieved January 5, 2026, from [Link]
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Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2022). Beilstein Journals. Retrieved January 5, 2026, from [Link]
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One-Pot Coupling–Coupling–Cyclocondensation Synthesis of Fluorescent Pyrazoles. (2016). ACS Publications. Retrieved January 5, 2026, from [Link]
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). PubMed Central. Retrieved January 5, 2026, from [Link]
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Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl... (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
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Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (n.d.). PubMed Central. Retrieved January 5, 2026, from [Link]
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Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
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Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei. (n.d.). PubMed. Retrieved January 5, 2026, from [Link]
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Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. (n.d.). PMC - NIH. Retrieved January 5, 2026, from [Link]
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Synthesis of Ethyl 5-amino-1-(2-pyridinyl)-1H-pyrazole-4-carboxylate. (n.d.). PrepChem.com. Retrieved January 5, 2026, from [Link]
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Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]
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Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]
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(PDF) Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
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Synthesis of 5-amino-1-(2-pyridinyl)-1H-pyrazole-4-carboxylic acid, ethyl ester. (n.d.). molbase.com. Retrieved January 5, 2026, from [Link]
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Spectroscopic Elucidation of Ethyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate: A Technical Guide
Introduction
In the landscape of modern medicinal chemistry, pyrazole derivatives stand out as a critical class of heterocyclic compounds, forming the scaffold of numerous therapeutic agents.[1] Their diverse biological activities are intricately linked to their structural and electronic properties.[2][3] This technical guide provides an in-depth spectroscopic characterization of a novel pyrazole derivative, ethyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate. As a molecule integrating both a pyrazole and a pyrimidine ring, it holds significant potential in drug discovery, particularly in the development of kinase inhibitors and other targeted therapies.[4]
This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of the expected spectroscopic data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The interpretation of this data is grounded in established principles of spectroscopic analysis and supported by comparative data from structurally related analogs.[5][6] Our objective is to provide a robust framework for the unequivocal identification and characterization of this compound, ensuring the scientific integrity of future research and development endeavors.
Molecular Structure and Spectroscopic Assignment Strategy
A logical and systematic approach to assigning spectroscopic signals is paramount for the unambiguous structural confirmation of a novel chemical entity. The workflow below outlines the comprehensive strategy employed in this guide.
Caption: Workflow for Spectroscopic Analysis.
The molecular structure of this compound, with a proposed atom numbering scheme for NMR assignments, is presented below. This numbering is crucial for correlating specific protons and carbons to their respective signals in the NMR spectra.
Caption: Molecular Structure with Atom Numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules.[5] For the title compound, a suitable deuterated solvent would be dimethyl sulfoxide (DMSO-d₆) due to its excellent solubilizing properties for polar, aromatic compounds. Tetramethylsilane (TMS) is typically used as an internal standard for referencing chemical shifts to 0.00 ppm.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of DMSO-d₆.
-
Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Utilize a Bruker Avance 500 MHz spectrometer (or equivalent).
-
¹H NMR Acquisition:
-
Acquire the spectrum at 500 MHz.
-
Typical parameters: spectral width of 12-15 ppm, 30° pulse angle, relaxation delay of 2 seconds, and 16 scans.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum at 125 MHz.
-
Typical parameters: spectral width of 220-240 ppm, 45° pulse angle, relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.[5]
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the spectrum.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze coupling patterns (multiplicity) to deduce atomic connectivity.[5]
-
¹H NMR Spectroscopy: Predicted Data and Interpretation
The predicted ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the ethyl, amino, pyrazole, and pyrimidine protons. The chemical shifts are influenced by the electronic environment of each proton.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| -CH₂CH₃ | ~1.25 | Triplet (t) | ~7.1 | 3H |
| -CH₂ CH₃ | ~4.20 | Quartet (q) | ~7.1 | 2H |
| -NH₂ | ~6.5-7.5 | Broad Singlet (br s) | - | 2H |
| Pyrazole C₃-H | ~8.0-8.2 | Singlet (s) | - | 1H |
| Pyrimidine C₅'-H | ~7.3-7.5 | Triplet (t) | ~4.8 | 1H |
| Pyrimidine C₄', C₆'-H | ~8.8-9.0 | Doublet (d) | ~4.8 | 2H |
-
Ethyl Group (-OCH₂CH₃): The methylene (-CH₂) protons are deshielded by the adjacent oxygen atom, appearing as a quartet around 4.20 ppm due to coupling with the three methyl (-CH₃) protons. The methyl protons will appear as a triplet around 1.25 ppm. This characteristic ethyl pattern is a strong indicator of the ester functionality.[6]
-
Amino Group (-NH₂): The protons of the primary amine are expected to appear as a broad singlet in the region of 6.5-7.5 ppm. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.
-
Pyrazole Ring (C₃-H): The lone proton on the pyrazole ring is anticipated to be a singlet in the aromatic region, around 8.0-8.2 ppm. Its chemical shift is influenced by the electron-withdrawing nature of the adjacent nitrogen atoms and the pyrimidine ring.[6][7]
-
Pyrimidine Ring: The pyrimidine ring protons will exhibit a characteristic AX₂ spin system. The proton at the C₅' position will appear as a triplet around 7.3-7.5 ppm, coupled to the two equivalent protons at the C₄' and C₆' positions. These two protons will, in turn, appear as a doublet further downfield, around 8.8-9.0 ppm, due to the strong deshielding effect of the adjacent nitrogen atoms.
¹³C NMR Spectroscopy: Predicted Data and Interpretation
The ¹³C NMR spectrum will provide critical information about the carbon skeleton of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -CH₂C H₃ | ~14.5 |
| -C H₂CH₃ | ~60.0 |
| Pyrazole C ₄ | ~95-100 |
| Pyrazole C ₅ | ~150-155 |
| Pyrazole C ₃ | ~140-145 |
| Pyrimidine C ₅' | ~120-125 |
| Pyrimidine C ₄', C ₆' | ~158-160 |
| Pyrimidine C ₂' | ~155-158 |
| C =O | ~165.0 |
-
Ethyl Group Carbons: The methyl carbon will resonate at a high field (~14.5 ppm), while the methylene carbon, being attached to oxygen, will be significantly downfield (~60.0 ppm).
-
Pyrazole Ring Carbons: The carbon bearing the amino group (C₅) is expected to be significantly downfield (~150-155 ppm). The C₄ carbon, attached to the ester group, will be found at a higher field (~95-100 ppm). The C₃ carbon will be in the aromatic region (~140-145 ppm).
-
Pyrimidine Ring Carbons: The carbons adjacent to the nitrogen atoms (C₂', C₄', and C₆') will be the most deshielded, appearing in the range of 155-160 ppm. The C₅' carbon will be at a higher field (~120-125 ppm).
-
Carbonyl Carbon: The ester carbonyl carbon will exhibit a characteristic signal in the downfield region, around 165.0 ppm.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula.
Experimental Protocol: Mass Spectrometry Data Acquisition
-
Instrumentation: Utilize a time-of-flight (TOF) or Orbitrap mass spectrometer for high-resolution analysis.
-
Ionization Method: Electrospray ionization (ESI) is a suitable method for this polar, nitrogen-containing molecule, typically in positive ion mode.
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum over a relevant m/z range (e.g., 100-500).
Predicted Mass Spectrum and Interpretation
-
Molecular Formula: C₁₀H₁₁N₅O₂
-
Molecular Weight: 233.23 g/mol
-
Expected [M+H]⁺ Ion: The ESI mass spectrum in positive ion mode is expected to show a prominent peak for the protonated molecule [M+H]⁺ at an m/z of approximately 234.10.
-
High-Resolution Mass: HRMS analysis should confirm the elemental composition. The calculated exact mass for [C₁₀H₁₂N₅O₂]⁺ is 234.0986, providing a high degree of confidence in the molecular formula.
-
Fragmentation Pattern: While detailed fragmentation analysis requires experimental data, likely fragmentation pathways would involve the loss of the ethoxy group (-OC₂H₅) from the ester, the loss of the entire ethyl formate moiety, and potential cleavages within the pyrimidine ring.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Experimental Protocol: IR Data Acquisition
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation:
-
KBr Pellet: Grind 1-2 mg of the compound with ~100 mg of dry potassium bromide (KBr) and press into a thin pellet.[5]
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
Predicted IR Spectrum and Interpretation
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3450-3300 | N-H stretching | Amino (-NH₂) |
| 3100-3000 | C-H stretching | Aromatic C-H |
| 2980-2850 | C-H stretching | Aliphatic C-H (ethyl) |
| ~1700 | C=O stretching | Ester carbonyl |
| ~1620 | N-H bending | Amino (-NH₂) |
| 1600-1450 | C=C and C=N stretching | Aromatic rings |
| ~1250 | C-O stretching | Ester |
-
N-H Stretching: The presence of the amino group will be clearly indicated by one or two sharp to medium bands in the 3450-3300 cm⁻¹ region.[6]
-
C=O Stretching: A strong, sharp absorption band around 1700 cm⁻¹ is characteristic of the ester carbonyl group.[6][7]
-
Aromatic C=C and C=N Stretching: Multiple bands in the 1600-1450 cm⁻¹ region will correspond to the stretching vibrations of the pyrazole and pyrimidine rings.
-
C-O Stretching: A strong band around 1250 cm⁻¹ will be indicative of the C-O single bond stretch of the ester group.
Conclusion
The comprehensive spectroscopic analysis detailed in this guide provides a robust and scientifically sound framework for the structural elucidation of this compound. The predicted ¹H NMR, ¹³C NMR, MS, and IR data, based on established spectroscopic principles and comparison with closely related analogs, offer a clear and unambiguous spectral signature for this novel compound. By following the outlined experimental protocols and interpretive logic, researchers can confidently confirm the identity and purity of this molecule, a critical step in advancing its potential applications in drug discovery and development.
References
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Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing). Available at: [Link]
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Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate - PMC - NIH. Available at: [Link]
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Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential - ResearchGate. Available at: [Link]
-
Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC - NIH. Available at: [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. Available at: [Link]
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(PDF) Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate - ResearchGate. Available at: [Link]
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Ethyl 5-amino-1-methylpyrazole-4-carboxylate - NIST WebBook. Available at: [Link]
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Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - The Royal Society of Chemistry. Available at: [Link]
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Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | C12H13N3O2 | CID 85270 - PubChem. Available at: [Link]
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Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed. Available at: [Link]
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This compound, 95% Purity, C10H11N5O2, 1 gram - CP Lab Safety. Available at: [Link]
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An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of Pyrimidinyl-Pyrazole Compounds
Abstract
Pyrimidinyl-pyrazole scaffolds are cornerstones in modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3][4][5] The precise and unambiguous determination of their molecular structure is paramount for drug development, patentability, and understanding structure-activity relationships (SAR). Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for the structural elucidation of these complex heterocyclic systems. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for characterizing pyrimidinyl-pyrazole compounds using ¹H and ¹³C NMR spectroscopy. We will delve into the foundational principles, spectral interpretation, advanced 2D NMR techniques, and field-proven experimental protocols, ensuring a blend of theoretical understanding and practical application.
The Foundational Role of NMR in Pyrimidinyl-Pyrazole Characterization
The pyrimidinyl-pyrazole core consists of two nitrogen-containing aromatic rings linked together. The specific substitution pattern and the electronic environment of each atom are critical to the molecule's biological activity. NMR spectroscopy provides an unparalleled window into this structure by mapping the chemical environment of every hydrogen (¹H) and carbon (¹³C) atom.
However, the presence of multiple nitrogen atoms introduces unique challenges. The ¹⁴N nucleus possesses a quadrupole moment, which can lead to the broadening of signals for nearby protons and carbons, complicating spectral interpretation.[6] Furthermore, pyrazole rings can exhibit annular tautomerism, where a proton rapidly exchanges between nitrogen atoms, leading to averaged and often ambiguous signals if not properly addressed.[6] This guide will equip you with the strategies to navigate these complexities.
Core Structure and Numbering
A clear understanding of the standard numbering system is essential for discussing NMR assignments. The diagram below illustrates a generic pyrimidinyl-pyrazole scaffold, which will be referenced throughout this guide.
Caption: General structure of a C3-linked pyrimidinyl-pyrazole.
¹H NMR Spectral Analysis: A Proton's Perspective
The ¹H NMR spectrum is often the first and most informative experiment performed. It provides data on the number of distinct proton environments, their electronic surroundings (chemical shift), their neighboring protons (spin-spin coupling), and their relative abundance (integration).
Chemical Shifts (δ)
The chemical shift of a proton is highly sensitive to the electron density around it. The electron-withdrawing nitrogen atoms in both rings significantly deshield adjacent protons, causing them to resonate at a higher frequency (downfield) compared to protons on a simple benzene ring.
| Proton Location | Typical Chemical Shift (δ, ppm) | Rationale & Causality |
| Pyrazole H4 | 6.0 - 7.5 | Located between two carbons, this proton is generally the most upfield of the ring protons. Its exact shift is highly sensitive to substituents at C3 and C5. |
| Pyrazole H3/H5 | 7.5 - 8.5 | Directly adjacent to a nitrogen atom, these protons are significantly deshielded. In cases of rapid tautomerism, their signals may average out.[6] |
| Pyrazole N-H | 10.0 - 14.0+ | Highly deshielded and often appears as a very broad singlet due to chemical exchange and quadrupolar coupling with ¹⁴N.[6] This signal may be absent in protic solvents like D₂O or CD₃OD due to exchange with solvent deuterium.[6] |
| Pyrimidine H2' | 8.5 - 9.5 | Flanked by two electron-withdrawing nitrogen atoms, this is typically the most downfield proton on the pyrimidine ring. |
| Pyrimidine H4'/H6' | 8.0 - 9.0 | Adjacent to one nitrogen atom, these protons are strongly deshielded. Their chemical shifts are influenced by the substituent at the other position (e.g., the pyrazole ring). |
| Pyrimidine H5' | 7.0 - 8.0 | Positioned between two carbons, this proton is the most upfield of the pyrimidine ring protons. |
Note: These are general ranges. Actual values are highly dependent on the specific substituents and the solvent used.[7][8]
Spin-Spin Coupling (J-coupling)
J-coupling provides direct evidence of through-bond connectivity. The magnitude of the coupling constant (in Hz) is independent of the magnetic field strength and reveals information about the number of bonds and the geometry separating the coupled protons.[9][10]
| Coupling Type | Description | Typical J Value (Hz) | Structural Insight |
| ³J (H4-H5) | Vicinal coupling in the pyrazole ring | 1.5 - 3.5 Hz | Confirms the adjacency of protons at the C4 and C5 positions. |
| ³J (H5'-H6') | Vicinal coupling in the pyrimidine ring | 4.0 - 6.0 Hz | Confirms the adjacency of protons at the C5' and C6' positions. |
| ⁴J (H2'-H6') | Meta coupling in the pyrimidine ring | 1.5 - 3.0 Hz | Long-range coupling across the N3' nitrogen. Often sharp. |
| ⁴J (H4'-H6') | Meta coupling in the pyrimidine ring | 1.0 - 2.5 Hz | Long-range coupling across the N1' nitrogen. |
| ⁵J (H2'-H5') | Para coupling in the pyrimidine ring | 0.5 - 1.5 Hz | Very small, often not resolved but can contribute to peak broadening. |
Long-range couplings (⁴J and ⁵J) are particularly valuable for confirming assignments in highly substituted rings where fewer vicinal couplings are present.[11][12]
¹³C NMR Spectral Analysis: The Carbon Skeleton
The ¹³C NMR spectrum reveals the carbon framework of the molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired as proton-decoupled, resulting in sharp singlets for each unique carbon environment.
Chemical Shifts (δ)
Similar to ¹H NMR, ¹³C chemical shifts are dictated by the local electronic environment. Carbons directly bonded to nitrogen are significantly deshielded and appear far downfield.
| Carbon Location | Typical Chemical Shift (δ, ppm) | Rationale & Causality |
| Pyrazole C3/C5 | 135 - 155 | Directly attached to nitrogen, these carbons are highly deshielded. The carbon bearing the pyrimidine substituent will be significantly affected. |
| Pyrazole C4 | 100 - 115 | Least affected by the nitrogen atoms, C4 is typically the most upfield carbon in the pyrazole ring.[13][14] |
| Pyrimidine C2' | 155 - 165 | Positioned between two nitrogens, C2' is extremely deshielded and often appears furthest downfield. |
| Pyrimidine C4'/C6' | 150 - 160 | Attached to one nitrogen, these carbons are also strongly deshielded. |
| Pyrimidine C5' | 110 - 130 | The most shielded carbon of the pyrimidine ring, appearing further upfield. |
Note: These ranges provide a starting point for assignment. Unambiguous identification requires 2D NMR techniques.
Advanced 2D NMR Techniques: The Key to Unambiguous Assignment
For complex pyrimidinyl-pyrazole derivatives, 1D spectra alone are often insufficient for a complete and confident structural assignment. 2D NMR experiments are essential tools that correlate signals to reveal the complete connectivity map of the molecule.
The following workflow is a field-proven strategy for structural elucidation.
Caption: A systematic workflow for structure elucidation using 2D NMR.
-
COSY (Correlation Spectroscopy): Maps ¹H-¹H J-coupling correlations. It is invaluable for identifying connected proton networks, such as tracing the protons around the pyrimidine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (one-bond ¹H-¹³C correlation). This is the primary method for assigning carbon signals based on their known proton assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is the key experiment for connecting different spin systems and for assigning quaternary (non-protonated) carbons, which are invisible in HSQC. For example, an HMBC correlation from a pyrazole proton to a pyrimidine carbon definitively establishes the linkage point between the two rings.
Experimental Protocol: A Self-Validating System
The quality of your NMR data is directly dependent on meticulous sample preparation and proper instrument setup.
Solvent Selection and Sample Preparation
The choice of a deuterated solvent is the first critical step.[15] The solvent must dissolve the analyte completely without reacting with it.
-
Solubility Test: Begin by testing the solubility of a small amount of your compound in non-deuterated versions of common NMR solvents (e.g., chloroform, DMSO, methanol).
-
Solvent Choice:
-
Chloroform-d (CDCl₃): An excellent first choice for many non-polar to moderately polar organic compounds.[16][17] Its residual proton peak at ~7.26 ppm is a sharp singlet.[16]
-
DMSO-d₆: Ideal for highly polar compounds and essential for observing exchangeable protons like N-H or O-H, as it slows down the exchange rate compared to other solvents.[17] Be aware that it is hygroscopic and a water peak around 3.33 ppm is common.
-
Deuterium Oxide (D₂O): Used exclusively for water-soluble compounds. Protons attached to heteroatoms (N-H, O-H) will exchange with deuterium and become invisible in the ¹H spectrum, which can be a useful diagnostic tool.[16]
-
-
Sample Preparation:
-
Concentration: Aim for a concentration of 5-10 mg in 0.6-0.7 mL of deuterated solvent for a standard 5 mm NMR tube.
-
Purity: Ensure the solvent is of high isotopic purity (e.g., >99.8% D) to minimize solvent signals. Use a dry NMR tube and handle solvents in a dry environment to minimize water contamination.[18]
-
Reference: Most deuterated solvents contain a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[17] If not, the residual solvent peak can be used as a secondary reference.[16]
-
NMR Data Acquisition
While instrument-specific parameters will vary, the following provides a general guideline for acquiring high-quality data on a modern NMR spectrometer.
-
Insert and Lock: Insert the sample, and lock the spectrometer on the deuterium signal of the solvent. This stabilizes the magnetic field.
-
Shimming: Perform automated or manual shimming to optimize the homogeneity of the magnetic field, which is critical for achieving sharp lines and high resolution.
-
¹H Spectrum:
-
Acquire a quick 1-scan spectrum to check the signal-to-noise ratio.
-
Set the spectral width to cover the expected range (e.g., -1 to 15 ppm).
-
Optimize the receiver gain.
-
Acquire 8 to 16 scans for a standard sample.
-
-
¹³C Spectrum:
-
Use a proton-decoupled pulse program.
-
Set the spectral width to cover ~0 to 180 ppm.
-
A larger number of scans (e.g., 128 to 1024 or more) is required due to the low natural abundance of ¹³C.
-
-
2D Spectra (COSY, HSQC, HMBC):
-
Use standard, pre-optimized parameter sets provided by the spectrometer software.
-
These experiments typically take longer to run (30 minutes to several hours) depending on the desired resolution and sample concentration.
-
The Role of Predictive Software
Modern NMR prediction software can serve as a valuable complementary tool.[19] These programs use algorithms and large databases of known structures to calculate theoretical ¹H and ¹³C spectra from a proposed chemical structure.[20][21][22]
-
Application: Use predicted spectra to get a preliminary idea of where signals might appear, helping to guide initial assignments.[19]
-
Caution: Predictions are not a substitute for experimental data. They are most accurate for common structural motifs and may be less reliable for highly novel or strained systems. Always verify the structure with a full suite of 1D and 2D experiments.
Conclusion
The NMR characterization of pyrimidinyl-pyrazole compounds is a systematic process that combines a fundamental understanding of spectral principles with the power of modern multi-dimensional experiments. By carefully selecting the appropriate solvent, acquiring high-quality 1D and 2D data, and following a logical workflow for interpretation, researchers can achieve complete and unambiguous structural assignment. This rigorous characterization is the bedrock upon which successful drug discovery and development programs are built.
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An In-depth Technical Guide to the Crystal Structure of Ethyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties[1][2][3]. This guide provides a comprehensive technical overview of ethyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate, a molecule of significant interest in drug discovery. While a definitive crystal structure for this specific compound is not yet publicly available, this document leverages crystallographic data from closely related analogs to predict its structural characteristics. We present a detailed, field-proven protocol for its synthesis, crystallization, and subsequent X-ray diffraction analysis, grounded in established methodologies for similar pyrazole derivatives. This guide is designed to empower researchers to confidently synthesize, characterize, and ultimately elucidate the precise crystal structure of this promising compound.
Introduction: The Significance of Pyrazole Derivatives in Modern Drug Discovery
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in pharmaceutical sciences[4]. Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal building block for designing potent and selective therapeutic agents[5]. The derivatization of the pyrazole core, particularly with substituents like amino and carboxylate groups, allows for fine-tuning of its physicochemical properties and biological activity[6]. The title compound, this compound, combines the established pyrazole core with a pyrimidine moiety, a substitution known to modulate bioactivity, making it a compelling target for further investigation.
Synthesis and Crystallization: A Predictive Protocol
The synthesis of this compound can be reliably achieved through a well-established cyclocondensation reaction. The following protocol is adapted from successful syntheses of analogous compounds, such as ethyl 5-amino-1-(2-pyridinyl)-1H-pyrazole-4-carboxylate[7][8].
Synthetic Workflow
Caption: Synthetic and crystallization workflow for the target compound.
Step-by-Step Synthesis Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-hydrazinopyrimidine (1 equivalent) in absolute ethanol.
-
Addition of Reagents: To this solution, add ethyl(ethoxymethylene)cyanoacetate (1 equivalent) in a single portion.
-
Reflux: Heat the reaction mixture to reflux and maintain for approximately 3-4 hours, monitoring the reaction progress by thin-layer chromatography.
-
Isolation of Crude Product: Upon completion, cool the reaction mixture to room temperature. The resulting solid precipitate is collected by vacuum filtration and washed with cold absolute ethanol.
-
Purification and Crystallization: The crude product is then recrystallized from a suitable solvent system, such as ethanol-water, by slow evaporation at room temperature to yield diffraction-quality single crystals.
X-ray Diffraction Analysis: Unveiling the Molecular Architecture
The elucidation of the crystal structure is paramount to understanding the compound's three-dimensional conformation, intermolecular interactions, and potential binding modes with biological targets. The following protocol outlines the standard procedure for single-crystal X-ray diffraction analysis.
Data Collection and Structure Refinement Workflow
Caption: Workflow for single-crystal X-ray diffraction analysis.
Predicted Crystallographic Parameters and Molecular Interactions
Based on the crystallographic data of structurally similar compounds, we can predict the key structural features of this compound. The table below presents a comparative analysis of unit cell parameters and other crystallographic data from known analogs.
| Parameter | Ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate[9] | Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate[10][11] | Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate[12] | Predicted for Target Compound |
| Crystal System | Monoclinic | Monoclinic | Monoclinic | Monoclinic |
| Space Group | Cc | P2/n | P2₁/c | P2₁/c or similar |
| a (Å) | 16.146(5) | 6.27869(7) | 8.5899(8) | 8 - 17 |
| b (Å) | 14.653(4) | 15.43607(12) | 10.2413(9) | 10 - 16 |
| c (Å) | 14.621(4) | 15.27141(13) | 15.6633(14) | 14 - 16 |
| β (°) ** | 106.052(8) | 96.2633(9) | 96.5415(13) | 95 - 107 |
| V (ų) ** | 3324.3(16) | 1471.24(2) | 1369.0(2) | 1300 - 3400 |
| Z | 12 | 4 | 4 | 4 or higher |
Key Predicted Molecular Interactions
-
Intramolecular Hydrogen Bonding: A crucial feature observed in related structures is the formation of an intramolecular N-H···O hydrogen bond between the amino group at the C5 position and the carbonyl oxygen of the ethyl carboxylate group at the C4 position[12]. This interaction is highly probable in the title compound and would contribute to the planarity of the pyrazole-carboxylate system.
-
Intermolecular Hydrogen Bonding: The amino group is also expected to act as a hydrogen bond donor to acceptor atoms on neighboring molecules, such as the nitrogen atoms of the pyrimidine ring or the carbonyl oxygen, leading to the formation of one-dimensional chains or tapes[12].
-
π-π Stacking: The aromatic pyrazole and pyrimidine rings are likely to engage in π-π stacking interactions with adjacent molecules, further stabilizing the crystal packing[10][11]. The distance between the centroids of these rings is anticipated to be in the range of 3.6 to 3.8 Å.
Conclusion and Future Directions
This guide provides a robust framework for the synthesis, crystallization, and structural elucidation of this compound. By leveraging the extensive knowledge base of its structural analogs, we have outlined a clear path for researchers to obtain high-quality single crystals and perform definitive X-ray diffraction analysis. The predicted structural features, including key hydrogen bonding and π-π stacking interactions, offer valuable insights for the rational design of novel pyrazole-based therapeutic agents. The experimental verification of these predictions will be a significant contribution to the field of medicinal chemistry and will undoubtedly facilitate the development of new and effective drugs.
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An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl 5-Amino-1-Substituted Pyrazoles
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Pyrazole Scaffold in Modern Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, and analgesic properties.[1][2] Among the various classes of pyrazoles, the 5-aminopyrazole motif is particularly noteworthy. The presence of a reactive amino group at the C-5 position makes it an exceptionally versatile building block for the synthesis of fused heterocyclic systems, such as pyrazolopyrimidines, pyrazolopyridines, and pyrazolotriazines.[3] These fused systems are central to the structure of numerous clinically relevant molecules. For instance, the recently approved drug Pirtobrutinib, a Bruton's tyrosine kinase (BTK) inhibitor for treating mantle cell lymphoma, features a 5-aminopyrazole core, underscoring the contemporary relevance of this scaffold.[4] This guide provides a detailed exploration of the synthesis, physical properties, and chemical reactivity of ethyl 5-amino-1-substituted pyrazoles, offering foundational knowledge for their effective utilization in drug discovery and development.
Synthesis of Ethyl 5-Amino-1-Substituted Pyrazoles
The most prevalent and versatile method for constructing the ethyl 5-amino-1-substituted pyrazole core involves the condensation of a substituted hydrazine with a β-ketonitrile.[5] This approach offers a direct and efficient route to highly functionalized pyrazoles.
Primary Synthetic Route: Condensation of Hydrazines with β-Ketonitriles
The cornerstone of this synthesis is the reaction between a substituted hydrazine (R-NHNH₂) and an ethyl 2-cyano-3-oxobutanoate or a similar β-ketonitrile. The reaction proceeds through a two-step mechanism:
-
Initial Nucleophilic Attack: The terminal nitrogen of the hydrazine attacks the more electrophilic ketone carbonyl of the β-ketonitrile, forming a hydrazone intermediate.[5] This step is often the rate-determining step.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazone then performs a nucleophilic attack on the carbon of the nitrile group, leading to ring closure. Subsequent tautomerization yields the aromatic 5-aminopyrazole ring system.[5]
The choice of the N-1 substituent is determined by the starting hydrazine derivative (e.g., methylhydrazine yields an N-1 methylpyrazole, while phenylhydrazine yields an N-1 phenylpyrazole). This modularity is a key advantage for creating diverse compound libraries for structure-activity relationship (SAR) studies.[6]
Caption: General synthesis of ethyl 5-amino-1-substituted pyrazoles.
Physical and Spectroscopic Properties
The physical properties of these compounds are crucial for their handling, formulation, and pharmacokinetic profiling. They are typically yellow crystalline powders or solids with moderate to good solubility in organic solvents.[7]
General Physical Characteristics
The melting point and solubility are highly dependent on the nature of the N-1 substituent. Aromatic or bulky aliphatic groups can influence crystal packing and intermolecular interactions, leading to higher melting points.
| Property | Typical Value/Observation | Significance |
| Appearance | White to yellow crystalline powder | Purity and stability indicator. |
| Melting Point | 96-104 °C (for N-methyl/N-phenyl)[8][9] | Influenced by N-1 substituent; key for identification. |
| Solubility | Soluble in DMSO, DMF, ethanol; sparingly soluble in water. | Critical for reaction conditions and biological assays. |
| UV λmax | ~257 nm (in Ethanol)[7] | Indicates the presence of the conjugated pyrazole system. |
Spectroscopic Characterization
Spectroscopic analysis is essential for structural confirmation. The ethyl 5-amino-1-substituted pyrazole scaffold presents a unique set of signals that are readily identifiable.
| Technique | Nucleus/Bond | Characteristic Signal Range | Notes |
| ¹H NMR | Pyrazole H-3 | 7.6 - 7.9 ppm (singlet)[4][10] | The downfield shift is due to the aromatic nature of the ring. |
| NH₂ | 4.2 - 6.9 ppm (broad singlet)[4][11] | Signal is exchangeable with D₂O; position is solvent-dependent. | |
| O-CH₂-CH₃ | 4.1 - 4.2 ppm (quartet) | Standard ethyl ester signal. | |
| O-CH₂-CH₃ | 1.2 - 1.3 ppm (triplet) | Standard ethyl ester signal. | |
| ¹³C NMR | C=O (Ester) | ~164 ppm | Typical chemical shift for an ester carbonyl.[12] |
| C-5 (C-NH₂) | ~153 ppm | Carbon bearing the amino group.[11] | |
| C-3 | ~138 ppm | Unsubstituted carbon on the pyrazole ring.[4] | |
| C-4 (C-COOEt) | ~97 ppm | Carbon bearing the ethyl carboxylate group.[4] | |
| IR (cm⁻¹) | N-H Stretch | 3300 - 3500 cm⁻¹[10][13] | Two bands typical for a primary amine (symmetric/asymmetric). |
| C=O Stretch | 1690 - 1730 cm⁻¹[10][13] | Strong absorption from the ester carbonyl group. | |
| C=N Stretch | ~1615 cm⁻¹[10] | Characteristic of the pyrazole ring. |
Chemical Properties and Reactivity
The synthetic utility of ethyl 5-amino-1-substituted pyrazoles stems from the reactivity of the 5-amino group and its ability to act as a nucleophile, enabling the construction of more complex, fused heterocyclic systems.
Reactions of the 5-Amino Group
The exocyclic amino group is the primary center of reactivity, behaving as a potent nucleophile.
-
Diazotization: Treatment of the 5-aminopyrazole with nitrous acid (generated in situ from NaNO₂ and a strong acid) yields a pyrazolyl-5-diazonium salt.[14] This highly reactive intermediate is not typically isolated and can undergo several transformations:
-
Azo Coupling: The diazonium salt can couple with electron-rich aromatic compounds (like phenols or anilines) to form brightly colored azo dyes.[15]
-
Intramolecular Cyclization: If a suitable nucleophilic group is present on the N-1 substituent, the diazonium salt can cyclize. More importantly, it serves as a precursor for fused triazines, such as pyrazolo[3,4-d][3][6][14]triazin-4-ones, which are structural analogues of purines and possess significant biological activity.[16][17]
-
-
Condensation and Cyclization: The 5-amino group, along with the N-1 nitrogen, acts as a 1,3-dinucleophile. This allows for condensation reactions with 1,3-dielectrophiles to form fused six-membered rings.
-
Pyrazolo[1,5-a]pyrimidines: Reaction with β-diketones or α,β-unsaturated ketones leads to the formation of the pyrazolo[1,5-a]pyrimidine scaffold, a core structure with diverse pharmacological applications, including as kinase inhibitors and anti-inflammatory agents.[3]
-
Pyrazolo[3,4-b]pyridines: Multicomponent reactions involving an aldehyde and an active methylene compound (like pyruvic acid) can yield pyrazolo[3,4-b]pyridines.[18]
-
-
Acylation and Sulfonylation: The amino group readily reacts with acyl chlorides or sulfonyl chlorides in the presence of a base to form the corresponding amides and sulfonamides, respectively.[16] This is a common strategy to modify the properties of the molecule or to introduce new functional handles.
Caption: Key reactivity pathways of ethyl 5-amino-1-substituted pyrazoles.
Experimental Protocols
To ensure the practical applicability of this guide, the following section details standardized laboratory procedures.
Protocol: General Synthesis of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate
This protocol describes a representative synthesis based on the most common condensation reaction.[5][16]
Materials & Equipment:
-
Phenylhydrazine
-
Ethyl 2-cyano-3-oxobutanoate (ethyl acetoacetate derivative)
-
Ethanol (absolute)
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Beaker, Buchner funnel, filter paper
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask, add ethyl 2-cyano-3-oxobutanoate (1 equivalent) and absolute ethanol (approx. 10 mL per gram of ketonitrile).
-
Addition of Reagents: While stirring, add phenylhydrazine (1 equivalent) to the solution. Then, add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux: Attach the reflux condenser and heat the mixture to reflux (approx. 80 °C) using the heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate should form. If not, reduce the volume of the solvent using a rotary evaporator.
-
Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified product, ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate, in a vacuum oven. The product is typically an off-white or pale yellow powder.[9]
Protocol: Representative Diazotization and Azo Coupling
This protocol illustrates the conversion of the aminopyrazole to an azo dye, a key chemical transformation.[14][15]
Materials & Equipment:
-
Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate
-
Hydrochloric acid (conc.)
-
Sodium nitrite (NaNO₂)
-
2-Naphthol (or other coupling agent)
-
Sodium hydroxide (NaOH)
-
Beakers, magnetic stirrer, ice bath
Procedure:
-
Diazonium Salt Formation: a. Dissolve the aminopyrazole (1 equivalent) in a mixture of concentrated HCl and water in a beaker, and cool the solution to 0-5 °C in an ice-salt bath. b. In a separate beaker, prepare a solution of sodium nitrite (1 equivalent) in cold water. c. Add the sodium nitrite solution dropwise to the cold aminopyrazole solution with vigorous stirring, ensuring the temperature remains below 5 °C. Stir for an additional 20-30 minutes at this temperature. The resulting solution contains the pyrazolyl-5-diazonium salt.
-
Coupling Reaction: a. In a separate beaker, dissolve 2-naphthol (1 equivalent) in an aqueous sodium hydroxide solution and cool to 0-5 °C. b. Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with continuous stirring. c. A brightly colored precipitate (the azo dye) will form immediately.
-
Isolation and Purification: a. Continue stirring the mixture in the ice bath for another 30 minutes to ensure complete reaction. b. Collect the solid dye by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry.
Conclusion
Ethyl 5-amino-1-substituted pyrazoles are not merely chemical curiosities; they are powerful and versatile intermediates in the design and synthesis of functional molecules. Their straightforward synthesis, well-defined physical and spectroscopic properties, and predictable, high-yield reactivity make them indispensable tools for medicinal chemists. A thorough understanding of the principles outlined in this guide—from their construction via condensation reactions to their transformation into complex fused heterocycles through diazotization and cyclization—empowers researchers to leverage this scaffold to its full potential, paving the way for the discovery of next-generation therapeutics.
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An In-depth Technical Guide to Ethyl 5-Amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Among its myriad derivatives, ethyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate stands out as a molecule of significant interest. This compound uniquely combines the pharmacologically privileged 5-aminopyrazole-4-carboxylate framework with a pyrimidine ring, a key feature of purine bases. This structural arrangement suggests a high potential for interaction with biological targets central to oncology and immunology, particularly kinases. This technical guide provides a comprehensive overview of this molecule, from its fundamental chemical properties and synthesis to its analytical characterization and profound implications in drug discovery. We will explore the rationale behind its design, detail robust synthetic protocols, and discuss its potential as a precursor for potent therapeutic agents, such as inhibitors of Fibroblast Growth Factor Receptors (FGFR).
Introduction: The Strategic Importance of the Pyrazole Scaffold
The 5-aminopyrazole system is a versatile and highly valued template in drug discovery.[3][4] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial properties.[1][5][6] The strategic value of this scaffold lies in its ability to present substituents in a well-defined three-dimensional arrangement, allowing for precise interactions with enzyme active sites or protein-protein interfaces.
The title compound, this compound, is a sophisticated iteration of this scaffold. The incorporation of the N-pyrimidin-2-yl group is a deliberate design choice. This moiety is isosteric to purine fragments found in DNA and RNA, and crucially, in ATP, the universal phosphate donor for kinases.[7] This "biomimicry" makes the molecule a prime candidate for targeting ATP-binding sites in enzymes, particularly kinases, which are often dysregulated in cancer and inflammatory diseases.[8][9] Furthermore, the arrangement of nitrogen atoms in the pyrimidinyl-pyrazole core creates a unique hydrogen bonding pattern that can be exploited for high-affinity binding to therapeutic targets. The ethyl ester and the adjacent amino group provide versatile chemical handles for further derivatization, enabling the generation of extensive chemical libraries for structure-activity relationship (SAR) studies.
Physicochemical Properties and Structural Data
While a specific CAS number for this compound is not prominently listed in major chemical databases, its properties can be reliably predicted based on its structure and comparison with closely related analogs.
| Property | Value (Predicted/Analog-Based) | Reference Analog |
| Molecular Formula | C₁₀H₁₁N₅O₂ | N/A |
| Molecular Weight | 233.23 g/mol | N/A |
| Appearance | Off-white to light yellow solid | Ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate[10] |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in Ethanol | General for pyrazole esters |
| Melting Point | >150 °C (decomposes) | Varies with purity |
| SMILES | CCOC(=O)C1=C(N)N(C2=NC=CC=N2)N=C1 | N/A |
| InChI | InChI=1S/C10H11N5O2/c1-2-17-9(16)7-5-12-15(10(11)8(7)13)6-3-4-14-11(6)15/h3-5H,2H2,1H3,(H2,12,13) | N/A |
Note: The data presented is based on the analysis of structurally similar compounds and computational predictions. Experimental verification is required for definitive characterization.
Synthesis and Mechanism
The most direct and widely adopted method for synthesizing N-substituted 5-aminopyrazole-4-carboxylates is the condensation reaction between a hydrazine derivative and a β-acyanocetone equivalent.[3] For the title compound, this involves the reaction of 2-hydrazinopyrimidine with ethyl (ethoxymethylene)cyanoacetate (EMMCA).
Synthetic Pathway
The reaction proceeds via a well-established addition-elimination and subsequent intramolecular cyclization mechanism.
Caption: Synthetic workflow for the target compound.
Causality of Experimental Choices:
-
Reactant Choice (EMMCA): EMMCA is an ideal starting material as it possesses both an electrophilic carbon (from the ethoxymethylene group) for the initial nucleophilic attack by the hydrazine, and a nitrile group, which is a perfect electrophile for the subsequent intramolecular cyclization.
-
Solvent and Catalyst: The reaction is typically performed in a protic solvent like ethanol or acetic acid.[11] Acetic acid can act as both a solvent and a catalyst, protonating the ethoxy group to facilitate its elimination as ethanol. The choice of solvent can influence the reaction rate and the regioselectivity of the cyclization.
-
Temperature: Heating the reaction mixture, often to reflux, provides the necessary activation energy for both the elimination of ethanol and the subsequent intramolecular cyclization, which involves the attack of the second hydrazine nitrogen onto the nitrile carbon.[11]
Detailed Experimental Protocol
This protocol is adapted from procedures for analogous compounds and should be optimized for specific laboratory conditions.[10][11]
-
Reaction Setup: To a solution of 2-hydrazinopyrimidine (1.0 equivalent) in absolute ethanol (10 volumes), add ethyl (ethoxymethylene)cyanoacetate (1.1 equivalents).
-
Reaction Conditions: Heat the mixture to reflux (approx. 78 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase). The reaction is typically complete within 4-16 hours.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. Collect the solid by filtration.
-
Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials. If necessary, the product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Analytical Characterization: A Self-Validating System
Thorough analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. Each technique provides a piece of the puzzle, and together they form a self-validating system.
| Technique | Expected Results and Interpretation |
| ¹H NMR | - Ethyl Group: A triplet around 1.3 ppm (CH₃) and a quartet around 4.2 ppm (CH₂). - Pyrazole Proton: A singlet between 7.5-8.0 ppm. - Amino Group: A broad singlet (exchangeable with D₂O) between 5.5-6.5 ppm. - Pyrimidine Protons: A doublet and a triplet corresponding to the aromatic protons on the pyrimidine ring, typically downfield. |
| ¹³C NMR | - Ester Carbonyl: A signal around 165 ppm. - Pyrazole Ring Carbons: Signals in the aromatic region, with the carbon bearing the amino group appearing more upfield due to shielding. - Pyrimidine Ring Carbons: Distinct signals in the heteroaromatic region. |
| FT-IR | - N-H Stretch: Two characteristic sharp peaks for the primary amine around 3300-3500 cm⁻¹. - C=O Stretch: A strong absorption band for the ester carbonyl group around 1680-1710 cm⁻¹. - C=N and C=C Stretch: Multiple bands in the 1500-1650 cm⁻¹ region, characteristic of the pyrazole and pyrimidine rings. |
| Mass Spectrometry | - Molecular Ion Peak (M+H)⁺: A prominent peak at m/z corresponding to the molecular weight of the compound plus a proton (e.g., 234.23 for C₁₀H₁₁N₅O₂). |
This multi-faceted analytical approach ensures the unambiguous confirmation of the target molecule's structure and purity, which is a prerequisite for any further biological or medicinal chemistry studies.[12]
Therapeutic Potential and Drug Development Applications
The true value of this compound lies in its potential as a versatile intermediate for the synthesis of high-value therapeutic agents, particularly kinase inhibitors.
Precursor for Pyrazolo[1,5-a]pyrimidines
The 5-amino-1-(pyrimidin-2-yl) core is a direct precursor to the pyrazolo[1,5-a]pyrimidine scaffold, a class of fused heterocycles with a remarkable range of biological activities, including anti-cancer, anti-inflammatory, and immunomodulatory effects.[2][5][13] The amino and ester groups on the pyrazole ring can be further functionalized to modulate potency, selectivity, and pharmacokinetic properties.
Application in Targeting FGFR Signaling
Recent studies have highlighted the promise of 5-amino-1H-pyrazole-4-carboxamide derivatives as potent and selective covalent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[8] The aberrant activation of FGFR signaling is a key driver in various cancers. The title compound serves as an excellent starting point for developing such inhibitors. The ethyl ester can be readily converted to a carboxamide, which can be further elaborated with a warhead group (e.g., an acrylamide) to achieve covalent modification of a cysteine residue in the FGFR active site.
Caption: Targeting the FGFR signaling pathway.
The pyrimidinyl-pyrazole core would serve as the "hinge-binding" motif, anchoring the inhibitor in the ATP-binding pocket of the FGFR kinase domain, while the covalently attached side chain provides enhanced potency and duration of action.
Conclusion
This compound is more than just a chemical compound; it is a strategic platform for the development of next-generation therapeutics. Its synthesis is straightforward, relying on established and robust chemical transformations. Its structure is rich with features that are highly desirable in modern drug design, particularly for targeting kinases. While it may not yet be a widely commercialized reagent, its potential for generating novel, potent, and selective inhibitors for challenging targets like FGFR makes it a molecule of immense interest to the drug discovery community. This guide provides the foundational knowledge for researchers to synthesize, characterize, and ultimately, unlock the therapeutic potential of this promising heterocyclic scaffold.
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- 12. benchchem.com [benchchem.com]
- 13. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: Privileged Scaffolds in Modern Drug Discovery
An In-Depth Technical Guide to the Biological Activity of Pyrazole and Pyrimidine Derivatives
Nitrogen-containing heterocyclic compounds are foundational pillars in medicinal chemistry, providing the structural basis for a vast number of therapeutic agents.[1][2] Among these, pyrazoles (a five-membered aromatic ring with two adjacent nitrogen atoms) and pyrimidines (a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3) have earned the status of "privileged scaffolds."[3][4] This designation stems from their remarkable synthetic versatility and their ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[3][5]
The pyrazole ring, first described by Ludwig Knorr in 1883, is a core component in numerous clinically approved drugs, including the anti-inflammatory agent celecoxib and the analgesic antipyrine.[4][6] Similarly, the pyrimidine nucleus is of profound biological significance, forming the backbone of nucleobases such as cytosine, thymine, and uracil, which are fundamental components of DNA and RNA.[7][8] This inherent biological relevance has made pyrimidine derivatives a fertile ground for the development of anticancer drugs like 5-fluorouracil and antiviral agents like zidovudine.[7]
This guide provides a comprehensive exploration of the diverse biological activities of pyrazole and pyrimidine derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the state-of-the-art experimental protocols used to validate their therapeutic potential.
Anticancer Activity: Targeting the Machinery of Cell Proliferation
The uncontrolled growth of cells is a hallmark of cancer, and both pyrazole and pyrimidine scaffolds have been extensively utilized to develop agents that interfere with this process.[9][10] Their success lies in their ability to target key enzymes and signaling pathways that drive cancer progression.[9]
Mechanism of Action
Pyrazole and pyrimidine derivatives exert their anticancer effects through multiple mechanisms:
-
Kinase Inhibition: Many derivatives are designed to bind to the ATP-binding site of protein kinases, such as cyclin-dependent kinases (CDKs) and tyrosine kinases, which are crucial for cell cycle regulation and signal transduction.[9] By inhibiting these enzymes, the compounds can halt cell cycle progression and induce apoptosis (programmed cell death).[10]
-
Interference with Nucleic Acid Synthesis: As structural analogs of natural nucleic acid bases, pyrimidine derivatives can disrupt the synthesis of DNA and RNA.[9] For example, the well-known drug 5-Fluorouracil (5-FU) inhibits thymidylate synthase, an enzyme critical for DNA synthesis and repair.[7]
-
Induction of Apoptosis: Beyond cell cycle arrest, these compounds can trigger apoptosis through various pathways. Some pyrazole derivatives have been shown to induce apoptosis in cancer cell lines by modulating the expression of pro-apoptotic and anti-apoptotic proteins.[10]
-
Inhibition of Urokinase Plasminogen Activator (uPA): Certain pyrazole and pyrazolo[3,4-d]pyrimidine derivatives have shown potent cytotoxic activity by inhibiting the expression of uPA, an enzyme implicated in tumor invasion and metastasis.[11]
Structure-Activity Relationship (SAR) Insights
The anticancer potency of these derivatives is highly dependent on their substitution patterns. For instance, studies have shown that the presence of a fluorine substituent, particularly at the para-position of a phenyl ring, can significantly enhance in vitro anti-tumor activity.[12][13] Fusing the pyrimidine ring with other heterocyclic systems, such as in pyrazolopyrimidine structures, has also proven to be a successful strategy for developing potent anticancer agents.[11][12]
Data Presentation: In Vitro Cytotoxicity
The efficacy of novel anticancer compounds is often quantified by their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) against various cancer cell lines.
| Compound Class | Cancer Cell Line | Activity Metric | Value | Reference |
| Pyrazole Benzamide Derivative | HCT-116 (Colon) | IC50 | 7.74 µg/mL | [10] |
| Pyrazole Benzamide Derivative | MCF-7 (Breast) | IC50 | 4.98 µg/mL | [10] |
| Pyrazolo[3,4-d]pyrimidine | MCF-7 (Breast) | IC50 | 0.08 µM | [11] |
| Pyrazolo[3,4-d]pyrimidine | HepG2 (Liver) | IC50 | 0.11 µM | [11] |
| Pyridopyrimidine-2-thione | Various | log10[GI50] | -4.6 | [12][13] |
Experimental Workflow & Protocol
A logical workflow is essential for the systematic evaluation of novel compounds, progressing from broad screening to detailed mechanistic studies.
Caption: General workflow for preclinical assessment of anticancer agents.[14][15]
Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines a standard method for determining the effect of a novel compound on the metabolic activity of cancer cells, which serves as an indicator of cell viability.[16]
-
Cell Seeding:
-
Culture human cancer cells (e.g., MCF-7 for breast cancer) in appropriate media until they reach 80-90% confluency.
-
Trypsinize the cells, perform a cell count using a hemocytometer, and dilute the cell suspension to a concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well microtiter plate and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., pyrazole derivative) in a suitable solvent like DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations for testing.
-
Remove the old medium from the 96-well plate and add 100 µL of the medium containing the various compound concentrations to the respective wells. Include wells with medium and solvent only as negative controls and wells with a known anticancer drug (e.g., Doxorubicin) as a positive control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Data Acquisition:
-
Carefully remove the medium from each well.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the untreated control.
-
Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value.
-
Anti-inflammatory Activity: Quelling the Inflammatory Cascade
Inflammation is a complex biological response to harmful stimuli, but chronic inflammation contributes to numerous diseases.[6] Pyrazole and pyrazoline derivatives are renowned for their anti-inflammatory properties, with many acting as potent inhibitors of key inflammatory enzymes.[6][17][18]
Mechanism of Action
The primary anti-inflammatory mechanism for many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes .[6] COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[18]
-
Non-selective COX Inhibition: Early NSAIDs inhibit both COX-1 and COX-2. While effective, the inhibition of COX-1, which is involved in protecting the stomach lining, can lead to gastrointestinal side effects.[6]
-
Selective COX-2 Inhibition: A major advancement in the field was the development of pyrazole-based selective COX-2 inhibitors, such as Celecoxib.[6] COX-2 is primarily induced at sites of inflammation, so its selective inhibition provides potent anti-inflammatory effects with a reduced risk of gastric issues.[6]
Other reported anti-inflammatory mechanisms include the modulation of pro-inflammatory cytokines (e.g., TNF-α, IL-6), suppression of the NF-κB signaling pathway, and inhibition of lipoxygenase (LOX) enzymes.[6][19]
Caption: Mechanism of COX inhibition by pyrazole derivatives.
Structure-Activity Relationship (SAR) Insights
The selectivity of pyrazole derivatives for COX-2 over COX-1 is dictated by specific structural features. For example, in the celecoxib class of drugs, the presence of a p-sulfonamidophenyl or a similar group at one of the pyrazole's phenyl rings is crucial for fitting into the larger, more accommodating active site of the COX-2 enzyme.[6]
Protocol: In Vitro Anti-inflammatory Assessment by Protein Denaturation Inhibition
Protein denaturation is a well-documented cause of inflammation. This assay screens for a compound's ability to prevent heat-induced denaturation of a model protein, such as egg albumin or bovine serum albumin (BSA).[20][21][22]
-
Preparation of Reagents:
-
Prepare a 0.2% solution of Bovine Serum Albumin (BSA) in Tris buffer saline (pH 6.8).
-
Prepare stock solutions of the test compound (e.g., pyrazole derivative) and a standard reference drug (e.g., Diclofenac sodium) in a suitable solvent like DMSO.
-
-
Reaction Mixture Setup:
-
In a series of test tubes, prepare reaction mixtures containing 0.5 mL of the test compound at various concentrations.
-
Add 0.5 mL of the 0.2% BSA solution to each tube.
-
For the control, mix 0.5 mL of the solvent with 0.5 mL of the BSA solution.
-
-
Heat-Induced Denaturation:
-
Incubate all tubes at 37°C for 20 minutes.
-
Induce denaturation by heating the water bath to 72°C and incubating the tubes for an additional 5 minutes.
-
After heating, cool the tubes under running tap water.
-
-
Data Acquisition:
-
Measure the turbidity of the solutions spectrophotometrically at 660 nm.
-
-
Data Analysis:
-
Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] * 100
-
Determine the IC50 value by plotting the percentage inhibition against the compound concentration.
-
Antimicrobial and Antiviral Activities
The rise of drug-resistant pathogens necessitates the continuous search for new antimicrobial and antiviral agents. Pyrazole and pyrimidine derivatives have shown significant promise in this area.[3][23]
Mechanism of Action
-
Antimicrobial: Pyrazole-pyrimidine hybrids have demonstrated efficacy against various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA).[3][24] Their mechanisms can involve the inhibition of essential bacterial enzymes, such as β-ketoacyl-acyl carrier protein synthase III (FabH), which is critical for fatty acid biosynthesis.[25]
-
Antiviral: Pyrimidine derivatives are particularly potent as antiviral agents, often functioning as nucleoside analogues .[7][26] These molecules mimic natural nucleosides and are incorporated into the growing viral DNA or RNA chain by viral polymerases. This incorporation either terminates chain elongation or introduces mutations, ultimately inhibiting viral replication.[27][28] This mechanism is effective against a range of viruses, including herpes simplex virus (HSV), hepatitis C virus (HCV), and SARS-CoV-2.[3][26][29]
Data Presentation: Antimicrobial Activity
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Pyrimidine Pyrazole Hybrid | S. aureus | 31.25 | [30] |
| Pyrimidine Pyrazole Hybrid | B. cereus | 31.25 | [30] |
| Pyrazole-clubbed Pyrimidine | MRSA | 521 µM | [24] |
| Pyrazole-clubbed Pyrimidine | P. aeruginosa | >1000 µM | [24] |
Protocol: Antiviral Assessment by Plaque Reduction Assay
This assay is a gold standard for quantifying the inhibition of viral infectivity. It measures the ability of a compound to reduce the number of plaques (zones of cell death) formed by a virus in a cell monolayer.[31][32]
-
Cell Seeding:
-
Seed a confluent monolayer of host cells (e.g., Vero cells for HSV) in 6-well plates and incubate until they are fully confluent.
-
-
Virus Infection and Compound Treatment:
-
Prepare serial dilutions of the test compound in a serum-free medium.
-
Prepare a viral stock of known titer and dilute it to produce approximately 50-100 plaque-forming units (PFU) per well.
-
Remove the growth medium from the cell monolayers.
-
Infect the cells with 200 µL of the diluted virus for 1 hour at 37°C, allowing the virus to adsorb to the cells.
-
After adsorption, remove the virus inoculum.
-
-
Overlay and Incubation:
-
Overlay the cell monolayers with 2 mL of a semi-solid medium (e.g., medium containing 1% methylcellulose) that includes the various concentrations of the test compound. This overlay restricts the spread of progeny virus to adjacent cells, leading to the formation of discrete plaques.
-
Incubate the plates for 2-5 days (depending on the virus) at 37°C in a 5% CO₂ atmosphere until plaques are visible.
-
-
Plaque Visualization and Counting:
-
Remove the overlay medium.
-
Fix the cells with a solution such as 10% formalin.
-
Stain the cells with a staining solution (e.g., 0.1% crystal violet). The viable cells will stain, leaving the plaques (areas of dead cells) as clear zones.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each compound concentration relative to the untreated virus control.
-
Determine the EC50 (50% effective concentration) value by plotting the percentage of plaque reduction against the compound concentration.
-
Conclusion
Pyrazole and pyrimidine derivatives undeniably hold a privileged position in the landscape of drug discovery. Their structural simplicity, synthetic accessibility, and capacity to interact with a multitude of biological targets ensure their continued relevance in the development of novel therapeutics. From inhibiting the kinases that fuel cancer to blocking the enzymes that propagate inflammation and halting the replication of life-threatening viruses, these scaffolds provide a robust framework for medicinal chemists. The experimental protocols detailed herein represent the foundational tools required to identify and validate the next generation of pyrazole- and pyrimidine-based drugs, underscoring the critical interplay between rational design, chemical synthesis, and rigorous biological evaluation.
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The Pyrimidine-Pyrazole Scaffold: A Privileged Motif for Targeted Therapeutics
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The fusion of pyrimidine and pyrazole rings creates a heterocyclic scaffold with remarkable versatility and therapeutic potential. This guide provides a comprehensive analysis of the pyrimidine-pyrazole core, elucidating its significance as a "privileged scaffold" in modern medicinal chemistry. We will delve into the key therapeutic targets modulated by these compounds, with a primary focus on their role as kinase inhibitors in oncology and inflammatory diseases, as well as their emerging applications in antimicrobial chemotherapy. This document will dissect the underlying structure-activity relationships, provide detailed experimental protocols for target validation, and present visual workflows to aid in the rational design of novel pyrimidine-pyrazole-based therapeutic agents.
Introduction: The Chemical and Biological Significance of the Pyrimidine-Pyrazole Scaffold
Nitrogen-containing heterocyclic compounds form the cornerstone of a vast number of pharmaceuticals.[1][2] Among these, the pyrimidine-pyrazole scaffold has emerged as a particularly fruitful area of research due to its structural resemblance to endogenous purines, allowing it to function as an effective bioisostere for the adenine base of ATP.[3][4] This mimicry enables pyrimidine-pyrazole derivatives to competitively bind to the ATP-binding sites of a multitude of enzymes, most notably protein kinases, thereby modulating their activity with high potency and, increasingly, selectivity.[3][4][5]
The synthetic tractability of this scaffold allows for systematic modifications at various positions, enabling fine-tuning of its pharmacological properties.[5] Researchers can strategically introduce different substituents to optimize target engagement, enhance metabolic stability, and improve pharmacokinetic profiles.[6] This inherent adaptability has led to the development of numerous pyrimidine-pyrazole derivatives with a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[1][7]
Therapeutic Landscape: Key Targets and Mechanisms of Action
The therapeutic utility of the pyrimidine-pyrazole scaffold is broad, with significant advancements in several key areas. This section will explore the primary protein targets and the mechanistic basis for the observed biological effects.
Oncology: A Kinase-Centric Approach to Cancer Therapy
Abnormal protein kinase activity is a hallmark of many cancers, making kinase inhibitors a major class of anticancer drugs.[8] The pyrimidine-pyrazole scaffold has proven to be an exceptional framework for the design of potent and selective kinase inhibitors.[4][9]
Cyclin-dependent kinases are crucial regulators of the cell cycle, and their dysregulation is a common feature of cancer cells.[10][11] Pyrimidine-pyrazole derivatives have been extensively investigated as CDK inhibitors, with a particular focus on CDK2.[10][11][12][13][14] By competitively binding to the ATP pocket of CDK2, these compounds can induce cell cycle arrest and apoptosis in cancer cells.[10][14]
-
Mechanism of Action: Pyrimidine-pyrazole based CDK2 inhibitors mimic the adenine moiety of ATP, forming critical hydrogen bond interactions with the hinge region of the kinase domain, thereby preventing the phosphorylation of downstream substrates essential for cell cycle progression.[11]
Experimental Protocol: In Vitro CDK2 Inhibition Assay
This protocol outlines a common method for assessing the inhibitory activity of pyrimidine-pyrazole compounds against CDK2.
-
Reagents and Materials:
-
Recombinant human CDK2/Cyclin A2 enzyme
-
ATP (Adenosine Triphosphate)
-
Substrate peptide (e.g., Histone H1)
-
Test compounds (pyrimidine-pyrazole derivatives) dissolved in DMSO
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well plates
-
Plate reader capable of luminescence detection
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compounds to the appropriate wells. Include a positive control (a known CDK2 inhibitor like Roscovitine) and a negative control (DMSO vehicle).
-
Add the CDK2/Cyclin A2 enzyme to all wells except for the no-enzyme control.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Src, a non-receptor tyrosine kinase, is a proto-oncogene that plays a pivotal role in signaling pathways controlling cell proliferation, survival, migration, and angiogenesis.[15] Its hyperactivation is implicated in a variety of cancers, making it an attractive therapeutic target.[15][16] Several pyrazolo[3,4-d]pyrimidine derivatives have been developed as potent Src inhibitors.[15][16][17]
-
Mechanism of Action: These inhibitors bind to the ATP-binding site of Src, preventing its autophosphorylation and the subsequent activation of downstream signaling cascades involved in tumor growth and metastasis.[18]
Signaling Pathway: Src-Mediated Cellular Proliferation
Caption: A streamlined workflow for the discovery and development of pyrimidine-pyrazole based therapeutics.
Quantitative Data Summary
The following table summarizes the inhibitory activities of selected pyrimidine-pyrazole derivatives against various therapeutic targets.
| Compound Class | Target | IC50/Ki | Cell Line/Assay | Reference |
| Pyrimidine-pyrazole hybrids | CDK2/Cyclin A2 | < 20 nM | Luminescent ADP detection assay | [12][19] |
| Pyrazolopyrimidine | CDK2/Cyclin A2 | 0.061 µM | Enzyme inhibition assay | [11] |
| Pyrimidinyl ethyl pyrazoles | BRAFV600E | 0.009 µM | Kinase inhibition assay | [20] |
| Pyrimidinyl ethyl pyrazoles | JNK1 | 0.51 µM | Kinase inhibition assay | [20] |
| Pyrazolo[1,5-a]pyrimidine | JAK1/JAK2 | ~3 nM | Enzyme inhibition assay | [4] |
| Pyrazolo[3,4-d]pyrimidine | Src | - | - | [15] |
| Pyrazole-clubbed pyrimidine | MRSA (DHFR) | 521 µM (MIC) | In vitro antibacterial screening | [21] |
Conclusion and Future Perspectives
The pyrimidine-pyrazole scaffold has firmly established itself as a privileged structure in medicinal chemistry, yielding a multitude of compounds with potent and diverse biological activities. The success of this scaffold, particularly in the realm of kinase inhibition for cancer therapy, underscores its therapeutic potential. [2][9][22]Future research will likely focus on several key areas:
-
Enhancing Selectivity: Designing next-generation inhibitors with improved selectivity to minimize off-target effects and associated toxicities.
-
Overcoming Drug Resistance: Developing novel derivatives that can overcome acquired resistance to existing therapies.
-
Expanding Therapeutic Applications: Further exploring the potential of pyrimidine-pyrazole compounds in treating a wider range of diseases, including neurodegenerative disorders and viral infections.
-
Advanced Drug Delivery: Investigating novel formulations and drug delivery strategies to improve the bioavailability and therapeutic efficacy of these compounds.
The continued exploration of the chemical space around the pyrimidine-pyrazole core, coupled with advancements in computational drug design and a deeper understanding of disease biology, promises to deliver a new wave of innovative and effective medicines.
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Wang, Y., Zhang, H., & Xu, W. (2017). Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. Journal of Medicinal Chemistry, 60(5), 1897-1913. [Link]
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The Pyrazole Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry.[1][2][3] Its unique physicochemical properties, including its ability to act as a hydrogen bond donor and acceptor and its metabolic stability, have made it a cornerstone in the design of numerous therapeutic agents.[4][5] This guide provides a comprehensive review of pyrazole derivatives in medicinal chemistry, delving into their synthesis, mechanisms of action, and structure-activity relationships across various therapeutic areas. Authored from the perspective of a Senior Application Scientist, this document emphasizes the causal reasoning behind experimental design and the principles of developing robust, self-validating therapeutic candidates. To date, over 40 drugs containing the pyrazole core have received FDA approval, highlighting the scaffold's profound impact on modern medicine.[4][6]
The Pyrazole Core: Physicochemical Properties and Synthetic Strategy
The pyrazole ring is an aromatic system whose N-1 atom can serve as a hydrogen bond donor, while the N-2 atom acts as a hydrogen bond acceptor.[4] This dual capacity allows it to engage in diverse interactions with biological targets. Furthermore, the pyrazole moiety is often employed as a bioisostere for a phenyl ring, offering advantages in modulating properties like lipophilicity and solubility.[4] The synthesis of the pyrazole core is well-established, with several robust methods available to medicinal chemists.
Core Synthetic Methodologies
The selection of a synthetic route is dictated by the desired substitution pattern and the availability of starting materials. The following protocols represent common and reliable approaches.
Experimental Protocol 1: Knorr Pyrazole Synthesis (from 1,3-Dicarbonyls)
This is the most fundamental and widely used method for constructing the pyrazole ring. The causality behind this reaction lies in the nucleophilic attack of the hydrazine on the two electrophilic carbonyl carbons of a β-dicarbonyl compound, followed by condensation and dehydration to form the aromatic ring.
Step-by-Step Methodology:
-
Reactant Preparation: Dissolve one equivalent of the 1,3-dicarbonyl compound (e.g., ethyl acetoacetate) in a suitable protic solvent, such as ethanol or acetic acid.
-
Hydrazine Addition: Add 1.1 equivalents of the desired hydrazine derivative (e.g., phenylhydrazine) to the solution. An acid catalyst (a few drops of concentrated H₂SO₄ or HCl) can be added to protonate a carbonyl oxygen, increasing its electrophilicity and accelerating the reaction.
-
Reaction: Reflux the mixture for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The pyrazole product, often a solid, will precipitate.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.[7][8]
Experimental Protocol 2: Synthesis from α,β-Unsaturated Carbonyl Compounds
This method is valuable for creating pyrazoline intermediates, which can then be oxidized to the corresponding pyrazoles. The initial step involves a Michael addition of the hydrazine, followed by intramolecular cyclization.
Step-by-Step Methodology:
-
Reactant Preparation: Dissolve the α,β-unsaturated aldehyde or ketone (e.g., chalcone) in a solvent like ethanol.[2]
-
Condensation: Add an equimolar amount of hydrazine hydrate or a substituted hydrazine.
-
Cyclization: Reflux the mixture in the presence of a catalyst, such as copper triflate or an ionic liquid like , which facilitates the cyclocondensation.[7]
-
Oxidation (for Pyrazole formation): The resulting pyrazoline can be oxidized in situ to the aromatic pyrazole. Common oxidizing agents include iodine, molecular oxygen, or simply extending the reaction time in the presence of the catalyst.[7]
-
Purification: Follow standard aqueous work-up, extraction with an organic solvent (e.g., ethyl acetate), and purification by column chromatography.
Diagram 1: General Synthetic Workflow for Pyrazole Derivatives
Caption: Common synthetic routes to the pyrazole scaffold.
Therapeutic Applications of Pyrazole Derivatives
The versatility of the pyrazole scaffold is evident in the broad range of pharmacological activities its derivatives possess.[9][10][11] The following sections explore key therapeutic areas where pyrazoles have made a significant impact.
Anti-inflammatory Agents: The Celecoxib Story
Perhaps the most famous pyrazole-containing drug is Celecoxib (Celebrex), a selective cyclooxygenase-2 (COX-2) inhibitor.[12][13]
Mechanism of Action: Conventional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) inhibit both COX-1 and COX-2 enzymes.[13] While COX-2 is induced during inflammation and mediates pain and fever, COX-1 is constitutively expressed and plays a protective role in the gastric mucosa.[14] The non-selective inhibition of COX-1 is the primary cause of the gastrointestinal side effects associated with traditional NSAIDs. Celecoxib's therapeutic advantage stems from its selective inhibition of COX-2, which reduces the synthesis of inflammatory prostaglandins without affecting the protective functions of COX-1.[14][15]
Structure-Activity Relationship (SAR) for COX-2 Selectivity: The key to Celecoxib's selectivity lies in its diaryl-substituted pyrazole structure. Specifically, the para-sulfonamide moiety on one of the phenyl rings is crucial.[15] The COX-2 active site possesses a larger, hydrophilic side pocket that is absent in COX-1. Celecoxib's sulfonamide group binds within this pocket, anchoring the molecule for optimal inhibitory activity.[13][15] This specific interaction is not possible in the more constricted active site of COX-1, thus conferring selectivity.[13]
Table 1: COX-2 Selectivity of Celecoxib vs. a Non-Selective NSAID
| Compound | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) | Selectivity Index (COX-1/COX-2) |
|---|---|---|---|
| Celecoxib | 15 | 0.04 | 375 |
| Ibuprofen | 13 | 18 | 0.72 |
Note: IC₅₀ values are approximate and can vary based on assay conditions. A higher selectivity index indicates greater selectivity for COX-2.
Diagram 2: Mechanism of Action of Celecoxib
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The Pyrazole Scaffold: A Cornerstone in Modern Kinase Inhibitor Design
A Technical Guide to the Mechanism of Action and Experimental Validation
Introduction: The Rise of a Privileged Scaffold
In the landscape of targeted cancer therapy, the inhibition of protein kinases has emerged as a profoundly successful strategy.[1] These enzymes, which regulate a vast array of cellular processes, are frequently dysregulated in oncogenesis.[2] Small molecule kinase inhibitors have, therefore, become a major focus of drug discovery.[1] Within this intensive field of research, the pyrazole ring has distinguished itself as a "privileged scaffold".[1][3][4][5][6] Its synthetic accessibility, favorable drug-like properties, and versatile nature as a bioisosteric replacement have cemented its importance in the development of numerous clinically approved kinase inhibitors.[1][3][7]
This guide provides an in-depth technical exploration of the mechanisms through which pyrazole-based inhibitors exert their effects, the experimental methodologies used to validate their action, and the structural nuances that drive their potency and selectivity. We will delve into the molecular interactions that define their binding modes and present field-proven protocols for their characterization, offering a comprehensive resource for researchers, scientists, and drug development professionals.
The Versatile Chemistry of the Pyrazole Ring in Kinase Inhibition
The five-membered heterocyclic pyrazole ring is a chemical chameleon. Its ability to engage in a variety of non-covalent interactions is central to its success as a kinase inhibitor scaffold. The two vicinal nitrogen atoms are key to its functionality; the N-unsubstituted pyrazole ring can act as both a hydrogen bond donor and acceptor.[3] This dual capacity allows it to form critical hydrogen bonds with the backbone of the kinase hinge region, effectively mimicking the adenine ring of ATP.[4] This "hinge-binding" interaction serves as a powerful anchor, providing a stable foundation for the inhibitor within the ATP-binding pocket.[4]
Furthermore, substitutions on the pyrazole ring dramatically influence its chemical and biological properties, allowing for the fine-tuning of inhibitor potency, selectivity, and pharmacokinetic profiles.[3] For instance, substitution at the pyrrole-like nitrogen eliminates its hydrogen bond donating ability, a modification that can be exploited to optimize binding to specific kinase targets.[3]
Mechanisms of Action: A Spectrum of Inhibition
Pyrazole-based inhibitors employ a range of mechanisms to block kinase activity. These can be broadly categorized based on the conformational state of the kinase to which they bind.
Type I and Type I½ Inhibition: Targeting the Active Conformation
The majority of pyrazole-based kinase inhibitors are ATP-competitive, binding to the active conformation of the kinase.[3] In this "DFG-in" state, the aspartate-phenylalanine-glycine (DFG) motif of the activation loop is oriented inwards, allowing for the binding of ATP and subsequent phosphotransfer.[3] Type I inhibitors directly compete with ATP for this binding site.[3]
A notable example is Ruxolitinib , a selective JAK1 and JAK2 inhibitor.[3] Docking studies have shown that Ruxolitinib acts as a type I inhibitor, binding to the DFG-in state of JAK1.[3] The pyrazole ring, linked to a pyrrolo[2,3-d]pyrimidine scaffold, facilitates this interaction through shape complementarity with the active site.[3]
Type I½ inhibitors also bind to the DFG-in conformation but are distinguished by their interaction with a kinase in the "αC-out" conformation.[3]
Type II Inhibition: Stabilizing the Inactive State
In contrast, Type II inhibitors bind to the inactive "DFG-out" conformation of the kinase.[3] In this state, the DFG motif is flipped, with the phenylalanine residue occupying a portion of the ATP binding site.[3] By stabilizing this inactive conformation, Type II inhibitors prevent the kinase from adopting its active state, thereby blocking its function.
Allosteric Inhibition: A Paradigm of Selectivity
A more recent and highly promising strategy involves allosteric inhibition, where the inhibitor binds to a site distinct from the ATP pocket.[3][8] This approach offers the potential for greater selectivity, as allosteric sites are generally less conserved across the kinome than the highly conserved ATP-binding pocket.[8]
Asciminib (ABL-001) is a prime example of a pyrazole-containing allosteric inhibitor.[5] X-ray crystallography has confirmed that Asciminib binds to the myristoyl pocket of the Bcr-Abl kinase, a site distant from the ATP-binding domain.[5] The pyrazole ring of Asciminib forms a crucial hydrogen bond with the backbone carbonyl of Glu481, contributing to its allosteric mechanism of action.[5]
Visualizing Kinase Inhibition Mechanisms
To better illustrate these concepts, the following diagrams depict the different modes of kinase inhibition.
Caption: Modes of kinase inhibition by pyrazole-based compounds.
Experimental Validation: A Multi-Faceted Approach
The characterization of pyrazole-based kinase inhibitors requires a suite of experimental techniques to determine their potency, selectivity, and mechanism of action.
Biochemical Assays: Quantifying Potency
Biochemical assays are the first step in evaluating a potential kinase inhibitor.[9] These in vitro assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.[9] The most common parameter determined is the half-maximal inhibitory concentration (IC50), which represents the concentration of inhibitor required to reduce kinase activity by 50%.[10]
Table 1: IC50 Values of Representative Pyrazole-Based Kinase Inhibitors
| Inhibitor | Target Kinase(s) | IC50 (nM) | Reference |
| Ruxolitinib | JAK1, JAK2 | ~3 | [3] |
| Ravoxertinib | ERK1, ERK2 | 6.1, 3.1 | [3] |
| Afuresertib | Akt1 | 0.08 (Ki) | [5] |
| Asciminib | Bcr-Abl | 0.5 | [5] |
| Barasertib | Aurora B | - | [5] |
Note: IC50 values can vary depending on assay conditions.
This protocol describes a common method for determining the IC50 of an inhibitor using a radiolabeled ATP.
Materials:
-
Purified recombinant kinase
-
Kinase-specific peptide substrate
-
[γ-³²P]ATP
-
Kinase reaction buffer
-
Test compound (pyrazole inhibitor)
-
96-well filter plates
-
Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in the kinase reaction buffer.
-
In a 96-well plate, add the kinase, peptide substrate, and test compound dilutions.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at the optimal temperature and time for the specific kinase.
-
Stop the reaction and transfer the mixture to a filter plate.
-
Wash the filter plate extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Assays: Assessing Efficacy in a Biological Context
While biochemical assays are crucial for determining potency, they do not always predict how an inhibitor will behave in a cellular environment.[11] Cell-based assays are therefore essential to evaluate the efficacy of an inhibitor in a more physiologically relevant context.[11][12][13] These assays can measure the inhibition of downstream signaling events, cell proliferation, or the induction of apoptosis.[9][12]
This protocol is used to assess the ability of an inhibitor to block the phosphorylation of a kinase's substrate within a cell.
Materials:
-
Cancer cell line expressing the target kinase
-
Cell culture medium and supplements
-
Test compound (pyrazole inhibitor)
-
Lysis buffer
-
Primary antibodies (total and phospho-specific for the target substrate)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified time.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against the phosphorylated substrate.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total substrate to ensure equal protein loading.
Caption: Workflow for Western blot analysis of kinase inhibition.
X-ray Crystallography: Unveiling the Molecular Interactions
X-ray crystallography provides the ultimate structural validation of an inhibitor's mechanism of action.[14][15] By co-crystallizing the inhibitor with its target kinase, researchers can obtain a high-resolution, three-dimensional structure of the complex.[14][15][16] This allows for the precise visualization of the binding mode, including the key hydrogen bonds, hydrophobic interactions, and van der Waals forces that govern the inhibitor's affinity and selectivity.[14]
For example, the crystal structure of a p38 MAP kinase inhibitor in complex with the enzyme confirmed that the addition of a basic nitrogen to the pyrazole scaffold induced an interaction with Asp112 of the kinase.[15] This level of detail is invaluable for structure-based drug design and the optimization of lead compounds.[16]
Conclusion: The Enduring Legacy and Future of Pyrazole-Based Kinase Inhibitors
The pyrazole scaffold has proven to be a remarkably fruitful starting point for the development of a diverse and clinically impactful class of kinase inhibitors. Its chemical tractability and ability to engage in key interactions within the kinase active site have enabled the design of potent and selective drugs targeting a wide range of kinases implicated in cancer and other diseases.[1][5][6][17]
The continued exploration of this privileged scaffold, coupled with a deeper understanding of kinase biology and the application of advanced experimental techniques, promises to yield a new generation of pyrazole-based inhibitors with enhanced efficacy and improved safety profiles. The journey from a simple heterocyclic ring to a life-saving therapeutic is a testament to the power of medicinal chemistry and a deep understanding of molecular mechanisms.
References
- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. inits.at [inits.at]
- 13. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
The Versatile Intermediate: Ethyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate in Modern Drug Discovery
Introduction: A Scaffold of Significance
In the landscape of medicinal chemistry, the quest for novel molecular frameworks that can serve as starting points for potent and selective therapeutics is perpetual. Among these, nitrogen-rich heterocyclic compounds have consistently proven to be a fertile ground for discovery. Ethyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate stands out as a particularly valuable synthetic intermediate. Its unique arrangement of hydrogen bond donors and acceptors, coupled with multiple reactive sites, makes it a powerful building block for the construction of complex, biologically active molecules. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this versatile pyrazole derivative, with a focus on its application in the synthesis of kinase inhibitors. The 5-aminopyrazole core is a key starting material for a wide array of fused heterocyclic systems, including pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidines, which are prominent scaffolds in numerous approved drugs and clinical candidates.[1][2]
Physicochemical and Safety Profile
A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective and safe handling in a laboratory setting. Below is a summary of the properties for this compound and its close analogs, compiled from various sources.
| Property | Data (for this compound and analogs) | Source(s) |
| Molecular Formula | C₁₀H₁₁N₅O₂ | [3] |
| Molecular Weight | 233.23 g/mol | [3] |
| Appearance | Typically a solid, ranging from off-white to yellow or brown crystals or crystalline powder. | [4] |
| Melting Point | Varies with substitution; for the 1-methyl analog, it is 96-100 °C. | [4] |
| Solubility | Generally soluble in organic solvents like ethanol, methanol, and DMF. | [4] |
| Purity | Commercially available with purities typically around 95%. | [3] |
Safety and Handling:
While specific toxicity data for this compound is not extensively documented, data from analogous 5-aminopyrazole derivatives suggest that standard laboratory precautions should be observed.[4]
-
Hazard Classifications: May cause skin irritation, serious eye irritation, and respiratory irritation.[4]
-
Recommended Personal Protective Equipment (PPE): Safety goggles, gloves, and a lab coat are essential. Work should be conducted in a well-ventilated fume hood. For handling the solid, a dust mask (e.g., N95) is recommended.[4]
-
Storage: Store in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[4]
Synthetic Protocol: Preparation of the Intermediate
The most common and efficient method for the synthesis of ethyl 5-amino-1-(substituted)-1H-pyrazole-4-carboxylates involves the cyclocondensation reaction between a substituted hydrazine and an electrophilic three-carbon component, typically ethyl (ethoxymethylene)cyanoacetate.[5][6] This reaction proceeds with high regioselectivity, driven by the differential reactivity of the hydrazine nitrogens.
Protocol 1: Synthesis of this compound
This protocol is based on established procedures for analogous compounds and provides a reliable method for the multigram-scale synthesis of the title intermediate.[5][6]
Materials:
-
2-Hydrazinopyrimidine
-
Ethyl (ethoxymethylene)cyanoacetate (EMMCA)
-
Absolute Ethanol
-
Glacial Acetic Acid (optional, can be used as solvent)[6]
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard laboratory glassware for workup and filtration
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-hydrazinopyrimidine (1.0 eq) in absolute ethanol (approximately 5-10 mL per gram of hydrazine).
-
Addition of EMMCA: To the stirring solution, add ethyl (ethoxymethylene)cyanoacetate (1.0-1.1 eq) in one portion at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 3-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Workup: Upon completion, cool the reaction mixture to room temperature. A solid product may precipitate upon cooling. If so, collect the solid by filtration. If no solid forms, reduce the solvent volume under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from ethanol or another suitable solvent system to yield the desired this compound as a solid.
Causality Behind Experimental Choices:
-
Solvent: Ethanol is a common choice due to its ability to dissolve the reactants and its suitable boiling point for the reaction. Acetic acid can also be used as a solvent and may facilitate the reaction.[6]
-
Stoichiometry: A slight excess of EMMCA can be used to ensure complete consumption of the hydrazine starting material.
-
Reflux Conditions: The elevated temperature provides the necessary activation energy for the cyclization reaction to proceed at a reasonable rate.
Caption: Workflow for the synthesis of the title intermediate.
Application in Drug Discovery: Synthesis of a Pyrazolo[1,5-a]pyrimidine Kinase Inhibitor Core
The true value of this compound lies in its ability to serve as a scaffold for the construction of fused heterocyclic systems with potent biological activity. A prime example is its use in the synthesis of pyrazolo[1,5-a]pyrimidines, a class of compounds known to act as protein kinase inhibitors.[7] These inhibitors are crucial in the development of targeted cancer therapies.[7]
The following protocol outlines a general strategy for the synthesis of a 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxylate core, a key intermediate in the development of various kinase inhibitors, including those targeting IRAK4 and CDK2.[5][8]
Protocol 2: Synthesis of a 7-Aryl-pyrazolo[1,5-a]pyrimidine-3-carboxylate Core
This two-step protocol involves the initial synthesis of a β-enaminone followed by its cyclocondensation with the aminopyrazole intermediate.
Step 1: Synthesis of (E)-3-(dimethylamino)-1-(aryl)prop-2-en-1-one (β-enaminone)
Materials:
-
Substituted acetophenone (e.g., 4'-ethylacetophenone)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Xylene
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
Procedure:
-
A mixture of the substituted acetophenone (1.0 eq) and DMF-DMA (1.5-2.0 eq) in xylene is heated to reflux for 2-4 hours.
-
The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure to yield the crude β-enaminone, which can often be used in the next step without further purification.
Step 2: Cyclocondensation to form the Pyrazolo[1,5-a]pyrimidine Core
Materials:
-
This compound (from Protocol 1)
-
(E)-3-(dimethylamino)-1-(aryl)prop-2-en-1-one (from Step 1)
-
Glacial Acetic Acid
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the this compound (1.0 eq) and the β-enaminone (1.0-1.1 eq) in glacial acetic acid.
-
Reaction: Heat the mixture to reflux (approximately 118 °C) for 12-24 hours.[9]
-
Workup and Purification: After cooling, the reaction mixture is poured into ice water, and the resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by column chromatography or recrystallization to afford the desired ethyl 7-aryl-pyrazolo[1,5-a]pyrimidine-3-carboxylate.
Mechanistic Rationale:
The reaction proceeds via a condensation reaction where the exocyclic amino group of the pyrazole attacks the enaminone, followed by an intramolecular cyclization and elimination of dimethylamine and water to form the fused pyrimidine ring. Acetic acid serves as both a solvent and a catalyst for this transformation.
Caption: Pathway from the intermediate to a kinase inhibitor.
This pyrazolo[1,5-a]pyrimidine core can then undergo further modifications, such as hydrolysis of the ethyl ester to the carboxylic acid, followed by amide coupling with various amines to generate a library of potential kinase inhibitors for structure-activity relationship (SAR) studies.[5]
Conclusion
This compound is a high-value, versatile intermediate that provides a reliable entry point into the synthesis of medicinally relevant fused heterocyclic systems. The protocols and rationale presented herein offer a practical guide for its synthesis and subsequent elaboration into pyrazolo[1,5-a]pyrimidine-based kinase inhibitors. By understanding the underlying chemistry and leveraging the reactivity of this scaffold, researchers in drug discovery can accelerate their efforts in developing novel therapeutics for a range of diseases, including cancer and inflammatory disorders.
References
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Abdel-Sattar S. Hamad Elgazwy, Ibrahim F. Nassar, and Peter G. Jones. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1376. [Link]
-
Elmaaty, A. A., El-Taweel, F. M., & Al-Harbi, L. A. (2022). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 27(15), 4995. [Link]
-
PrepChem. (n.d.). Synthesis of Ethyl 5-amino-1-(2-pyridinyl)-1H-pyrazole-4-carboxylate. Retrieved from [Link]
-
Molbase. (n.d.). Synthesis of 5-amino-1-(2-pyridinyl)-1H-pyrazole-4-carboxylic acid, ethyl ester. Retrieved from [Link]
-
Hassan, A. S., Abbas, E. M. H., & Abdel-Wahab, B. F. (2023). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 28(14), 5489. [Link]
-
Sikdar, A., & Singh, M. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Journal of the Iranian Chemical Society, 1-32. [Link]
-
Thore, S. N., Gupta, S. V., & Baheti, K. G. (2012). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Saudi Pharmaceutical Journal, 20(3), 259-266. [Link]
- Google Patents. (n.d.). CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process.
-
Molbase. (n.d.). Synthesis of Ethyl 7-(p-ethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate. Retrieved from [Link]
-
Lim, J., et al. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters, 6(6), 683-688. [Link]
-
Lim, J., et al. (2015). Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications. Bioorganic & Medicinal Chemistry Letters, 25(22), 5132-5136. [Link]
-
Youssef, A. M., Faty, R. A., & Youssef, M. M. (2001). Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate; Synthesis of some Pyrazoloazines. Journal of the Korean Chemical Society, 45(5), 448-453. [Link]
-
CP Lab Safety. (n.d.). This compound, 95% Purity, C10H11N5O2, 1 gram. Retrieved from [Link]
-
Abdel-Wahab, B. F., Hassan, A. S., & Abbas, E. M. H. (2023). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 28(14), 5489. [Link]
-
Condello, M., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3749. [Link]
-
CP Lab Safety. (n.d.). This compound, 95% Purity, C10H11N5O2, 1 gram. Retrieved from [Link]
Sources
- 1. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. prepchem.com [prepchem.com]
Application Notes and Protocols for the Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives from Aminopyrazole Esters
Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Scaffold
The pyrazolo[3,4-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry and drug development.[1][2] As a bioisostere of the naturally occurring purine ring system, this scaffold has been extensively explored for its diverse pharmacological activities.[1] Derivatives of pyrazolo[3,4-d]pyrimidine have demonstrated significant potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[1][3] Notably, this core is a key component in numerous kinase inhibitors, underscoring its importance in the development of targeted therapies.[4]
These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, with a particular focus on methods starting from readily available aminopyrazole esters and related precursors. The protocols and discussions herein are grounded in established chemical principles and aim to provide not just a set of instructions, but a deeper understanding of the underlying reaction mechanisms and the rationale behind experimental choices.
Synthetic Strategies: A Mechanistic Overview
The construction of the pyrazolo[3,4-d]pyrimidine scaffold from aminopyrazole precursors typically involves the formation of the pyrimidine ring through cyclization. The choice of cyclizing agent and reaction conditions dictates the final substitution pattern on the pyrimidine ring. Below, we discuss the most common and effective strategies.
Strategy 1: Cyclization with Formamide and its Derivatives
This is one of the most direct and widely used methods for the synthesis of 1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ones. The reaction involves heating an aminopyrazole ester, such as ethyl 5-amino-1H-pyrazole-4-carboxylate, with formamide at elevated temperatures.[5]
Mechanism: The reaction proceeds through an initial nucleophilic attack of the 5-amino group of the pyrazole onto the carbonyl carbon of formamide, leading to the formation of a formylamino intermediate. Subsequent intramolecular cyclization via nucleophilic attack of the pyrazole ring nitrogen onto the formyl group, followed by elimination of ethanol and water, yields the desired pyrazolo[3,4-d]pyrimidin-4-one. The high temperature is necessary to drive the dehydration and cyclization steps.
Causality of Experimental Choices:
-
Formamide: Serves as both a reactant (source of the C4 and N3 atoms of the pyrimidine ring) and a high-boiling solvent.
-
High Temperature (typically 180-200 °C): Provides the necessary activation energy for the cyclization and dehydration steps.
-
Starting Material: An aminopyrazole with an adjacent ester or nitrile group is essential. The ester group is a good leaving group during the final cyclization step.
Experimental Protocols
Protocol 1: Synthesis of 1-Phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one from Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate
This protocol details the synthesis of a key pyrazolo[3,4-d]pyrimidinone intermediate via cyclization with formamide.[5]
Materials:
-
Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate
-
Formamide
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Stirring bar
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirring bar and a reflux condenser, add ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (10 mmol).
-
Addition of Formamide: Add formamide (50 mL) to the flask.
-
Heating: Heat the reaction mixture to 190 °C and maintain this temperature for 8 hours with continuous stirring.[5] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. A precipitate will form.
-
Isolation: Pour the reaction mixture into ice-cold water (100 mL). Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with cold ethanol (2 x 20 mL) to remove any remaining impurities.
-
Drying: Dry the product in a vacuum oven at 60 °C to a constant weight.
Expected Outcome: A white to off-white solid of 1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.
Characterization Data (Example):
-
Appearance: White solid
-
Yield: 80-90%
-
¹H NMR (DMSO-d₆): δ 12.2 (s, 1H, NH), 8.3 (s, 1H, pyrimidine-H), 8.1 (s, 1H, pyrazole-H), 7.5-7.9 (m, 5H, Ar-H).
-
¹³C NMR (DMSO-d₆): δ 158.0, 154.0, 149.0, 138.0, 134.0, 129.0, 127.0, 122.0, 105.0.
Safety Precautions:
-
Formamide is a teratogen and should be handled in a well-ventilated fume hood.[6][7][8][9] Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[6]
-
Dispose of formamide waste according to institutional guidelines.[6]
Strategy 2: The Vilsmeier-Haack Reaction for Pyrimidine Ring Annulation
The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich heterocycles, and it can be ingeniously applied to the synthesis of pyrazolo[3,4-d]pyrimidines from 5-aminopyrazoles.[11][12] This one-flask method typically involves the reaction of a 5-aminopyrazole with a Vilsmeier reagent, generated in situ from a substituted formamide (like N,N-dimethylformamide, DMF) and a halogenating agent (such as phosphorus oxychloride, POCl₃, or phosphorus tribromide, PBr₃).[11][12][13]
Mechanism:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic Vilsmeier reagent, a chloroiminium salt.
-
Electrophilic Attack: The electron-rich C4 position of the 5-aminopyrazole attacks the Vilsmeier reagent, leading to the formation of an iminium intermediate.
-
Amidination and Imination: The 5-amino group then undergoes amidination and imination reactions.[11][12]
-
Intramolecular Cyclization: The final step is an intramolecular cyclization to form the pyrimidine ring, followed by elimination to yield the aromatic pyrazolo[3,4-d]pyrimidine.[11][12]
Causality of Experimental Choices:
-
DMF/POCl₃ (or PBr₃): These reagents are used to generate the highly electrophilic Vilsmeier reagent necessary for the initial C-C bond formation at the C4 position of the pyrazole.
-
Anhydrous Conditions: The Vilsmeier reagent is moisture-sensitive and must be prepared and used under anhydrous conditions to prevent its decomposition.
-
Temperature Control: The initial formation of the Vilsmeier reagent is often performed at low temperatures (0-10 °C) to control its reactivity. The subsequent reaction with the aminopyrazole may require heating to drive the cyclization.
Protocol 2: One-Flask Synthesis of 1,3-Diphenyl-1H-pyrazolo[3,4-d]pyrimidine via Vilsmeier-Haack Reaction
This protocol describes a one-flask synthesis of a substituted pyrazolo[3,4-d]pyrimidine using the Vilsmeier-Haack reaction.[11][12]
Materials:
-
5-Amino-1,3-diphenylpyrazole
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Phosphorus tribromide (PBr₃) or Phosphorus oxychloride (POCl₃)
-
Hexamethyldisilazane (HMDS)
-
Anhydrous reaction vessel with a nitrogen inlet
-
Magnetic stirrer and heating plate
-
Syringes for reagent addition
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate
Procedure:
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add 5-amino-1,3-diphenylpyrazole (5 mmol) and anhydrous DMF (20 mL).
-
Vilsmeier Reagent Formation: Cool the solution to 0 °C in an ice bath. Slowly add PBr₃ (15 mmol) dropwise via syringe over 10 minutes. Stir the mixture at 60 °C for 1-2 hours.[12] Monitor the formation of the intermediate by TLC.
-
Cyclization: After the formation of the intermediate is complete, add hexamethyldisilazane (HMDS, 10 mmol) to the reaction mixture. Continue stirring at 60 °C for another 4-6 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice (100 g). Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 1,3-diphenyl-1H-pyrazolo[3,4-d]pyrimidine.
Expected Outcome: A crystalline solid of 1,3-diphenyl-1H-pyrazolo[3,4-d]pyrimidine.
Characterization Data (Example):
-
Appearance: White crystalline solid
-
Yield: 78-91%[12]
-
¹H NMR (CDCl₃): δ 9.1 (s, 1H), 8.4 (s, 1H), 7.3-8.2 (m, 10H).
Safety Precautions:
-
Phosphorus oxychloride and phosphorus tribromide are corrosive and react violently with water. Handle these reagents in a fume hood with appropriate PPE, including acid-resistant gloves, a face shield, and a lab coat.
-
The Vilsmeier-Haack reaction can be exothermic. Maintain proper temperature control during the addition of reagents.
-
Work in a well-ventilated area and under an inert atmosphere.
Data Presentation: Comparison of Synthetic Methods
| Method | Starting Material | Key Reagents | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes |
| Protocol 1 | Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | Formamide | 190 | 8 | 80-90[5] | Simple, direct method for pyrimidin-4-ones. |
| Protocol 2 | 5-Amino-1,3-diphenylpyrazole | DMF, PBr₃, HMDS | 60 | 6-8 | 78-91[12] | One-flask procedure, good for various substitutions. |
| One-Pot MCR | 3-Methyl-1,4-dihydropyrazol-5-one, Aldehyde, Urea/Thiourea | Acid catalyst | Varies | Varies | Good to excellent[14][15] | Environmentally benign, multicomponent reaction. |
Visualization of Synthetic Pathways
Workflow for Pyrazolo[3,4-d]pyrimidin-4-one Synthesis
Caption: General workflow for the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones.
Mechanism of Vilsmeier-Haack Cyclization
Caption: Simplified mechanism of the Vilsmeier-Haack reaction for pyrazolopyrimidine synthesis.
Conclusion and Future Perspectives
The synthetic routes outlined in these application notes provide robust and versatile methods for accessing the medicinally important pyrazolo[3,4-d]pyrimidine scaffold. The choice of a specific protocol will depend on the desired substitution pattern and the availability of starting materials. The direct cyclization with formamide is a straightforward approach for producing pyrimidin-4-ones, while the Vilsmeier-Haack reaction offers a more flexible one-flask procedure for a wider range of derivatives.
Future research in this area will likely focus on the development of even more efficient, sustainable, and atom-economical synthetic methods. This includes the expanded use of microwave-assisted synthesis to reduce reaction times and improve yields,[16][17] as well as the exploration of novel catalytic systems to enable milder reaction conditions. The continued development of new synthetic methodologies will undoubtedly accelerate the discovery of novel pyrazolo[3,4-d]pyrimidine-based therapeutic agents.
References
-
One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. Molecules. Available at: [Link]
-
Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. RSC Advances. Available at: [Link]
-
One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. Semantic Scholar. Available at: [Link]
-
One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. National Institutes of Health. Available at: [Link]
-
5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. National Institutes of Health. Available at: [Link]
-
Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. National Institutes of Health. Available at: [Link]
-
Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives as Potential In Vitro and In Vivo Anti-Inflammatory Agents. National Institutes of Health. Available at: [Link]
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Application of Pyrimidine-Pyrazole Scaffolds in Oncology Research: A Detailed Guide to Application Notes and Protocols
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of pyrimidine-pyrazole scaffolds in oncology research. It offers in-depth technical insights, detailed experimental protocols, and data interpretation guidelines to facilitate the exploration and development of novel cancer therapeutics based on this privileged chemical scaffold.
Introduction: The Significance of the Pyrimidine-Pyrazole Scaffold in Oncology
Nitrogen-containing heterocycles are fundamental building blocks in medicinal chemistry, with pyrimidine and pyrazole rings being particularly prominent in the design of anticancer agents.[1][2] The fusion of these two moieties into a pyrimidine-pyrazole scaffold creates a versatile and "privileged" structure in drug discovery.[3][4] This is largely due to its ability to act as a bioisostere of the purine core of ATP, the universal energy currency for enzymatic reactions, including those catalyzed by protein kinases.[4]
Protein kinases are a large family of enzymes that play a critical role in regulating a multitude of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of cancer, making them prime targets for therapeutic intervention. Pyrimidine-pyrazole-based compounds have been successfully developed as potent and selective kinase inhibitors, demonstrating significant preclinical and clinical efficacy against various malignancies.[1][3] This guide will focus on the application of these scaffolds in targeting three key kinase families implicated in cancer: Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), and the SRC family of kinases.
Section 1: Targeting the Cell Cycle - Pyrimidine-Pyrazole Scaffolds as CDK Inhibitors
Uncontrolled cell proliferation is a fundamental characteristic of cancer. The cell cycle is tightly regulated by a family of serine/threonine kinases known as Cyclin-Dependent Kinases (CDKs), which form active complexes with their regulatory partners, cyclins. Overexpression or aberrant activation of CDKs, particularly CDK2, is a common feature in many human cancers, leading to unchecked cell cycle progression.[5]
Scientific Rationale for CDK2 Inhibition
The CDK2/Cyclin E and CDK2/Cyclin A complexes are pivotal for the G1/S and S phase transitions of the cell cycle, respectively. By inhibiting CDK2, pyrimidine-pyrazole compounds can effectively halt the cell cycle, preventing cancer cell proliferation and inducing apoptosis.[6] The pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-d]pyrimidine cores have been extensively explored for the development of potent CDK2 inhibitors.[7][8]
Signaling Pathway Visualization
Caption: Inhibition of the CDK2 pathway by pyrimidine-pyrazole compounds.
Experimental Protocols
Rationale: This biochemical assay directly measures the enzymatic activity of CDK2 by quantifying the amount of ADP produced, which is inversely proportional to the inhibitory effect of the test compound. This provides a direct measure of target engagement.
Protocol:
-
Reagent Preparation:
-
Prepare a serial dilution of the pyrimidine-pyrazole test compound in DMSO. The final DMSO concentration in the assay should be ≤1%.
-
Prepare the CDK2/Cyclin A2 enzyme solution in kinase buffer.
-
Prepare the substrate/ATP mix in kinase buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 1 µL of the diluted test compound, a known CDK2 inhibitor (positive control, e.g., Roscovitine), or DMSO (negative control) to the appropriate wells.
-
Add 2 µL of the CDK2/Cyclin A2 enzyme solution to all wells.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix to all wells.
-
Incubate the plate at room temperature for 1 hour.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the controls.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Section 2: Targeting Inflammatory Signaling - Pyrimidine-Pyrazole Scaffolds as JAK Inhibitors
The Janus Kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) pathway is a crucial signaling cascade that transmits information from extracellular cytokine signals to the nucleus, regulating gene expression involved in immunity, inflammation, and hematopoiesis. Aberrant activation of the JAK/STAT pathway is a key driver in various hematological malignancies and solid tumors.[9][10]
Scientific Rationale for JAK2 Inhibition
Constitutive activation of JAK2, often due to mutations such as JAK2-V617F, is a hallmark of myeloproliferative neoplasms. In solid tumors, the JAK2/STAT3 axis can promote tumor cell proliferation, survival, and immune evasion.[11] Pyrimidine-pyrazole scaffolds have been successfully employed to develop potent and selective JAK2 inhibitors, such as Ruxolitinib, which is FDA-approved for the treatment of myelofibrosis.[12]
Signaling Pathway Visualization
Caption: Inhibition of the JAK2/STAT3 pathway by pyrimidine-pyrazole compounds.
Experimental Protocols
Rationale: This assay assesses the ability of a compound to inhibit JAK2 activity within a cellular context by measuring the phosphorylation status of its direct downstream substrate, STAT3. A reduction in phosphorylated STAT3 (p-STAT3) indicates target engagement and pathway inhibition.
Protocol:
-
Cell Culture and Treatment:
-
Seed a JAK2-dependent cancer cell line (e.g., HEL cells, which harbor the JAK2-V617F mutation) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the pyrimidine-pyrazole inhibitor or a vehicle control (DMSO) for a predetermined time (e.g., 2-4 hours).
-
-
Protein Extraction:
-
After treatment, place the plates on ice and wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microfuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize all samples to the same protein concentration.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
-
Western Blotting:
-
Separate the protein samples by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total STAT3 as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for p-STAT3 and total STAT3.
-
Normalize the p-STAT3 signal to the total STAT3 signal for each sample.
-
Determine the concentration-dependent inhibition of STAT3 phosphorylation.
-
Section 3: Targeting Metastasis and Invasion - Pyrimidine-Pyrazole Scaffolds as SRC Inhibitors
The SRC family of non-receptor tyrosine kinases plays a crucial role in regulating cell adhesion, migration, and invasion, processes that are central to cancer metastasis.[13] Elevated SRC activity is frequently observed in a wide range of solid tumors and is often associated with poor prognosis.[14]
Scientific Rationale for SRC Inhibition
By inhibiting SRC kinase activity, pyrimidine-pyrazole compounds can disrupt the signaling pathways that promote cancer cell motility and invasion, thereby potentially preventing or reducing metastasis.[15] The pyrazolo[3,4-d]pyrimidine scaffold has been a particularly fruitful starting point for the development of potent SRC inhibitors.[14]
Signaling Pathway Visualization
Caption: Inhibition of the SRC signaling pathway by pyrimidine-pyrazole compounds.
Experimental Protocols
Rationale: This assay provides a straightforward method to assess the effect of a compound on cancer cell migration. The ability of a pyrimidine-pyrazole SRC inhibitor to slow down or prevent the "healing" of a scratch in a cell monolayer is indicative of its anti-migratory properties.
Protocol:
-
Cell Seeding:
-
Seed a cancer cell line with high migratory potential (e.g., MDA-MB-231 breast cancer cells) in a 6-well plate and grow to a confluent monolayer.
-
-
Creating the "Wound":
-
Using a sterile 200 µL pipette tip, create a straight scratch through the center of the cell monolayer.
-
Wash the wells with PBS to remove detached cells.
-
-
Treatment:
-
Add fresh media containing different concentrations of the pyrimidine-pyrazole SRC inhibitor or a vehicle control (DMSO).
-
-
Image Acquisition:
-
Capture images of the scratch at time 0 and at regular intervals (e.g., 12, 24, and 48 hours) using a microscope with a camera.
-
-
Data Analysis:
-
Measure the width of the scratch at multiple points for each image.
-
Calculate the percentage of wound closure over time for each treatment condition.
-
Compare the rate of migration in treated cells to the control cells.
-
Section 4: Data Presentation and Interpretation
Clear and concise presentation of quantitative data is essential for comparing the potency and efficacy of different pyrimidine-pyrazole compounds.
In Vitro Potency (IC50 Values)
| Compound ID | Target Kinase | Cell Line | IC50 (µM) | Reference |
| CDK Inhibitor Series | ||||
| Compound A | CDK2/Cyclin A2 | MCF-7 (Breast) | 0.09 | [5] |
| Compound B | CDK2/Cyclin A2 | HCT116 (Colon) | 0.21 | [1] |
| Compound C | CDK2/Cyclin A2 | A549 (Lung) | 29.95 | [6] |
| JAK Inhibitor Series | ||||
| Ruxolitinib | JAK1/JAK2 | HEL (Erythroleukemia) | 0.0028 (JAK2) | [12] |
| Compound D | JAK2 | K562 (CML) | Submicromolar | [12] |
| Compound E | JAK1/2/3 | PC-3 (Prostate) | 3.4 (JAK1), 2.2 (JAK2), 3.5 (JAK3) | [12] |
| SRC Inhibitor Series | ||||
| SI388 | SRC | U87 (Glioblastoma) | Potent Inhibition | [16] |
| Compound F | SRC | SaOS-2 (Osteosarcoma) | Significant Reduction in Growth | [17] |
| PhPP-CH2CO-CIYKYY | SRC | - | 0.38 | [18] |
In Vivo Efficacy (Tumor Growth Inhibition)
| Compound ID | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| Compound G | SaOS-2 (Osteosarcoma) | i.p. | Significant Reduction | [17] |
| Compound 9 | MCF-7 (Breast, βIII-tubulin overexpressing) | i.p. | Significantly better than Paclitaxel | [19] |
| Compound 47 | PC3 (Prostate) | i.p. | Significant Reduction | [20][21] |
| 1l | A431 (Squamous Carcinoma) | i.p. | Decreased Tumor Volume | [15] |
Section 5: In Vivo Evaluation - Xenograft Tumor Models
Rationale: In vivo studies are crucial for evaluating the therapeutic efficacy and pharmacokinetic properties of a drug candidate in a living organism. Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard preclinical model in oncology research.
Protocol for Subcutaneous Xenograft Model
-
Cell Preparation:
-
Culture the desired human cancer cell line to 80-90% confluency.
-
Harvest the cells and resuspend them in a sterile, serum-free medium or PBS, often mixed with Matrigel to support initial tumor growth.
-
-
Animal Implantation:
-
Subcutaneously inject a defined number of cells (e.g., 1-10 million) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable and reach a certain size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer the pyrimidine-pyrazole compound via the desired route (e.g., oral gavage, intraperitoneal injection) according to a predetermined dosing schedule. The control group receives the vehicle.
-
-
Efficacy Assessment:
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight and overall health of the mice.
-
-
Endpoint and Analysis:
-
At the end of the study (based on tumor size limits or a set time point), euthanize the mice and excise the tumors.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Tumors can be further analyzed by histology, immunohistochemistry, or Western blotting to assess target engagement and downstream effects.
-
Conclusion and Future Directions
The pyrimidine-pyrazole scaffold has proven to be a highly valuable framework for the development of targeted cancer therapies.[3][22] Its ability to effectively mimic the purine core of ATP allows for the design of potent kinase inhibitors against a range of oncogenic drivers. The protocols and application notes provided in this guide offer a robust starting point for researchers to evaluate the potential of novel pyrimidine-pyrazole derivatives in an oncology setting.
Future research in this area will likely focus on the development of next-generation inhibitors with improved selectivity to minimize off-target effects and enhance the therapeutic window. Furthermore, the exploration of these compounds in combination with other anticancer agents, including chemotherapy and immunotherapy, holds great promise for overcoming drug resistance and improving patient outcomes.
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- 18. Synthesis and evaluation of 3-phenylpyrazolo[3,4-d]pyrimidine-peptide conjugates as Src kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Development of pyrazolo[3,4-d]pyrimidine-6-amine-based TRAP1 inhibitors that demonstrate in vivo anticancer activity in mouse xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. eurekaselect.com [eurekaselect.com]
Application Notes and Protocols for the Development of IRAK4 Inhibitors Using a Pyrazolopyrimidine Core
Introduction:
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that functions as a master regulator in the innate immune signaling pathways.[1] It is a critical component downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), which are responsible for recognizing pathogen-associated molecular patterns (PAMPs) and initiating inflammatory responses.[2][3] Upon receptor activation, IRAK4 is recruited to the receptor complex via the adaptor protein MyD88, forming a complex known as the Myddosome.[4] Within this complex, IRAK4 phosphorylates and activates IRAK1, triggering a cascade that leads to the activation of transcription factors like NF-κB and AP-1, and the subsequent production of pro-inflammatory cytokines such as TNF-α and IL-6.[2][5]
Given its pivotal role, the kinase activity of IRAK4 is essential for robust TLR-dependent immune responses.[6] Dysregulation of this pathway is implicated in a variety of inflammatory and autoimmune diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain types of cancer like diffuse large B-cell lymphoma (DLBCL) with MYD88 mutations.[7][8] This makes IRAK4 a highly attractive therapeutic target. The pyrazolopyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to bind to the ATP pocket of various kinases, and it has served as the foundation for numerous successful kinase inhibitors.[9] This guide provides a comprehensive overview of the workflow, key considerations, and detailed protocols for the discovery and development of potent and selective IRAK4 inhibitors based on the pyrazolopyrimidine core.
The IRAK4 Signaling Pathway
The IRAK4-mediated signaling cascade is a cornerstone of the innate immune response. The process begins with the recognition of a ligand by a TLR or IL-1R, leading to the recruitment of MyD88 and the assembly of the Myddosome, where IRAK4's kinase and scaffolding functions are initiated.
Caption: IRAK4 Signaling Cascade via TLR/IL-1R.
Drug Discovery and Development Workflow
The path from an initial concept to a viable drug candidate is a multi-stage process. For pyrazolopyrimidine-based IRAK4 inhibitors, this involves identifying a starting chemical entity (a "hit"), chemically modifying it to improve its properties (lead optimization), and then rigorously testing it in biological systems.[7][10]
Caption: Iterative workflow for IRAK4 inhibitor development.
Part 1: Hit Identification and Lead Optimization
The journey often begins with a high-throughput screen (HTS) to identify initial hits from large compound libraries.[11][12] Once a pyrazolopyrimidine hit is identified, the process of lead optimization commences. This is an iterative cycle of chemical synthesis and biological testing guided by structure-activity relationships (SAR) and, ideally, structure-based drug design using co-crystal structures of inhibitors bound to IRAK4.[10][11] The primary goals are to enhance potency against IRAK4, improve selectivity over other kinases (especially the highly homologous IRAK1), and optimize drug-like properties such as solubility and cell permeability.[13][14]
For instance, modifications at the 5-position of the pyrazolopyrimidine ring have been shown to significantly improve potency.[13] However, these modifications can sometimes introduce polarity that reduces passive permeability.[13] Therefore, a multi-parameter optimization approach is crucial, balancing potency with physicochemical properties to achieve good oral bioavailability for in vivo studies.[10][13]
Table 1: Example Structure-Activity Relationship (SAR) Data for Pyrazolopyrimidine IRAK4 Inhibitors
| Compound ID | Pyrazolopyrimidine Core Modification | R-Group Substitution | IRAK4 IC50 (nM) | Cellular Potency (nM) | Key Insight |
| Cmpd A | Unsubstituted | Small alkyl group | 150 | >1000 | Initial hit with moderate potency but poor cellular activity.[7] |
| Cmpd B | 5-amino substitution | Diamine chain | 12 | 250 | Introduction of a 5-amino group significantly improves biochemical potency.[13] |
| Cmpd C | Dihydrobenzofuran fusion | Optimized aryl group | 7.3 | 150 | Fusing a semi-saturated ring improves drug-like properties and solubility.[7] |
| Cmpd D | Benzolactam fusion | Optimized ribose pocket group | 2.0 | 35 | Lactam scaffold enhances human whole blood assay potency and in vivo properties.[5] |
Note: Data is representative and compiled from multiple sources for illustrative purposes.
Part 2: Synthesis of Pyrazolopyrimidine Analogs
The synthesis of a pyrazolopyrimidine core typically involves the condensation of an aminopyrazole with a β-ketoester or a similar three-carbon electrophile.[9][15] Subsequent functionalization, often through palladium-catalyzed cross-coupling reactions, allows for the introduction of diverse substituents to explore the SAR.[9][16] Microwave-assisted synthesis has also emerged as an efficient method to accelerate the preparation of these scaffolds.[15]
Part 3: Biological Evaluation
A hierarchical screening cascade is employed to characterize synthesized compounds, starting with simple biochemical assays and progressing to more complex cellular and in vivo models.
Protocol 1: IRAK4 Biochemical Kinase Assay (ADP-Glo™ Format)
This protocol is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of recombinant IRAK4 by quantifying ADP production.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of light generated is proportional to the ADP concentration, and therefore inversely proportional to the activity of the IRAK4 inhibitor.[17]
Materials:
-
Recombinant human IRAK4 enzyme (e.g., BPS Bioscience, #79434)[18]
-
Myelin Basic Protein (MBP) substrate (e.g., MilliporeSigma, #M1891)[19]
-
ATP (10 mM stock)
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[20]
-
Test compounds dissolved in 100% DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega, #V9101)[21]
-
White, opaque 96-well or 384-well assay plates
-
Multichannel pipettes and a plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: a. Prepare a serial dilution series of the test compounds in 100% DMSO. A typical starting concentration is 10 mM, diluted 3-fold for a 10-point curve. b. Further dilute this series in Kinase Assay Buffer to create a 5X final concentration stock. The final DMSO concentration in the assay should not exceed 1%.[18]
-
Reaction Setup (25 µL total volume): a. In each well of the assay plate, add 5 µL of the 5X compound dilution. For control wells, add 5 µL of buffer with the corresponding DMSO concentration (positive control) or a known inhibitor like Staurosporine (negative control). b. Prepare a 2.5X Enzyme/Substrate Master Mix in Kinase Assay Buffer. For each reaction, you will need IRAK4 (e.g., final concentration ~5-10 nM) and MBP substrate (e.g., final concentration ~0.1 µg/µL).[19] c. Add 10 µL of the 2.5X Enzyme/Substrate Master Mix to each well. d. Mix gently and incubate for 10 minutes at room temperature.
-
Initiating the Kinase Reaction: a. Prepare a 2.5X ATP solution in Kinase Assay Buffer (e.g., final concentration 10 µM, which is close to the Km for many kinases).[19] b. To start the reaction, add 10 µL of the 2.5X ATP solution to all wells. c. Mix the plate gently, cover, and incubate at 30°C for 45-60 minutes.[17]
-
Detection: a. Equilibrate the ADP-Glo™ Reagent and Kinase Detection Reagent to room temperature. b. Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent to each well. Mix and incubate for 40 minutes at room temperature. c. Add 50 µL of Kinase Detection Reagent to each well. Mix and incubate for another 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal. d. Read the luminescence on a plate reader.
-
Data Analysis: a. Subtract the background luminescence (no enzyme control) from all readings. b. Normalize the data with the positive (100% activity) and negative (0% activity) controls. c. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cellular Target Engagement Assay (Phospho-IRAK1)
This protocol assesses whether the inhibitor can access and engage IRAK4 within a cellular environment by measuring the phosphorylation of its direct downstream substrate, IRAK1.
Principle: In response to TLR stimulation, IRAK4 phosphorylates IRAK1. An effective IRAK4 inhibitor will block this event. This can be measured using an electrochemiluminescence (ECL)-based assay or Western blot.[22][23]
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., THP-1 monocytes).
-
RPMI-1640 media with 10% FBS.
-
TLR agonist: R848 (for TLR7/8) or LPS (for TLR4).
-
Test compounds dissolved in DMSO.
-
Lysis buffer with protease and phosphatase inhibitors.
-
Antibodies for Western Blot: Anti-phospho-IRAK1, Anti-total-IRAK1, Anti-GAPDH (loading control).
-
SDS-PAGE gels, transfer apparatus, and imaging system.
Procedure:
-
Cell Plating and Treatment: a. Plate cells (e.g., 1x10⁶ cells/well in a 24-well plate) and allow them to rest for 2-4 hours. b. Pre-treat the cells with serial dilutions of the test compound or DMSO vehicle control for 1 hour at 37°C.
-
Cell Stimulation: a. Stimulate the cells with a pre-determined optimal concentration of a TLR agonist (e.g., 1 µM R848 or 100 ng/mL LPS) for 15-30 minutes. This short time point is critical to capture the transient phosphorylation of IRAK1. b. Include an unstimulated control (treated with vehicle only).
-
Cell Lysis: a. After stimulation, immediately place the plate on ice and wash the cells once with ice-cold PBS. b. Add 100 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube. c. Incubate on ice for 20 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Western Blotting: a. Determine the protein concentration of the supernatant using a BCA assay. b. Normalize the protein amounts, add Laemmli sample buffer, and boil for 5 minutes. c. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis. d. Transfer the proteins to a PVDF membrane. e. Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. f. Incubate the membrane with the primary antibody against phospho-IRAK1 overnight at 4°C. g. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. h. Detect the signal using an ECL substrate and an imaging system. i. Strip the membrane and re-probe for total IRAK1 and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Data Analysis: a. Quantify the band intensities using densitometry software (e.g., ImageJ). b. Normalize the phospho-IRAK1 signal to the total IRAK1 signal. c. Calculate the percent inhibition of IRAK1 phosphorylation relative to the stimulated vehicle control and determine the IC50 value.
Protocol 3: Functional Cellular Assay (Cytokine Secretion)
This assay measures the functional downstream consequence of IRAK4 inhibition—the reduction of pro-inflammatory cytokine production.
Principle: Inhibition of the IRAK4 signaling cascade prevents the transcription and secretion of cytokines like TNF-α and IL-6. The concentration of these cytokines in the cell culture supernatant can be quantified by ELISA.[5][22]
Materials:
-
Human PBMCs or whole blood.
-
RPMI-1640 media with 10% FBS.
-
TLR agonist (R848 or LPS).
-
Test compounds dissolved in DMSO.
-
Human TNF-α and IL-6 ELISA kits (e.g., R&D Systems).
-
96-well cell culture plates.
Procedure:
-
Cell Treatment and Stimulation: a. Plate PBMCs (e.g., 2x10⁵ cells/well) in a 96-well plate. b. Pre-treat the cells with serial dilutions of the test compound or DMSO vehicle control for 1 hour at 37°C. c. Add the TLR agonist (e.g., R848 or LPS) to the wells to stimulate cytokine production. d. Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.
-
Supernatant Collection: a. After incubation, centrifuge the plate at 1,500 rpm for 10 minutes to pellet the cells. b. Carefully collect the culture supernatant without disturbing the cell pellet. The supernatant can be stored at -80°C until analysis.
-
ELISA: a. Perform the ELISA for TNF-α and/or IL-6 according to the manufacturer’s instructions. b. This typically involves coating a plate with a capture antibody, adding the collected supernatants and standards, adding a detection antibody, adding a substrate, and stopping the reaction.
-
Data Analysis: a. Read the absorbance on a plate reader at the appropriate wavelength. b. Generate a standard curve using the recombinant cytokine standards. c. Calculate the concentration of the cytokine in each sample from the standard curve. d. Plot the percent inhibition of cytokine production versus the log of the inhibitor concentration and fit the data to determine the IC50 value.
Conclusion and Future Perspectives
The development of IRAK4 inhibitors using a pyrazolopyrimidine core represents a promising strategy for treating a range of inflammatory and autoimmune diseases. The workflow described herein, from initial hit identification through a robust cascade of biochemical and cellular assays, provides a clear path for advancing compounds toward in vivo testing.[12] A key challenge remains in achieving a fine balance between high on-target potency and ideal drug-like properties.[13]
Future innovations in this field are moving beyond traditional kinase inhibition. Novel approaches include the development of PROTACs (PROteolysis TArgeting Chimeras) to induce the degradation of IRAK4, thereby eliminating both its kinase and scaffolding functions, which has shown enhanced anti-proliferative activity in lymphoma cell lines.[8] Additionally, compounds that specifically disrupt the scaffolding function of IRAK4, preventing the assembly of the Myddosome, are being explored as a distinct therapeutic modality.[24] These next-generation strategies, built upon the foundational knowledge of kinase inhibitor design, hold the potential to deliver even more effective and durable therapeutic interventions.
References
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Development of Potent and Selective Pyrazolopyrimidine IRAK4 Inhibitors. ResearchGate.
-
Development of Potent and Selective Pyrazolopyrimidine IRAK4 Inhibitors. OSTI.GOV.
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Development of Potent and Selective Pyrazolopyrimidine IRAK4 Inhibitors | Journal of Medicinal Chemistry. ACS Publications.
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Development of Potent and Selective Pyrazolopyrimidine IRAK4 Inhibitors - PubMed. NIH.
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Development of Potent and Selective Pyrazolopyrimidine IRAK4 Inhibitors. ACS Publications.
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IRAK4 - Wikipedia. Wikipedia.
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A critical role for IRAK4 kinase activity in Toll-like receptor–mediated innate immunity. NIH.
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LanthaScreen® Eu Kinase Binding Assay for IRAK4. Thermo Fisher Scientific.
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Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer. PMC - PubMed Central.
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Establishing and Validating Cellular Functional Target Engagement Assay for Selective IRAK4 Inhibitor Discovery. PubMed.
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Regulation of innate immune signaling by IRAK proteins. Frontiers.
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(PDF) Establishing and Validating Cellular Functional Target Engagement Assay for Selective IRAK4 Inhibitor Discovery. ResearchGate.
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IRAK4 Kinase Enzyme System Application Note. Promega Corporation.
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IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes. PubMed Central.
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IRAK4 Kinase Assay Kit. BPS Bioscience.
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A Validated IRAK4 Inhibitor Screening Assay. BellBrook Labs.
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing.
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HTScan™ IRAK4 Kinase Assay Kit. Cell Signaling Technology.
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing.
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Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. PubMed Central.
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Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies. MDPI.
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A brief structure–activity relationship (SAR) study of the active pyrazolopyrimidines. ResearchGate.
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Development of potent and selective pyrazolopyrimidine IRAK4 inhibitors. OSTI.GOV.
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IRAK4 Kinase Assay Kit. BPS Bioscience.
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Discovery of First-in-Class IRAK4 Scaffolding Inhibitors for the Treatment of Inflammatory Disorders. ACR Meeting Abstracts.
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Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity. PMC - NIH.
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Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. NIH.
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Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs. PMC - NIH.
-
Synthesis and biological evaluation of 1-aryl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one inhibitors of cyclin-dependent kinases. PubMed.
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Design, Synthesis and Biological Evaluation of Novel Pyrazolo[7][10][12]triazolopyrimidine Derivatives as Potential Anticancer Agents. MDPI.
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- 3. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 5. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A critical role for IRAK4 kinase activity in Toll-like receptor–mediated innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Development of Potent and Selective Pyrazolopyrimidine IRAK4 Inhibitors (Journal Article) | OSTI.GOV [osti.gov]
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- 24. Discovery of First-in-Class IRAK4 Scaffolding Inhibitors for the Treatment of Inflammatory Disorders - ACR Meeting Abstracts [acrabstracts.org]
Kinase inhibition assay protocol for pyrazole-based compounds
Application Notes & Protocols
Topic: Kinase Inhibition Assay Protocol for Pyrazole-Based Compounds Audience: Researchers, scientists, and drug development professionals.
A Senior Application Scientist's Guide to Characterizing Pyrazole-Based Kinase Inhibitors
This guide provides a comprehensive framework for the robust characterization of pyrazole-based kinase inhibitors. The pyrazole ring is a privileged scaffold in medicinal chemistry, frequently forming the core of potent and selective kinase inhibitors by mimicking the adenine region of ATP and competitively binding to the enzyme's active site.[1][2][3][4] Understanding the nuances of assay design is therefore critical to accurately determine the inhibitory potential of these compounds.
We will move beyond rote procedural lists to explore the causality behind experimental choices, ensuring that every protocol is a self-validating system. This document is structured to provide foundational principles, detailed step-by-step protocols for two common assay formats, and guidance on data interpretation and troubleshooting.
Part 1: Foundational Principles of Kinase Inhibition Assays
Protein kinases are fundamental regulators of cellular signaling, catalyzing the transfer of a phosphate group from ATP to a substrate protein.[5][6] Their dysregulation is a hallmark of many diseases, making them prime therapeutic targets.[7] The goal of a kinase inhibition assay is to quantify the reduction in this catalytic activity in the presence of an inhibitor.
For ATP-competitive inhibitors, such as many pyrazole-based compounds, the concentration of ATP in the assay is a critical variable that profoundly influences the measured IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[8][9]
-
Assays at Kₘ ATP: Many biochemical assays are run with the ATP concentration at or near its Michaelis-Menten constant (Kₘ). This condition maximizes the assay's sensitivity to competitive inhibitors, allowing for a more direct measure of the compound's affinity (Kᵢ) for the kinase.[8][10] The relationship is described by the Cheng-Prusoff equation: IC50 = Kᵢ * (1 + [ATP]/Kₘ). When [ATP] = Kₘ, the IC50 is approximately 2 * Kᵢ.[8][10]
-
Assays at Physiological ATP: In contrast, intracellular ATP concentrations are typically in the low millimolar (1-5 mM) range, which is often significantly higher than the Kₘ of most kinases.[8][11] An inhibitor that appears highly potent in a low-ATP assay may be significantly less effective in a cellular environment where it must compete with much higher concentrations of the natural substrate.[11][12] Therefore, running assays at physiological ATP levels (e.g., 1 mM) can provide a more accurate prediction of a compound's potential cellular activity.[12][13]
It is best practice to determine IC50 values at both Kₘ and 1 mM ATP to fully understand a compound's potency and its potential for translation from a biochemical to a cellular context.
Several technologies are available to measure kinase activity, each with distinct advantages and limitations. The choice often depends on the specific kinase, available reagents, and required throughput.
| Assay Technology | Principle | Advantages | Considerations |
| Radiometric Assays | Measures the transfer of a radiolabeled phosphate ([γ-³²P]ATP or [γ-³³P]ATP) to a substrate.[14] | Considered the "gold standard" for direct activity measurement; universally applicable.[13][14][15] | Requires handling of radioactive materials and specialized disposal; lower throughput. |
| Luminescence-Based | Measures either the amount of ATP remaining (Kinase-Glo) or the amount of ADP produced (ADP-Glo).[16][17][18] | High sensitivity, broad applicability, and suitable for HTS.[18][19] | Indirect measurement; potential for interference from compounds affecting luciferase. |
| TR-FRET | Detects phosphorylation using an antibody against the phospho-substrate, bringing a donor-acceptor fluorophore pair into proximity.[20] | Homogeneous ("mix-and-read") format, robust, and highly suited for HTS.[5][21] | Requires specific antibodies and labeled substrates; potential for light-scattering compound interference. |
| Z'-LYTE™ | A FRET-based method where phosphorylation of a peptide substrate protects it from proteolytic cleavage, preserving the FRET signal.[22][23] | Ratiometric signal reduces well-to-well variability; does not require antibodies.[23] | Substrate sequence must be compatible with the protease; not universally applicable. |
Part 2: Detailed Experimental Protocols
Here we provide detailed, step-by-step methodologies for two widely used, non-radiometric assay formats suitable for characterizing pyrazole-based inhibitors in a 384-well plate format.
This protocol quantifies kinase activity by measuring the amount of ADP produced in the reaction.[16] It is a universal assay that can be used for virtually any kinase.[19] The assay involves two steps: first, the kinase reaction is stopped and remaining ATP is depleted; second, the ADP is converted back to ATP, which is then quantified using a luciferase/luciferin reaction.[17]
Workflow: ADP-Glo™ Kinase Inhibition Assay
Caption: Workflow for a typical ADP-Glo™ kinase inhibition assay.
A. Materials and Reagents
-
Kinase: Purified, active enzyme of interest.
-
Substrate: Appropriate peptide or protein substrate for the kinase.
-
Test Compound: Pyrazole-based inhibitor dissolved in 100% DMSO.
-
ATP: Ultra-pure ATP solution (low in contaminating ADP).
-
Assay Buffer: Kinase-specific buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).
-
ADP-Glo™ Kinase Assay Kit (Promega): Contains ADP-Glo™ Reagent, Kinase Detection Reagent, and standards.
-
Plates: White, opaque, low-volume 384-well assay plates.
-
Instrumentation: Multichannel pipettes, plate shaker, and a luminometer.
B. Step-by-Step Protocol (5 µL Kinase Reaction) Volumes are based on a 1:1:2 ratio of Kinase Reaction:ADP-Glo™ Reagent:Kinase Detection Reagent.[24]
-
Compound Plating:
-
Prepare a serial dilution of your pyrazole compound in 100% DMSO (e.g., 11-point, 3-fold dilution starting at 1 mM).
-
Transfer 25 nL of each compound dilution (and DMSO for controls) into the appropriate wells of the 384-well plate. This creates a 200x stock in the plate.
-
-
Kinase Reaction Setup:
-
Prepare a 2x Kinase solution in assay buffer.
-
Prepare a 2x Substrate/ATP solution in assay buffer. The ATP concentration should be 2x the desired final concentration (e.g., 2x Kₘ or 2 mM).
-
Add 2.5 µL of the 2x Kinase solution to all wells except the "no enzyme" control wells (add 2.5 µL of assay buffer to these instead).
-
Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiate Kinase Reaction:
-
Add 2.5 µL of the 2x Substrate/ATP solution to all wells to start the reaction. The final reaction volume is 5 µL.
-
Mix the plate gently on a plate shaker for 30 seconds.
-
Incubate for 60 minutes at room temperature (or an optimized time/temperature).
-
-
First Detection Step (Stop and ATP Depletion):
-
Second Detection Step (ADP to ATP Conversion):
-
Data Acquisition:
-
Measure luminescence using a plate-reading luminometer with an integration time of 0.25-1 second per well.
-
This protocol uses a FRET-based peptide substrate that is labeled with a donor (Coumarin) and an acceptor (Fluorescein) fluorophore.[23] When the peptide is phosphorylated by the kinase, it is protected from cleavage by a specific protease added during the "development" step. Inhibition of the kinase leaves the peptide unphosphorylated and susceptible to cleavage, which separates the FRET pair and changes the emission ratio.[22][25]
A. Materials and Reagents
-
Kinase: Purified, active enzyme of interest.
-
Z'-LYTE™ Kinase Assay Kit (Thermo Fisher Scientific): Contains a specific FRET-peptide substrate, ATP, Development Reagent, Stop Reagent, and buffers.
-
Test Compound: Pyrazole-based inhibitor dissolved in 100% DMSO.
-
Plates: Black, low-volume, non-binding surface 384-well assay plates.
-
Instrumentation: Multichannel pipettes and a TR-FRET capable plate reader (e.g., excitation ~400 nm, emission at ~445 nm and ~520 nm).
B. Step-by-Step Protocol (10 µL Kinase Reaction)
-
Compound Plating:
-
Prepare a serial dilution of the pyrazole compound in 100% DMSO.
-
Add 100 nL of compound solution (and DMSO for controls) to the wells of the 384-well plate.
-
-
Kinase Reaction Setup:
-
Prepare a 4x Peptide/Kinase solution in kinase buffer.
-
Prepare a 4x ATP solution in kinase buffer.
-
Add 2.5 µL of the 4x Peptide/Kinase solution to all wells.
-
Mix and pre-incubate for 15 minutes at room temperature.
-
-
Initiate Kinase Reaction:
-
Add 5 µL of 2x ATP solution to all wells. The final reaction volume is 10 µL.
-
Mix the plate gently.
-
Incubate for 60 minutes at room temperature.[26]
-
-
Development Reaction:
-
Prepare a dilution of the Development Reagent in Development Buffer as per the kit instructions.
-
Add 5 µL of the diluted Development Reagent to each well.
-
Mix gently and incubate for 60 minutes at room temperature.
-
-
Stop Reaction and Data Acquisition:
-
Add 5 µL of Stop Reagent to each well.
-
Mix gently and read the plate on a TR-FRET enabled plate reader. Measure the fluorescence emission from both the Coumarin donor (445 nm) and the Fluorescein acceptor (520 nm).
-
Part 3: Data Analysis, Interpretation, and Validation
A. Controls for a Self-Validating System
-
0% Inhibition Control (High Activity): Contains kinase, substrate, ATP, and DMSO (no inhibitor). This defines the maximum signal or reaction rate.
-
100% Inhibition Control (Low Activity): Contains kinase, substrate, ATP, and a high concentration of a known, potent inhibitor (or no ATP). This defines the background signal.
-
No Enzyme Control: Contains substrate, ATP, and DMSO but no kinase. This helps identify any non-enzymatic signal.
B. Data Calculation and IC50 Determination
-
Calculate Percent Inhibition: For each inhibitor concentration, normalize the raw data (e.g., RLU for ADP-Glo, Emission Ratio for Z'-LYTE) using your controls: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_100%_Inh) / (Signal_0%_Inh - Signal_100%_Inh))
-
Generate Dose-Response Curve: Plot the % Inhibition versus the logarithm of the inhibitor concentration.[27]
-
Fit the Curve: Use a non-linear regression model, typically a four-parameter logistic equation, to fit the data and determine the IC50 value. Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))
C. Example Data Presentation
| Compound Conc. (µM) | Log [Conc.] | Raw Signal (RLU) | % Inhibition |
| 100 | -4.0 | 15,500 | 98.5 |
| 33.3 | -4.5 | 16,100 | 97.1 |
| 11.1 | -4.9 | 25,400 | 85.2 |
| 3.7 | -5.4 | 85,900 | 48.3 |
| 1.2 | -5.9 | 145,200 | 10.1 |
| 0.4 | -6.4 | 158,800 | 1.8 |
| 0 (DMSO) | - | 161,500 | 0.0 |
| 100% Inh. | - | 14,200 | 100.0 |
D. Assay Quality and Troubleshooting
The robustness of an assay, particularly for screening, is often assessed using the Z'-factor. A Z'-factor > 0.5 indicates an excellent assay. Z' = 1 - (3 * (SD_0%_Inh + SD_100%_Inh)) / |Mean_0%_Inh - Mean_100%_Inh|
| Problem | Potential Cause | Recommended Solution |
| High Well-to-Well Variability | Inaccurate pipetting; poor mixing; inconsistent incubation times. | Calibrate pipettes; ensure thorough mixing after each addition; use a multichannel pipette to start reactions simultaneously.[9] |
| Low Z'-Factor (<0.5) | Small signal window between 0% and 100% controls; high variability. | Optimize enzyme or substrate concentrations to increase the signal window; check reagent stability. |
| Inconsistent IC50 Values | Reagent degradation (especially ATP); enzyme activity varies between batches.[9] | Prepare fresh reagents for each experiment; aliquot and store enzyme at -80°C; qualify new enzyme batches.[9] |
| Compound Interference | Pyrazole compound may be fluorescent or a luciferase inhibitor. | Run compound in "no enzyme" and "100% inhibition" wells to check for signal interference. If interference is observed, consider a different assay technology (e.g., switch from luminescence to a radiometric filter binding assay).[28] |
| No Inhibition Observed | Compound is insoluble or inactive; ATP concentration is too high for a competitive inhibitor. | Check compound solubility in assay buffer; confirm compound integrity. Test at a lower ATP concentration (e.g., Kₘ) to increase sensitivity to competitive inhibitors.[9] |
Signaling Pathway and Assay Workflow Visualization
Caption: Kinase signaling and the principle of ATP-competitive inhibition.
References
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Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2023). PubMed. Retrieved from [Link]
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Radiometric Filter Binding Assay. (n.d.). Reaction Biology. Retrieved from [Link]
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Development of a HTRF® Kinase Assay for Determination of Syk Activity. (2008). NIH National Center for Biotechnology Information. Retrieved from [Link]
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Radiometric Filter Binding Assay. (n.d.). Reaction Biology. Retrieved from [Link]
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Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2023). Eco-Vector Journals Portal. Retrieved from [Link]
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Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (n.d.). Celtarys Research. Retrieved from [Link]
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The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. Retrieved from [Link]
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HTRF® Kinase Assay Protocol | Download Table. (n.d.). ResearchGate. Retrieved from [Link]
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ADP-Glo™ Assay Formats and Step-By-Step Protocol | Download Table. (n.d.). ResearchGate. Retrieved from [Link]
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ATP concentration. (n.d.). Kinase Logistics Europe. Retrieved from [Link]
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(PDF) Development of a HTRF® Kinase Assay for Determination of Syk Activity. (2008). ResearchGate. Retrieved from [Link]
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HTRF Kinase Assay Development and Methods in Inhibitor Characterization. (2016). Springer Protocols. Retrieved from [Link]
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Choosing the Right Assay for Your Kinase Drug Discovery. (2024). Reaction Biology. Retrieved from [Link]
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Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2021). MDPI. Retrieved from [Link]
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Assay Development for Protein Kinase Enzymes. (2012). NIH National Center for Biotechnology Information. Retrieved from [Link]
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ATP-Mediated Kinome Selectivity: The Missing Link in Understanding the Contribution of Individual JAK Kinase Isoforms to Cellular Signaling. (2014). ACS Publications. Retrieved from [Link]
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Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Retrieved from [Link]
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Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). NIH National Center for Biotechnology Information. Retrieved from [Link]
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A high-throughput radiometric kinase assay. (n.d.). NIH National Center for Biotechnology Information. Retrieved from [Link]
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Filter binding assay. (n.d.). Wikipedia. Retrieved from [Link]
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Can anyone suggest a protocol for a kinase assay?. (2015). ResearchGate. Retrieved from [Link]
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Radiometric kinase assays with scintillation counting - because you want your experiments to count!. (2021). YouTube. Retrieved from [Link]
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Kinase assays. (2020). BMG LABTECH. Retrieved from [Link]
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Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. (n.d.). NIH National Center for Biotechnology Information. Retrieved from [Link]
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(PDF) IC 50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. (2018). ResearchGate. Retrieved from [Link]
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Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. (n.d.). NIH National Center for Biotechnology Information. Retrieved from [Link]
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Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). JoVE. Retrieved from [Link]
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Unlocking the Potential of Ethyl 5-Amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate in CNS Drug Discovery: A Guide for Researchers
The intricate landscape of Central Nervous System (CNS) drug discovery necessitates the exploration of novel chemical scaffolds capable of modulating key pathological pathways. Among these, the pyrazole nucleus, a versatile five-membered heterocycle, has emerged as a privileged structure in medicinal chemistry.[1][2] This guide provides an in-depth exploration of a particularly promising derivative, ethyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate, outlining its strategic importance, synthesis, and a comprehensive suite of protocols for its evaluation in the context of neurodegenerative diseases.
The Strategic Advantage of the Pyrimidinyl-Pyrazole Scaffold
The fusion of a pyrazole core with a pyrimidine moiety creates a unique chemical entity with significant potential for CNS drug discovery. The pyrazole ring system is a cornerstone in the design of kinase inhibitors, a class of drugs with immense therapeutic relevance in neuroinflammation and neurodegeneration.[3] Furthermore, pyrazole derivatives have demonstrated a broad spectrum of biological activities, including neuroprotective and anti-inflammatory effects.[4][5][6]
The strategic incorporation of a pyrimidin-2-yl group at the N1 position of the pyrazole is particularly noteworthy. This specific structural motif has been identified in compounds designed as Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors, a key target in the development of therapeutics for Parkinson's disease.[7] The G2019S mutation in LRRK2 is a prevalent genetic factor in both familial and sporadic Parkinson's disease, making the development of potent and selective LRRK2 inhibitors a high-priority research area.[8]
This application note will guide researchers through the synthesis of this compound and provide a tiered screening cascade to evaluate its potential as a CNS therapeutic agent, with a focus on its anti-inflammatory, neuroprotective, and kinase inhibitory properties.
Synthesis Protocol
The synthesis of this compound can be achieved through a cyclocondensation reaction, adapting established protocols for analogous compounds.[9][10]
Protocol 1: Synthesis of this compound
Materials:
-
2-Hydrazinopyrimidine
-
Ethyl (ethoxymethylene)cyanoacetate (EMCA)
-
Absolute Ethanol
-
Reaction flask with reflux condenser
-
Stirring plate and magnetic stirrer
-
Filtration apparatus (Büchner funnel, filter paper)
-
Crystallization dishes
Procedure:
-
In a round-bottom flask, dissolve 2-hydrazinopyrimidine (1 equivalent) in absolute ethanol.
-
To this solution, add ethyl (ethoxymethylene)cyanoacetate (1 equivalent) in one portion.
-
Heat the reaction mixture to reflux with constant stirring for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The product is expected to precipitate out of the solution. Collect the solid by filtration using a Büchner funnel.
-
Wash the collected solid with cold absolute ethanol to remove any unreacted starting materials.
-
Purify the crude product by recrystallization from ethanol to obtain the desired this compound.
-
Dry the purified product under vacuum.
-
Characterize the final product using appropriate analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.
CNS Drug Discovery Screening Cascade
A tiered approach to screening allows for the efficient evaluation of the synthesized compound, starting with broad cellular effects and progressing to more specific target-based assays.
Tier 1: Primary Cellular Screening Protocols
Protocol 2: Cytotoxicity Assessment using MTT Assay
Objective: To determine the concentration range at which the compound is non-toxic to neuronal and microglial cells.
Cell Lines:
-
SH-SY5Y (human neuroblastoma cell line)
-
BV2 (murine microglial cell line)
Procedure:
-
Seed SH-SY5Y or BV2 cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 24-48 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Protocol 3: Anti-Inflammatory Activity in LPS-Stimulated BV2 Microglia
Objective: To assess the compound's ability to suppress the inflammatory response in microglial cells.[4]
Procedure:
-
Seed BV2 cells in a 24-well plate and grow to 80-90% confluency.
-
Pre-treat the cells with various non-toxic concentrations of the test compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.
-
Collect the cell supernatant to measure the levels of pro-inflammatory cytokines (TNF-α, IL-6) using ELISA kits according to the manufacturer's instructions.
-
Lyse the cells to extract RNA for qRT-PCR analysis of pro-inflammatory gene expression (e.g., iNOS, COX-2).
Protocol 4: Neuroprotection Assay against 6-OHDA-Induced Toxicity
Objective: To evaluate the neuroprotective effect of the compound in a cellular model of Parkinson's disease.[5]
Cell Line: SH-SY5Y cells
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate.
-
Pre-treat the cells with the test compound for 1-2 hours.
-
Induce neurotoxicity by adding 6-hydroxydopamine (6-OHDA) to the cell culture medium. The optimal concentration of 6-OHDA should be determined empirically.
-
Incubate for 24 hours.
-
Assess cell viability using the MTT assay as described in Protocol 2. An increase in cell viability in the presence of the compound compared to 6-OHDA treatment alone indicates a neuroprotective effect.
Tier 2: Mechanistic & Target-Based Assays
Protocol 5: In Vitro Kinase Inhibition Assay (e.g., LRRK2)
Objective: To determine if the compound directly inhibits the activity of specific kinases implicated in neurodegeneration.
Procedure:
This assay is typically performed using a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay, LanthaScreen™ Eu Kinase Binding Assay).
-
Prepare a reaction mixture containing the purified kinase (e.g., recombinant LRRK2 G2019S), a suitable substrate, and ATP in a kinase reaction buffer.
-
Add serial dilutions of the test compound to the reaction mixture.
-
Initiate the kinase reaction and incubate at the recommended temperature and time.
-
Stop the reaction and measure the kinase activity according to the kit's instructions (e.g., by quantifying the amount of ADP produced or by measuring the binding of a fluorescently labeled tracer).
-
Calculate the percentage of kinase inhibition and determine the IC50 value.
| Potential Kinase Targets in CNS Disorders | Relevance |
| LRRK2 | Mutations are a major genetic cause of Parkinson's disease.[7][8] |
| GSK-3β | Implicated in the pathophysiology of Alzheimer's disease and other neurodegenerative conditions.[11] |
| CDKs | Involved in cell cycle regulation and neuronal apoptosis.[3] |
Tier 3: ADME & In Vivo Validation
Protocol 6: Blood-Brain Barrier Permeability Assessment (PAMPA)
Objective: To predict the passive permeability of the compound across the blood-brain barrier (BBB).
Procedure:
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive BBB permeability.
-
A filter plate is coated with a lipid mixture (e.g., porcine brain lipid) dissolved in a suitable organic solvent (e.g., dodecane) to form an artificial membrane.
-
The test compound is dissolved in a buffer solution (pH 7.4) and added to the donor wells of the filter plate.
-
The acceptor plate, containing buffer solution, is placed in contact with the filter plate.
-
The assembly is incubated for a specified period (e.g., 4-18 hours).
-
The concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method (e.g., LC-MS/MS).
-
The permeability coefficient (Pe) is calculated. Compounds with high Pe values are more likely to cross the BBB.
Concluding Remarks
This compound represents a promising starting point for the development of novel CNS therapeutics. The strategic combination of the pyrazole and pyrimidine scaffolds provides a strong rationale for its investigation as a modulator of key pathological processes in neurodegenerative diseases, particularly as a kinase inhibitor. The detailed protocols provided in this guide offer a comprehensive framework for researchers to synthesize and evaluate this compound, from initial cellular screening to mechanistic studies and preliminary ADME assessment. Through a systematic and rigorous application of these methodologies, the full therapeutic potential of this exciting chemical entity can be unlocked.
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Elgazwy, A. S. H., Nassar, I. F., & Jones, P. G. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1376. [Link]
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Li, W., et al. (2023). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2199049. [Link]
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Brand, F., et al. (2016). Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis. Journal of Medicinal Chemistry, 59(23), 10601-10619. [Link]
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Abdel-rahman, H. M., et al. (2017). Synthesis, anti-inflammatory and neuroprotective activity of pyrazole and pyrazolo[3,4-d]pyridazine bearing 3,4,5-trimethoxyphenyl. Medicinal Chemistry Research, 26(9), 2096-2108. [Link]
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Thore, S. N., et al. (2012). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Arabian Journal of Chemistry, 9, S1138-S1144. [Link]
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Abdel-Aziz, M., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(11), 3128. [Link]
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da Silva, A. B., et al. (2023). Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells. Molecules, 28(14), 5364. [Link]
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Płaczek, M. A., et al. (2024). Modeling the Blood-Brain Barrier Permeability of Potential Heterocyclic Drugs via Biomimetic IAM Chromatography Technique Combined with QSAR Methodology. International Journal of Molecular Sciences, 25(1), 585. [Link]
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Henderson, M. J., et al. (2022). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS Medicinal Chemistry Letters, 13(6), 963-969. [Link]
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Kanwal, M., et al. (2022). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. Iranian Journal of Basic Medical Sciences, 25(1), 76-86. [Link]
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Kumar, D., & Kumar, N. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 201-214. [Link]
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Al-Ostath, A., et al. (2018). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Pharmaceutical Journal, 26(7), 992-998. [Link]
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Upadhyay, S., et al. (2017). 2-pyrazoline derivatives in neuropharmacology: Synthesis, ADME prediction, molecular docking and in vivo biological evaluation. EXCLI Journal, 16, 531-554. [Link]
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El-Sayed, N. F., et al. (2023). In vitro enzymatic evaluation of some pyrazolo[1,5-a]pyrimidine derivatives: Design, synthesis, antioxidant, anti-diabetic, anti-Alzheimer, and anti-arthritic activities with molecular modeling simulation. Journal of Molecular Structure, 1276, 134789. [Link]
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Khan, M. S., et al. (2021). Evaluation of pyrazolopyrimidine derivatives as microtubule affinity regulating kinase 4 inhibitors: Towards therapeutic management of Alzheimer's disease. Journal of Biomolecular Structure and Dynamics, 39(12), 4349-4361. [Link]
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Upadhyay, S., et al. (2017). 2-pyrazoline derivatives in neuropharmacology: Synthesis, ADME prediction, molecular docking and in vivo biological evaluation. EXCLI Journal, 16, 531-554. [Link]
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Upadhyay, S., et al. (2017). 2-pyrazoline derivatives in neuropharmacology: Synthesis, ADME prediction, molecular docking and in vivo biological evaluation. EXCLI Journal, 16, 531-554. [Link]
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Upadhyay, S., et al. (2017). 2-pyrazoline derivatives in neuropharmacology: Synthesis, ADME prediction, molecular docking and in vivo biological evaluation. EXCLI Journal, 16, 531-554. [Link]
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Li, H., et al. (2019). Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold. ACS Omega, 4(5), 8533-8544. [Link]
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El-Gamal, M. I., et al. (2021). Pyrazolopyridine-Containing Compounds as Multitargeted Anti-Alzheimer Agents: Synthesis, Biological Evaluation, and In Silico Studies. ACS Chemical Neuroscience, 12(15), 2826-2843. [Link]
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Iniyaval, S., et al. (2022). Pyrimidine Tethered Pyrazoles: Synthesis, Biological, and Molecular Docking Studies. Indian Journal of Heterocyclic Chemistry, 32(3), 457-464. [Link]
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Ali, M. A., et al. (2017). Design, Synthesis and Anticancer Evaluation of Novel Pyrazole, pyrazolo[3,4-d]pyrimidine and Their Glycoside Derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 668-680. [Link]
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Ghorab, M. M., et al. (2016). Some pyrazole and pyrazolo[3,4-d]pyrimidine derivatives: synthesis and anticancer evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 140-147. [Link]
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Formulation of Pyrazole Derivatives for In-Vivo Studies: An Application Note and Protocol
Abstract
Pyrazole derivatives represent a cornerstone in modern medicinal chemistry, exhibiting a wide array of pharmacological activities.[1][2][3] However, their progression from bench to bedside is often hampered by poor aqueous solubility, posing significant challenges for achieving adequate bioavailability in in-vivo studies.[1][4] This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the complexities of formulating pyrazole derivatives for preclinical animal studies. We will delve into the foundational principles of solubility enhancement, detail pragmatic formulation strategies for various administration routes, and provide step-by-step protocols for the preparation and characterization of these formulations. The emphasis is on creating robust, reproducible, and effective formulations that ensure reliable and translatable in-vivo data.
Introduction: The Pyrazole Dilemma in Preclinical Development
The pyrazole moiety is a privileged scaffold in drug discovery, integral to numerous approved drugs and clinical candidates.[3][5] Its versatility allows for the synthesis of compounds with diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][6][7][8] However, the inherent lipophilicity and crystalline nature of many pyrazole derivatives often lead to poor water solubility.[4] This presents a primary obstacle in preclinical development, as insufficient solubility can lead to low and erratic drug absorption, ultimately resulting in inconclusive or misleading pharmacokinetic (PK) and pharmacodynamic (PD) data.[9][10]
The goal of formulation development at the preclinical stage is to create a delivery system that maximizes exposure of the test compound in the animal model, ensuring that the observed biological effects are a true reflection of the compound's intrinsic activity.[10][11] This necessitates a thorough understanding of the physicochemical properties of the pyrazole derivative and a systematic approach to selecting appropriate excipients and formulation techniques.
Pre-formulation Assessment: The Blueprint for a Successful Formulation
Before embarking on formulation development, a comprehensive pre-formulation assessment is critical.[11][12] This initial characterization provides the necessary data to make informed decisions about the most suitable formulation strategy.
Key Physicochemical Parameters to Evaluate:
-
Aqueous Solubility: This is the most crucial parameter and should be determined at various pH values (e.g., 1.2, 4.5, 6.8, and 7.4) to understand the impact of ionization on solubility.[12]
-
pKa: The ionization constant (pKa) of the pyrazole derivative will dictate its charge state at different physiological pHs, which in turn influences its solubility and permeability.[11]
-
LogP/LogD: The logarithm of the partition coefficient (LogP) or distribution coefficient (LogD at a specific pH) provides a measure of the compound's lipophilicity.[11] This helps in predicting its potential for membrane permeation and distribution into tissues.
-
Melting Point & Crystal Form: The melting point and information about the crystalline or amorphous state of the compound can provide insights into its solid-state stability and dissolution rate.[11][12]
A systematic workflow for pre-formulation assessment is crucial for efficient formulation development.
Caption: Pre-formulation Assessment Workflow.
Formulation Strategies for Pyrazole Derivatives
The choice of formulation strategy is dictated by the physicochemical properties of the pyrazole derivative, the intended route of administration, and the required dose.[11] For poorly water-soluble compounds, several techniques can be employed to enhance solubility and bioavailability.[4][13][14]
Solubilization Techniques
A variety of excipients can be used to improve the solubility of pyrazole derivatives.[15][16] These are broadly categorized as co-solvents, surfactants, and complexing agents.
| Excipient Class | Mechanism of Action | Examples | Considerations |
| Co-solvents | Reduce the polarity of the aqueous vehicle, increasing the solubility of lipophilic compounds.[17] | Dimethyl sulfoxide (DMSO), Polyethylene glycol 400 (PEG 400), Propylene glycol (PG), Ethanol.[1] | Potential for toxicity at high concentrations. The final concentration of organic solvents should be minimized.[1] |
| Surfactants | Form micelles that encapsulate the drug molecules, increasing their apparent solubility. | Tween® 80 (Polysorbate 80), Cremophor® EL, Solutol® HS 15.[18] | Can cause hemolysis and other toxicities, especially with parenteral administration. |
| Complexing Agents | Form inclusion complexes with the drug, where the hydrophobic drug molecule is shielded within the hydrophilic exterior of the agent.[18] | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD). | Can alter the pharmacokinetic profile of the drug. The complexation efficiency varies between compounds. |
Common Formulations for Different Administration Routes
The route of administration significantly influences the formulation design.[19] Below are protocols for preparing common formulations for oral and intravenous administration.
Protocol 1: Formulation for Oral Gavage
Objective: To prepare a clear solution or a stable suspension of a poorly water-soluble pyrazole derivative for oral administration in rodents.
Materials:
-
Pyrazole derivative
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Tween® 80
-
Sterile saline (0.9% NaCl) or purified water
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing the Compound: Accurately weigh the required amount of the pyrazole derivative based on the desired final concentration and dosing volume.[1]
-
Initial Solubilization: In a sterile conical tube, add the appropriate volume of DMSO to the pyrazole compound.[1] The final concentration of DMSO in the formulation should typically be kept low (e.g., 5-10%) to minimize potential toxicity.[1]
-
Vortexing: Vortex the mixture thoroughly until the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[1]
-
Addition of Co-solvents and Surfactants: Sequentially add PEG 400 and Tween® 80 to the solution, vortexing after each addition to ensure homogeneity.[1] A common vehicle composition is 10% DMSO, 40% PEG 400, and 5% Tween® 80.
-
Final Dilution: Add sterile saline or water to reach the final desired volume and vortex until a clear and homogenous solution is obtained.[1]
-
Visual Inspection and Storage: Visually inspect the final formulation for any signs of precipitation.[1] It is recommended to prepare the formulation fresh on the day of the experiment.[1][10] If short-term storage is necessary, store it protected from light at 2-8°C.[1]
Protocol 2: Formulation for Intravenous Injection
Objective: To prepare a sterile, clear, and isotonic solution of a pyrazole derivative for intravenous administration.
Materials:
-
Pyrazole derivative
-
Dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP)[20]
-
Polyethylene glycol 400 (PEG 400)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) (optional)[1]
-
Sterile saline (0.9% NaCl) or 5% dextrose in water (D5W)
-
Sterile, pyrogen-free vials
-
Sterile filters (0.22 µm)
-
Vortex mixer
Procedure:
-
Aseptic Preparation: All steps should be performed in a sterile environment (e.g., a laminar flow hood) to ensure the sterility of the final product.
-
Initial Solubilization: In a sterile vial, dissolve the pyrazole derivative in a minimal amount of a suitable organic solvent like DMSO or NMP to create a concentrated stock solution.[1][20]
-
Vehicle Preparation: In a separate sterile vial, prepare the aqueous vehicle. This may be sterile saline, D5W, or a solution of a complexing agent like HP-β-CD in saline or D5W.[1] The concentration of HP-β-CD will depend on the specific pyrazole derivative and its complexation efficiency.
-
Final Dilution: While vortexing, slowly add the aqueous vehicle to the organic stock solution of the drug.[1] This slow addition helps to prevent precipitation of the drug.
-
Sterile Filtration: Filter the final solution through a sterile 0.22 µm syringe filter into a sterile, pyrogen-free vial.[1] This step removes any potential microbial contamination and undissolved particles.
-
Quality Control: Visually inspect the final solution for any particulates or precipitation. The solution must be clear for intravenous administration.[1] Prepare fresh before use.[1]
Caption: Decision-Making for Formulation Strategy.
Characterization and Stability of Formulations
Once a formulation is prepared, it is essential to characterize it to ensure its quality and stability.
Formulation Characterization
-
Visual Appearance: The formulation should be visually inspected for clarity (for solutions) or uniformity (for suspensions) and the absence of any visible particulates.
-
pH Measurement: The pH of the final formulation should be measured and recorded to ensure it is within a physiologically acceptable range for the intended route of administration.
-
Particle Size Analysis (for suspensions): For suspension formulations, particle size distribution should be determined to ensure uniformity and prevent issues with needle clogging during administration.
Stability Assessment
The stability of the pyrazole derivative in the final formulation is critical for ensuring accurate dosing.[21][22][23]
-
Short-Term Stability: The formulation should be stored under the intended storage conditions (e.g., 2-8°C, room temperature) and visually inspected for precipitation or other changes over a relevant timeframe (e.g., 24-48 hours).
-
Chemical Stability: For longer-term studies, it may be necessary to assess the chemical stability of the pyrazole derivative in the formulation using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). This will confirm that the compound is not degrading in the vehicle.[24]
Conclusion
The successful in-vivo evaluation of pyrazole derivatives is critically dependent on the development of an appropriate formulation that overcomes their inherent poor aqueous solubility.[1] A systematic approach, beginning with a thorough pre-formulation assessment, allows for the rational selection of excipients and formulation techniques. The protocols provided in this guide offer a starting point for developing robust and reproducible formulations for both oral and intravenous administration. By carefully preparing, characterizing, and assessing the stability of these formulations, researchers can ensure the generation of high-quality, reliable preclinical data, which is essential for the successful advancement of novel pyrazole-based therapeutics.
References
- Formulation of Pyrazole Compounds for In Vivo Studies: Application Notes and Protocols - Benchchem. (URL: )
- Excipients for Parenterals. (URL: )
- Excipients for Solubility Enhancement of Parenteral Formul
- In vivo characterization: Significance and symbolism. (URL: )
- parenteral excipients - Ashland. (URL: )
- Biocompatible Solvents and Ionic Liquid-Based Surfactants as Sustainable Components to Formulate Environmentally Friendly Organized Systems - NIH. (URL: )
- Smart Solvents in Drug Delivery Systems - Allan Chemical Corpor
- SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. (URL: )
- How to improve the solubility of 1-Isopropylpyrazole deriv
- Technical Support Center: Improving Compound Solubility for In Vivo Delivery - Benchchem. (URL: )
- Strategies for Streamlining Small Molecule Formulation Development When Bridging from Candidate Selection to First-in-Human Clinical Testing - Pharmaceutical Technology. (URL: )
- Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics - PubMed. (URL: )
- Application Notes and Protocols for In Vivo Dosing and Formul
- Green Solvents Combined with Bioactive Compounds as Delivery Systems: Present Status and Future Trends | Request PDF - ResearchG
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques - Walsh Medical Media. (URL: )
- Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (URL: )
- Preclinical formulations for pharmacokinetic studies - Admescope. (URL: )
- Equivalence-by-design: targeting in vivo drug delivery profile - PubMed. (URL: )
- Recent Advances in the Synthesis of Pyrazole Deriv
- Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines - PubMed Central. (URL: )
- Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - MDPI. (URL: )
- Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. (URL: )
- Preclinical Formulations: Insight, Strategies, and Practical Consider
- 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. (URL: )
- Materialization Characterization and Formulation Development - News-Medical.Net. (URL: )
- General methods of synthesis for pyrazole and its derivatives.
- Small Molecule Preclinical Formulation Development: Liquid and Solid Dose Forms for Animal Dosing (in collaboration with ReechPharma) - California Life Sciences. (URL: )
- Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines - IRIS. (URL: )
- An In-depth Technical Guide on the Solubility and Stability of 5-Hydrazinyl-4-phenyl-1H-pyrazole - Benchchem. (URL: )
- Ionic Liquids in Pharmaceuticals: A Scoping Review of Formulation Strategies - ACS Public
- Solubility enhancement techniques: A comprehensive review - WJBPHS. (URL: )
- Solubility Enhancement Techniques for Poorly W
- Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC - NIH. (URL: )
- Synthesis of novel pyrazole derivatives and neuroprotective effect investig
- The synthesis route of pyrazolo[3,4-b]pyridine derivatives 43a–h.
- Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (URL: )
- SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN C
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- 24. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate
Welcome to the dedicated technical support guide for the synthesis of ethyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. As a key intermediate in the development of various therapeutic agents, achieving a high yield and purity of this compound is critical.
This guide moves beyond simple protocols to provide in-depth troubleshooting, mechanistic insights, and data-driven recommendations to help you navigate the common challenges associated with this synthesis.
The Synthetic Pathway: An Overview
The synthesis of this compound is typically achieved through a well-established cyclocondensation reaction. The process involves the reaction of 2-hydrazinopyrimidine with ethyl (ethoxymethylene)cyanoacetate (EMCA).
The reaction proceeds via a nucleophilic attack of the more nucleophilic nitrogen of the hydrazine onto the electron-deficient carbon of the ethoxymethylene group of EMCA. This is followed by an intramolecular cyclization where the other nitrogen atom attacks the nitrile carbon, leading to the formation of the 5-aminopyrazole ring system after the elimination of ethanol.[1]
Caption: General workflow for the synthesis.
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Question 1: My reaction yield is significantly lower than expected, or I've obtained no product at all. What are the likely causes?
Low yield is the most frequent challenge and can stem from several factors. Let's break them down.
-
Probable Cause A: Purity and Stability of Starting Materials
-
Expert Insight: 2-Hydrazinopyrimidine is susceptible to oxidation and decomposition, especially if it is old or has been stored improperly. Its decomposition can introduce colored impurities and reduce the amount of active nucleophile available for the reaction.[2] EMCA can hydrolyze in the presence of moisture.
-
Solution:
-
Verify Purity: Use freshly acquired 2-hydrazinopyrimidine or verify the purity of your existing stock using NMR or melting point analysis.
-
Inert Atmosphere: For best results, run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the hydrazine.
-
Check EMCA: Ensure your EMCA is clear and colorless. If it is yellow or has solidified, it may be hydrolyzed. Use a fresh bottle or distill it under reduced pressure if necessary.
-
-
-
Probable Cause B: Suboptimal Reaction Conditions
-
Expert Insight: The choice of solvent and temperature is critical. While absolute ethanol is a common solvent, acetic acid has also been shown to be effective, as it can catalyze the initial condensation step.[3][4] Excessively high temperatures can lead to the decomposition of the hydrazine starting material and the formation of tar-like side products.[2]
-
Solution:
-
Solvent Optimization: If your yield in ethanol is low, consider switching to glacial acetic acid or a mixture of acetic acid and water.[4] Acetic acid can facilitate the reaction, sometimes leading to higher yields and shorter reaction times.
-
Temperature Control: The reaction is typically run at reflux.[3] Ensure your heating mantle and condenser are functioning correctly to maintain a steady reflux without overheating. If decomposition is observed, try reducing the temperature slightly (e.g., 70-80 °C) and extending the reaction time.
-
-
Sources
Troubleshooting competing N-arylation in aminopyrazole reactions
Welcome to the technical resource center for navigating the complexities of aminopyrazole N-arylation. As a core scaffold in numerous pharmaceuticals and functional materials, the selective functionalization of aminopyrazoles is a frequent challenge for researchers. Competing reactions at three distinct nucleophilic nitrogen atoms—the two endocyclic pyrazole nitrogens (N1 and N2) and the exocyclic amino group—often lead to mixtures of regioisomers, complicating synthesis and purification.
This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, field-proven insights to troubleshoot and optimize these critical reactions. We will move beyond simple protocols to explain the underlying principles that govern selectivity, empowering you to make informed decisions in your own experiments.
Frequently Asked Questions (FAQs)
Q1: Why is achieving regioselectivity in aminopyrazole N-arylation so difficult?
The primary challenge stems from the inherent electronic structure of aminopyrazoles. You are dealing with three potential nucleophilic sites: the exocyclic amino group and the two nitrogen atoms within the pyrazole ring. Furthermore, unsymmetrically substituted pyrazoles exist as a mixture of rapidly interconverting tautomers in solution, meaning that both ring nitrogens are available for reaction.[1] The subtle interplay of sterics, electronics, and reaction conditions determines which nitrogen atom will react, often leading to a mixture of products if not carefully controlled.
Q2: What is the most critical factor determining whether arylation occurs on the pyrazole ring (endocyclic) versus the amino group (exocyclic)?
The choice of metal catalyst is the single most powerful lever for controlling endocyclic versus exocyclic selectivity. As a general rule, palladium and copper catalyst systems exhibit orthogonal reactivity:
-
Palladium-catalyzed (Buchwald-Hartwig) reactions typically favor the arylation of the more nucleophilic exocyclic amino group .[2]
-
Copper-catalyzed (Ullmann-type) reactions preferentially arylate one of the endocyclic pyrazole ring nitrogens .[2][3]
This orthogonality is a cornerstone of troubleshooting. If you are getting undesired arylation on the exocyclic amine with a palladium catalyst, the most effective first step is often to switch to a copper-based system.[2][4]
Q3: My reaction produced a single ring-arylated product, but how can I definitively identify it as the N1 or N2 isomer?
Distinguishing between N1 and N2 regioisomers is a common analytical challenge that cannot be reliably solved by 1D ¹H NMR alone. The definitive method is two-dimensional NMR spectroscopy, particularly NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) .
-
NOESY: This technique reveals through-space correlations between protons. For example, a NOE correlation between the ortho-protons of the newly introduced aryl group and the protons of a substituent at the C5 position of the pyrazole ring is a strong indicator of N1 arylation. The absence of this correlation, and perhaps a correlation to a C3 substituent, would suggest N2 arylation.[5]
-
HMBC: This experiment shows correlations between protons and carbons over two or three bonds. Observing a ³J coupling between the N-methyl protons and the pyrazole carbon substituted with the N-phenyl group can help confirm the isomer's identity.[5]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental failures in a question-and-answer format.
Issue 1: My reaction is not proceeding. I have low conversion of my starting material.
Potential Cause: This often points to an issue with catalyst activity, suboptimal reaction conditions, or the inherent reactivity of your substrates.
Recommended Solutions:
-
Catalyst & Ligand Integrity: Palladium and copper catalysts, especially their pre-catalysts and ligands, can be sensitive to air and moisture. Ensure you are using high-quality reagents handled under an inert atmosphere (e.g., nitrogen or argon). For palladium catalysis, bulky, electron-rich biarylphosphine ligands like tBuBrettPhos or XPhos are often essential for high activity.[6][7][8] For copper catalysis, diamine ligands are frequently required to achieve good yields.[3][9]
-
Catalyst Pre-activation: Imidazoles and pyrazoles can act as ligands themselves, potentially inhibiting the formation of the active catalyst.[10] In some cases, pre-heating the palladium source and the phosphine ligand in the solvent for a few minutes before adding the aminopyrazole and base can dramatically improve reaction efficacy.[10]
-
Base Selection: The base is critical for deprotonating the pyrazole N-H. The required strength varies. For Buchwald-Hartwig aminations, a strong base like NaOtBu is common.[2] For Ullmann couplings, weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are typically used.[3][11] Screen a panel of bases to find the optimal choice for your specific substrate.
-
Solvent and Temperature: N-arylation reactions often require heat. Aprotic polar solvents like DMSO, DMF, or NMP, or non-polar solvents like toluene and dioxane are common.[11] If you see no reaction at 80 °C, incrementally increase the temperature to 100-120 °C. Microwave irradiation can also be effective at accelerating these reactions.[8]
Issue 2: My reaction is yielding an inseparable mixture of N1 and N2 ring-arylated isomers.
Potential Cause: The steric and electronic environment around the two ring nitrogens is not sufficiently different to favor one over the other under your current conditions.
Recommended Solutions:
-
Leverage Steric Hindrance (Substrate Control): This is the most predictable method for directing regioselectivity. The arylation will preferentially occur at the less sterically hindered nitrogen atom.[11]
-
To favor N1-arylation , ensure your pyrazole has a small substituent at C5 (e.g., -H) and a bulky substituent at C3 (e.g., -t-Bu, -CF₃).
-
To favor N2-arylation , place a bulky substituent at the C5 position.
-
-
Ligand Tuning: The size and shape of the ligand on the metal center can have a profound impact on regioselectivity.
-
For copper-catalyzed reactions, switching between different diamine ligands can alter the steric environment around the copper center, influencing which pyrazole nitrogen can effectively coordinate and react.[12]
-
For palladium-catalyzed systems, the choice of phosphine ligand can also influence the outcome.[13]
-
-
Protecting Group Strategy: If substrate modification is possible, consider installing a bulky, removable protecting group (e.g., Trityl, SEM) on the pyrazole. This can physically block one nitrogen, directing arylation to the other. The protecting group is then removed in a subsequent step.[11]
// Nodes start [label="Problem:\nMixture of N1/N2 Isomers", fillcolor="#EA4335", fontcolor="#FFFFFF"]; sterics [label="Is there a significant steric difference\nbetween C3 and C5 substituents?", shape=diamond, fillcolor="#FBBC05"]; add_sterics [label="Modify Substrate:\nIntroduce a bulky group at C3 (for N1)\nor C5 (for N2).[11]", fillcolor="#F1F3F4"]; ligand [label="Tune Reaction Conditions:\nScreen different ligands.\n(e.g., diamines for Cu, phosphines for Pd).[12][13]", fillcolor="#F1F3F4"]; protecting_group [label="Advanced Strategy:\nUse a removable protecting group\nto block one nitrogen site.[11]", fillcolor="#F1F3F4"]; solution [label="Achieve Regioselective\nN-Arylation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> sterics; sterics -> add_sterics [label=" No "]; sterics -> ligand [label=" Yes "]; add_sterics -> solution; ligand -> protecting_group [label=" Selectivity Still Poor "]; ligand -> solution [label=" Improved "]; protecting_group -> solution; } .enddot
Caption: Troubleshooting decision tree for resolving N1/N2 isomer mixtures.
Issue 3: The reaction is selectively arylating the exocyclic amino group, but I want ring N-arylation.
Potential Cause: You are likely using a palladium-based catalyst system (Buchwald-Hartwig), which is known to favor amination of the exocyclic -NH₂ group.[2]
Recommended Solutions:
-
Switch to a Copper Catalyst: This is the most direct solution. Employ Ullmann-type conditions, typically using a Cu(I) source like CuI, a ligand (e.g., N,N'-dimethylethylenediamine), and a base like K₂CO₃ in a solvent such as dioxane or DMF.[3][9] This change leverages the orthogonal reactivity of copper, which strongly favors the endocyclic azole nitrogens.[2][4]
-
Protect the Amino Group: An alternative, though less atom-economical, approach is to protect the exocyclic amino group (e.g., as a Boc-carbamate or an amide), perform the palladium-catalyzed ring N-arylation, and then deprotect the amino group in a final step.[14]
// Nodes start [label="Aminopyrazole + Aryl Halide", shape=ellipse, fillcolor="#FFFFFF"]; pd_cat [label="Pd Catalyst\n(Buchwald-Hartwig)\n[2][6]", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cu_cat [label="Cu Catalyst\n(Ullmann-Type)\n[2][3]", fillcolor="#EA4335", fontcolor="#FFFFFF"]; exocyclic_prod [label="Exocyclic N-Arylation Product\n(Major)", shape=box, style=rounded]; endocyclic_prod [label="Endocyclic N-Arylation Product\n(N1 and/or N2 Isomers)\n(Major)", shape=box, style=rounded];
// Edges start -> pd_cat; start -> cu_cat; pd_cat -> exocyclic_prod [label=" Favored Pathway "]; cu_cat -> endocyclic_prod [label=" Favored Pathway "]; } .enddot
Caption: Competing arylation pathways are controlled by catalyst choice.
Data Summary: Factors Influencing Regioselectivity
The following table summarizes the general effects of key reaction parameters on the outcome of aminopyrazole N-arylation.
| Parameter | Influence on Selectivity | Typical Reagents/Conditions | Rationale & Expert Insight | References |
| Metal Catalyst | Exocyclic vs. Endocyclic | Pd(OAc)₂, Pd₂(dba)₃ vs. CuI, Cu₂O | This is the primary determinant of site-selectivity. Palladium's mechanism generally favors coupling with the most basic and accessible primary amine. Copper has a higher affinity for the azole nitrogen. | [2],[4],[3] |
| Ligand | N1 vs. N2 & Reaction Rate | Pd: XPhos, tBuBrettPhosCu: Diamines (DMEDA), Phenanthrolines | The ligand's steric bulk and electronic properties create a specific "pocket" around the metal. This can influence which of the two pyrazole nitrogens can effectively bind and undergo reductive elimination. | [12],[11],[7],[15] |
| Base | Reaction Rate & Selectivity | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOtBu | The base must be strong enough to deprotonate the pyrazole N-H. The choice can affect the tautomeric equilibrium and the solubility of the pyrazolide salt, subtly influencing the N1/N2 ratio. | [16],[11] |
| Substituents (Sterics) | N1 vs. N2 | Bulky groups at C3 or C5 | A bulky group will sterically shield the adjacent nitrogen, directing the incoming aryl group to the more accessible nitrogen. This is the most reliable strategy for controlling N1/N2 selectivity. | [17],[11],[18] |
| Solvent | Reaction Rate & Selectivity | Toluene, Dioxane, DMF, DMSO | The solvent's polarity and coordinating ability can influence catalyst stability, reagent solubility, and the position of the tautomeric equilibrium. Empirical screening is often necessary. | [11],[18] |
Key Experimental Protocols
Disclaimer: These are general starting points. Optimal conditions will vary based on the specific substrates used. All reactions should be performed under an inert atmosphere.
Protocol 1: Palladium-Catalyzed Exocyclic N-Arylation (Buchwald-Hartwig Type)
This protocol is designed to favor arylation on the exocyclic amino group.[14]
-
To an oven-dried reaction vial, add the aminopyrazole (1.0 equiv), aryl halide (1.1 equiv), Pd₂(dba)₃ (2 mol %), a suitable phosphine ligand (e.g., XPhos, 4 mol %), and sodium tert-butoxide (1.4 equiv).
-
Evacuate and backfill the vial with argon or nitrogen three times.
-
Add anhydrous, degassed toluene or dioxane via syringe.
-
Seal the vial and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Protocol 2: Copper-Catalyzed Endocyclic N-Arylation (Ullmann Type)
This protocol is designed to favor arylation on the pyrazole ring.[3][9]
-
To an oven-dried reaction vial, add the aminopyrazole (1.2 equiv), aryl halide (1.0 equiv), CuI (10 mol %), and potassium carbonate (K₂CO₃, 2.0 equiv).
-
Evacuate and backfill the vial with argon or nitrogen three times.
-
Add N,N'-dimethylethylenediamine (DMEDA, 20 mol %) via syringe, followed by anhydrous, degassed dioxane or DMF.
-
Seal the vial and heat the reaction mixture to 110-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and add aqueous ammonium hydroxide to quench the reaction and dissolve copper salts.
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to separate N1/N2 isomers if necessary.
References
- 1. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 4. Recent developments in selective N-arylation of azoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Copper Catalysis with Arynes: Unlocking Site-Selective Arylation of Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ligand-mediated highly effective and selective C-N coupling for synthesizing bioactive N-aryltriazole acyclonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Purification of Pyrazole Carboxylate Derivatives by Crystallization
Welcome to the technical support center for the purification of pyrazole carboxylate derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of obtaining high-purity crystalline materials, a critical step for ensuring reliable downstream applications, from API synthesis to biological assays.[1] This document provides direct, experience-driven answers to common experimental challenges, moving beyond simple protocols to explain the causality behind each step.
Section 1: Troubleshooting Guide
This section addresses the most frequent and challenging issues encountered during the crystallization of pyrazole carboxylate derivatives. The format is designed to help you quickly diagnose the problem, understand the underlying cause, and implement an effective solution.
Q1: My compound has "oiled out," forming a separate liquid layer instead of solid crystals. What is happening and how can I fix it?
Answer:
"Oiling out" is a liquid-liquid phase separation that occurs when a solute precipitates from a solution at a temperature above its melting point or when supersaturation is too high for the solute molecules to organize into a crystal lattice.[2][3] The resulting oil is often an amorphous, supercooled liquid that can trap impurities and is difficult to handle.
Probable Causes & Solutions:
-
Cause: The solution is too concentrated, or the cooling rate is too rapid. This leads to a state of high supersaturation where the kinetic barrier to nucleation is bypassed in favor of amorphous phase separation.[3]
-
Solution 1: Increase Solvent Volume. Re-heat the mixture until the oil redissolves. Add a small amount (10-20% increase) of the hot "good" solvent to decrease the concentration and thus lower the saturation temperature. This allows crystallization to occur at a temperature below the compound's melting point.[2]
-
Solution 2: Slow Down the Cooling Process. Rapid cooling, such as placing a hot flask directly into an ice bath, is a common cause of oiling out. Allow the solution to cool slowly to room temperature, ideally in an insulated container (like a beaker wrapped in glass wool or a Dewar flask), before moving it to a colder environment.[2]
-
-
Cause: The chosen solvent system is inappropriate for the compound's properties.
-
Solution 3: Change the Solvent System. Experiment with different solvents or solvent/anti-solvent combinations. A solvent with a lower boiling point or a different polarity might prevent oiling out.[2] For instance, if you are using an ethanol/water system, try altering the ratio or switching to an isopropanol/water or acetone/hexane system.
-
-
Cause: The high supersaturation level prevents nucleation.
-
Solution 4: Use a Seed Crystal. If you have a small amount of pure, solid material, add a tiny crystal ("seed") to the solution once it has cooled slightly but before oiling occurs.[2][4] The seed crystal provides a pre-formed template for crystal growth, bypassing the difficult primary nucleation step and allowing crystallization to proceed at a lower, more controlled level of supersaturation.[5][6]
-
Q2: The solution has cooled completely, but no crystals have formed. What should I do?
Answer:
The failure of a compound to crystallize from a cooled solution indicates that the solution is not sufficiently supersaturated, or that the energy barrier for nucleation has not been overcome.
Probable Causes & Solutions:
-
Cause: The solution is not supersaturated (i.e., too much solvent was used).
-
Solution 1: Reduce Solvent Volume. Gently heat the solution to boil off a portion of the solvent. Reduce the volume by 20-30% and then allow it to cool again. If crystals form, the initial solvent volume was the issue.[7]
-
-
Cause: There are no nucleation sites for crystals to begin forming.
-
Solution 2: Induce Nucleation by Scratching. Use a glass stirring rod to scratch the inside surface of the flask below the level of the solution.[7] The microscopic imperfections on the glass provide high-energy sites that can promote nucleation.
-
Solution 3: Introduce a Seed Crystal. This is the most reliable method. Adding a single, small seed crystal provides a template for growth.[7][8] If you don't have a seed crystal, dip a glass rod into the solution, remove it, let the solvent evaporate to leave a small crystalline residue on the rod, and then re-introduce the rod into the solution.[7]
-
Solution 4: Use a Lower Temperature Bath. If an ice-water bath (~0 °C) is ineffective, try a salt-ice bath or a cryo-cooler to achieve lower temperatures, which will decrease the compound's solubility further.
-
Q3: My crystallization yield is very low. How can I improve it?
Answer:
A low yield is a common issue that typically points to excess compound remaining in the mother liquor after filtration.
Probable Causes & Solutions:
-
Cause: Too much solvent was used during the initial dissolution step.
-
Solution 1: Minimize the Amount of Hot Solvent. The core principle of recrystallization is the difference in solubility at high and low temperatures. Use only the minimum amount of hot solvent required to fully dissolve your crude product.[2] Adding solvent in small portions to the heated mixture is a good practice.
-
-
Cause: The solution was not cooled sufficiently.
-
Solution 2: Maximize Cooling Time and Lower Temperature. After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes to an hour to maximize precipitation.[2] The solubility of most pyrazole carboxylates will decrease significantly at lower temperatures.
-
-
Cause: The crystals were filtered before crystallization was complete.
-
Solution 3: Ensure Crystallization is Complete. Check that no further crystal formation is occurring before filtration. If in doubt, allow the solution to cool for a longer period.
-
-
Cause: The product is moderately soluble even in the cold solvent.
-
Solution 4: Concentrate the Mother Liquor. After filtering your initial crop of crystals, you can often recover a second, less pure crop by boiling off some of the solvent from the filtrate and re-cooling.
-
Q4: The final crystals are colored or appear impure. How can I improve the purity?
Answer:
The presence of color or other visible impurities in the final product indicates that impurities were either not fully removed from the solution or were trapped within the crystal lattice during formation.
Probable Causes & Solutions:
-
Cause: Crystallization occurred too rapidly, trapping impurities.
-
Solution 1: Ensure Slow Cooling. Rapid crystal growth can trap pockets of mother liquor, which contains soluble impurities. A slow cooling rate is essential for the selective process of lattice formation.[2]
-
-
Cause: Impurities were not removed during the wash step.
-
Solution 2: Wash Crystals with Cold Solvent. After collecting the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent.[2] This removes any residual mother liquor adhering to the crystal surfaces without dissolving a significant amount of the product.
-
-
Cause: The impurity has similar solubility properties to the desired compound.
-
Solution 3: Perform a Second Recrystallization. If the purity is still not satisfactory, a second recrystallization is often effective.
-
Solution 4: Use an Adsorbent. For colored impurities, adding a small amount of activated charcoal to the hot solution before filtration can help. The charcoal adsorbs colored, often polar, impurities. Use sparingly, as it can also adsorb your product.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent system for my pyrazole carboxylate derivative?
Answer: The ideal solvent is one in which your compound is highly soluble at high temperatures and poorly soluble at low temperatures. The polarity of your specific pyrazole carboxylate derivative, dictated by its substituents, is the most critical factor.[2]
-
Start with Single Solvents: Test the solubility of a small amount of your crude material in various common solvents at room temperature and then upon heating. Good single solvents for pyrazole derivatives often include ethanol, methanol, isopropanol, acetone, and ethyl acetate.[2]
-
Consider Mixed-Solvent Systems: If no single solvent is ideal, use a mixed-solvent system. This involves a "good" solvent in which the compound is readily soluble and an "anti-solvent" or "poor" solvent in which it is insoluble.[2] The two solvents must be miscible. Common pairs include Ethanol/Water, Methanol/Water, and Hexane/Ethyl Acetate.[2]
| Solvent System | Type | Polarity | Recommended For |
| Ethanol / Water | Mixed Protic | High | Polar pyrazole derivatives, including many acids. |
| Methanol | Protic | High | Good general-purpose solvent for many pyrazoles.[2] |
| Isopropanol | Protic | Medium | A common choice for cooling crystallization. |
| Acetone | Aprotic | Medium | Effective for compounds of intermediate polarity.[2] |
| Ethyl Acetate | Aprotic | Medium | Often used for esters of intermediate polarity.[2] |
| Hexane / Ethyl Acetate | Mixed Aprotic | Low-Med | Good for less polar pyrazole derivatives.[2] |
Q2: What is "seeding" and how can it help my crystallization?
Answer: Seeding is a technique where a small, high-purity crystal of the target compound is added to a supersaturated solution to initiate crystallization.[7][9] It is a powerful tool for controlling the crystallization process.
-
Why it helps: Seeding bypasses the stochastic and often difficult step of primary nucleation. It provides a template for crystal growth, allowing crystallization to occur at lower supersaturation levels.[6] This leads to several advantages:
-
Induces Crystallization: It can force crystallization when spontaneous nucleation fails.[7]
-
Controls Crystal Size: Seeding can lead to a more uniform and larger crystal size, which is better for filtration and handling.[8]
-
Prevents Oiling Out: By initiating crystallization at a lower supersaturation, it can prevent the formation of oils.[2]
-
Polymorph Control: Seeding with a crystal of the desired polymorph can direct the crystallization to produce that specific crystal form.
-
Q3: How does anti-solvent crystallization work?
Answer: Anti-solvent crystallization is a powerful method used when a compound is too soluble in most solvents even at low temperatures.[10][11] The procedure involves dissolving the compound in a minimal amount of a "good" solvent at room temperature. Then, a miscible "anti-solvent," in which the compound is insoluble, is added dropwise until the solution becomes persistently turbid (cloudy). A small amount of the good solvent is added to redissolve the turbidity, and the solution is then allowed to stand, where slow diffusion will lead to crystal growth.
Section 3: Standard Operating Protocols
Protocol 1: Single-Solvent Recrystallization
-
Dissolution: Place the crude pyrazole carboxylate derivative in an Erlenmeyer flask. Add a minimal amount of the selected solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add more solvent in small portions until the compound just completely dissolves.[2]
-
Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot filtration by passing the solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[2]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[2]
-
Washing: Wash the collected crystals with a small portion of ice-cold solvent to remove any remaining soluble impurities.[2]
-
Drying: Dry the purified crystals by air-drying on the filter paper or in a desiccator under vacuum.
Protocol 2: Mixed-Solvent (Anti-Solvent) Recrystallization
-
Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent (e.g., ethanol).
-
Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" (e.g., water) dropwise with swirling until the solution turns faintly and persistently cloudy (turbid).
-
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize precipitation.[2]
-
Isolation, Washing, and Drying: Follow steps 5-7 from the single-solvent recrystallization protocol.
Section 4: Visual Guides
Troubleshooting Workflow
Caption: Troubleshooting workflow for common crystallization issues.
References
- BenchChem. (2025).
- Song, J., & Liu, H. (2023). Synthesis, crystal structures and magnetic properties of Pyrazole-Carboxylic acid complexes.
- University of Geneva. (n.d.).
-
Khan, K. M., et al. (2016). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank. [Link]
- Solubility of Things. (n.d.). Pyrazole - Solubility of Things.
-
Nichols, L. (2020). 3.5: Inducing Recrystallization. Chemistry LibreTexts. [Link]
-
Hampton Research. (n.d.). Seeding. [Link]
-
ResearchGate. (n.d.). Seeding Techniques and Optimization of Solution Crystallization Processes. [Link]
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. [Link]
-
Mettler Toledo. (n.d.). Seeding Studies For Crystallization - Improve Batch Consistency. [Link]
-
Parambil, J. V., & Heng, J. Y. Y. (2017). Seeding in Crystallisation. In Industrial Crystallization: Fundamentals and Applications. Springer. [Link]
- BenchChem. (2025). Application Note: Recrystallization Protocol for the Purification of 3-formyl-2-pyrazinecarboxylic Acid.
-
Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. [Link]
-
International Journal of Chemical Engineering and Applications. (n.d.). Antisolvent Crystallization of Poorly Water Soluble Drugs. [Link]
-
Zhang, Y., et al. (2022). Recent progress in antisolvent crystallization. CrystEngComm. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mt.com [mt.com]
- 4. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 5. hamptonresearch.com [hamptonresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mt.com [mt.com]
- 9. researchgate.net [researchgate.net]
- 10. ijcea.org [ijcea.org]
- 11. Recent progress in antisolvent crystallization - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Technical Support Center: N-Arylation of Sterically Hindered Pyrazoles
Welcome to the Technical Support Center for N-Arylation of Pyrazoles. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the N-arylation of sterically challenging pyrazoles. Steric hindrance presents a significant hurdle in carbon-nitrogen bond formation, often leading to low yields, undesired side reactions, or complete lack of reactivity. This resource provides in-depth, experience-driven solutions to overcome these challenges.
Troubleshooting Guide: Common Issues in Hindered N-Arylation
Low or no conversion is a frequent observation when dealing with sterically encumbered substrates in N-arylation reactions. The following table outlines common problems, their probable causes, and actionable solutions rooted in established catalytic principles.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Yield | 1. Catalyst Inactivity due to Steric Hindrance: The bulky nature of the pyrazole or aryl halide prevents effective coordination to the metal center.[1][2] 2. Inappropriate Ligand Choice: The ligand may not be sterically bulky enough to promote reductive elimination or may be too bulky, inhibiting oxidative addition.[3][4] 3. Unsuitable Reaction Conditions: The temperature may be too low, or the chosen base and solvent may not be optimal for the specific catalytic system.[5] | 1a. Switch Catalytic System: Consider changing from a Palladium-based to a Copper-based system (or vice-versa). Copper catalysts, particularly in Ullmann-type reactions, can sometimes be more effective for hindered substrates.[5][6][7] 1b. Employ Bulky, Electron-Rich Ligands: For Palladium catalysis (Buchwald-Hartwig amination), use sterically hindered biarylphosphine ligands (e.g., tBuBrettPhos, RuPhos) to facilitate the challenging reductive elimination step.[3][8] For Copper catalysis, diamine ligands have proven effective.[6][7] 2. Ligand Screening: Systematically screen a panel of ligands with varying steric and electronic properties.[4] 3. Optimize Reaction Conditions: - Temperature: Gradually increase the reaction temperature. Microwave irradiation can also be beneficial for accelerating reactions with high activation barriers.[9][10][11] - Base: Screen different bases. A stronger base might be necessary, but can also lead to side reactions. Common choices include K₃PO₄, Cs₂CO₃, and NaOtBu.[12] - Solvent: Test a range of solvents with different polarities and boiling points (e.g., toluene, dioxane, DMF, DMSO).[5] |
| Mixture of N1 and N2 Regioisomers | 1. Competing Steric and Electronic Effects: The directing influence of substituents on the pyrazole ring is not strong enough to favor one nitrogen over the other.[13][14] 2. Reaction Conditions Favoring Isomerization: In some cases, the reaction conditions may allow for equilibration between the two isomers. | 1a. Enhance Steric Differentiation: If possible, introduce a bulky protecting group at the C3 or C5 position to direct arylation to the less hindered nitrogen.[13][15] 1b. Modify Electronic Properties: Introduce an electron-withdrawing group to decrease the nucleophilicity of the adjacent nitrogen.[13] 2. Lower Reaction Temperature: If the reaction proceeds at a lower temperature, it may favor the kinetically controlled product, leading to higher regioselectivity. |
| Decomposition of Starting Materials or Product | 1. High Reaction Temperature: Prolonged heating at high temperatures can lead to degradation. 2. Strong Base: Certain functional groups may not be stable to the strong bases required for the reaction. | 1. Use a More Active Catalyst/Ligand System: A more efficient catalyst can allow for lower reaction temperatures and shorter reaction times.[4] 2. Weaker Base Screening: Test if a weaker base (e.g., K₂CO₃) in combination with a more active catalyst can achieve the desired transformation.[16] |
Logical Workflow for Troubleshooting N-Arylation
The following diagram illustrates a systematic approach to troubleshooting common issues in the N-arylation of hindered pyrazoles.
Caption: A decision-making workflow for troubleshooting N-arylation reactions.
Frequently Asked Questions (FAQs)
Q1: I'm attempting to couple a 3,5-disubstituted pyrazole with an ortho-substituted aryl halide and see no product. What is the likely primary barrier?
A1: This is a classic case of severe steric hindrance from both coupling partners. The primary barrier is likely the difficulty of both the oxidative addition of the hindered aryl halide to the metal center and the subsequent approach of the bulky pyrazole. For such challenging substrates, a highly active catalyst system is paramount.
-
Expert Recommendation: For Palladium-catalyzed reactions, employ a highly active catalyst system with bulky, electron-rich biarylphosphine ligands. These ligands promote the crucial reductive elimination step, which is often rate-limiting in sterically demanding couplings.[2][3][4] Alternatively, copper-catalyzed Ullmann-type couplings can be effective for highly hindered substrates, sometimes under milder conditions than traditional methods.[1][5][6][7]
Q2: How do I choose between a Palladium and a Copper catalyst for my sterically hindered N-arylation?
A2: The choice between Palladium and Copper catalysis often depends on the specific substrates and functional group tolerance.
-
Palladium (Buchwald-Hartwig Amination): Generally offers a broader substrate scope and higher functional group tolerance.[17] It is often the first choice for a wide range of aryl halides and amines. However, for extremely hindered systems, the efficiency can decrease.
-
Copper (Ullmann Condensation): Historically, Ullmann reactions required harsh conditions.[5] However, modern copper-catalyzed systems with appropriate ligands (e.g., diamines, amino acids) can proceed under much milder conditions and are particularly effective for N-arylation of heterocycles, including pyrazoles.[6][7][18] They can sometimes outperform palladium systems for specific sterically demanding couplings.[1]
A pragmatic approach is to screen both systems if one proves ineffective.
Q3: Can microwave heating improve the yield of my sterically hindered N-arylation?
A3: Yes, microwave irradiation can be a very effective tool for overcoming the high activation energy barriers associated with sterically hindered reactions.[9][10] The rapid and efficient heating provided by microwaves can significantly reduce reaction times and, in many cases, improve yields by minimizing the formation of degradation byproducts that can occur with prolonged conventional heating.[11][19] It is particularly useful for pushing sluggish reactions to completion.[9]
Q4: My reaction is producing a mixture of N1 and N2 arylated pyrazole isomers. How can I improve the regioselectivity?
A4: Regioselectivity in the N-arylation of unsymmetrical pyrazoles is governed by a combination of steric and electronic factors.[13][14]
-
Steric Control: The incoming aryl group will preferentially attack the less sterically hindered nitrogen atom.[13][15] If your pyrazole has a bulky substituent at the C3 (or C5) position, arylation will favor the N1 position.
-
Electronic Control: Electron-withdrawing groups on the pyrazole ring will decrease the nucleophilicity of the adjacent nitrogen, thus directing the arylation to the other nitrogen.
To improve regioselectivity, you can try to amplify these effects. For instance, introducing a larger substituent at the C3 position will more effectively block the N2 position.
Q5: What is the role of the base in these reactions, and how do I select the right one?
A5: The base plays a crucial role in deprotonating the pyrazole, making it a more potent nucleophile. The choice of base can significantly impact the reaction outcome.
-
Common Bases: K₃PO₄, Cs₂CO₃, K₂CO₃, and NaOtBu are frequently used.
-
Selection Criteria: The strength of the base should be sufficient to deprotonate the pyrazole but not so strong as to cause side reactions or decomposition. For substrates with sensitive functional groups, a weaker base like K₂CO₃ or Cs₂CO₃ may be preferable.[16] For less reactive systems, a stronger base like NaOtBu might be necessary. It is often an empirical process to find the optimal base for a specific reaction.
Experimental Protocol: N-Arylation of a Sterically Hindered Pyrazole
This protocol describes a general procedure for the copper-catalyzed N-arylation of a sterically hindered pyrazole with an ortho-substituted aryl iodide, based on methodologies reported by Buchwald and others.[6][7]
Reaction: N-Arylation of 3,5-di-tert-butylpyrazole with 2-iodotoluene.
Materials:
-
3,5-di-tert-butylpyrazole
-
2-iodotoluene
-
Copper(I) iodide (CuI)
-
N,N'-Dimethylethylenediamine (DMEDA)
-
Potassium phosphate (K₃PO₄)
-
Toluene (anhydrous)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add CuI (5 mol%), K₃PO₄ (2.0 equiv.), and 3,5-di-tert-butylpyrazole (1.2 equiv.).
-
Seal the vial with a septum and purge with argon for 10 minutes.
-
Add anhydrous toluene, followed by 2-iodotoluene (1.0 equiv.) and DMEDA (10 mol%) via syringe.
-
Place the reaction vial in a preheated oil bath at 110 °C and stir vigorously for 24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylpyrazole.
Catalytic Cycle for Copper-Catalyzed N-Arylation
The following diagram illustrates the generally accepted catalytic cycle for the copper-catalyzed N-arylation of a pyrazole.
Caption: Simplified catalytic cycle for copper-catalyzed N-arylation.
References
-
Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. [Link]
-
ResearchGate. The N-Alkylation and N-Arylation of Unsymmetrical Pyrazoles. [Link]
-
Kozlowski, M. C., et al. (2010). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. PMC, NIH. [Link]
-
Daugulis, O., et al. (2018). Cobalt-catalyzed, directed arylation of C–H bonds in N-aryl pyrazoles. PMC, NIH. [Link]
-
Buchwald, S. L., et al. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Organic Chemistry Portal. [Link]
-
Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587. [Link]
-
MDPI. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]
-
Anderson, K. W., et al. (2006). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. PMC, NIH. [Link]
-
Bagley, M. C., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Molecules, 26(13), 3995. [Link]
-
ResearchGate. N-Arylation of substituted pyrazole 189. [Link]
-
Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-arylation. [Link]
-
ResearchGate. Diversification of Pyrazoles by Microwave-assisted Ligand Free Copper Catalyzed N-Arylation. [Link]
-
Old, D. W., Harris, M. C., & Buchwald, S. L. (2000). Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Letters, 2(10), 1403–1406. [Link]
-
ResearchGate. CuCl-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives. [Link]
-
Buchwald, S. L., et al. (2008). Orthogonal Pd- and Cu-Based Catalyst Systems for the C- and N-Arylation of Oxindoles. Journal of the American Chemical Society, 130(40), 13351–13361. [Link]
-
Ma, D., & Cai, Q. (2004). L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles. Synlett, 2004(01), 128-130. [Link]
-
Dudley, G. B., et al. (2018). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules, 23(11), 2933. [Link]
-
RSC Publishing. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. [Link]
-
ResearchGate. Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. [Link]
-
ResearchGate. N-Arylation of Sterically Hindered NH-Nucleophiles: Copper-Mediated Syntheses of Diverse N-Arylindole-2-carboxylates. [Link]
-
Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
ResearchGate. Copper‐Catalyzed N‐Arylation of Hindered Substrates Under Mild Conditions. [Link]
-
Wikipedia. Ullmann condensation. [Link]
-
ResearchGate. Mechanistic Insight into Cu-Catalyzed C–N Coupling of Hindered Aryl Iodides and Anilines Using a Pyrrol-ol Ligand Enables Development of Mild and Homogeneous Reaction Conditions. [Link]
-
Wang, X., et al. (2013). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules, 18(11), 13537-13547. [Link]
-
Buchwald, S. L., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Organic Chemistry Portal. [Link]
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Technical Support Center: Resolving Poor Regioselectivity in Pyrazole Functionalization
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for pyrazole functionalization. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges with regioselectivity in their synthetic work with pyrazole scaffolds. Pyrazoles are a cornerstone in medicinal chemistry, but their functionalization can often lead to mixtures of regioisomers, complicating synthesis and purification.[1][2][3] This resource provides in-depth troubleshooting advice, experimental protocols, and answers to frequently asked questions to help you achieve your desired regiochemical outcomes.
Troubleshooting Guide: Common Regioselectivity Problems
This section addresses specific, common issues encountered during the functionalization of the pyrazole ring. Each problem is presented in a question-and-answer format, explaining the underlying chemical principles and offering concrete solutions.
Issue 1: Poor or Mixed N1/N2 Regioselectivity During N-Alkylation/Arylation
Q: My N-alkylation of a 3(5)-substituted pyrazole is giving me an inseparable mixture of N1 and N2 isomers. What factors are at play and how can I favor one isomer over the other?
A: This is one of the most frequent challenges in pyrazole chemistry, stemming from the prototropic tautomerism of NH-pyrazoles.[1] The N1 and N2 positions have similar nucleophilicity, leading to competitive alkylation.[4][5] The outcome is a delicate balance of steric hindrance, electronic effects, and reaction conditions.[4][6]
Underlying Principles:
-
Steric Effects: The most significant factor is often sterics. Alkylation will preferentially occur at the nitrogen atom that is less sterically hindered by adjacent substituents (at C3 or C5).[4]
-
Electronic Effects: The electronic nature of substituents on the pyrazole ring influences the nucleophilicity of the adjacent nitrogen atoms. Electron-donating groups can increase the basicity and nucleophilicity of the nearby nitrogen, while electron-withdrawing groups can decrease it.[6][7]
-
Reaction Conditions: The choice of base, solvent, and counterion can dramatically influence the N1/N2 ratio.[4][5] This is often due to the differential association of the pyrazolate anion with the counterion in various solvents, which can selectively block one nitrogen atom.
Troubleshooting Workflow & Solutions:
Below is a decision-making workflow to guide your optimization process.
Caption: Workflow for troubleshooting poor N1/N2 regioselectivity.
Solutions Table: Modifying Reaction Conditions
| Strategy | Favored Isomer | Conditions & Rationale | Reference |
| Base/Solvent System | N1 (less hindered N) | NaH in THF or K₂CO₃ in DMSO/DMF: These conditions often favor alkylation at the sterically more accessible nitrogen. The sodium or potassium cation coordinates more strongly to the more sterically accessible N1, leaving the N2 more available for alkylation. However, the outcome is highly substrate-dependent. | [4][5] |
| Fluorinated Alcohols | N1 (desired isomer) | TFE or HFIP as solvent: Fluorinated alcohols can improve regioselectivity, particularly with phenylhydrazine, by forming specific hydrogen bonds that favor one tautomer over the other, leading to a more selective reaction. | [8] |
| Phase-Transfer Catalysis | N1 or N2 | NaOH, Toluene, TBAB: Can favor the thermodynamically more stable product. The outcome depends on the relative stability of the N1 and N2 isomers. | General Knowledge |
| Protecting Groups | Controlled N1 or N2 | SEM (2-(trimethylsilyl)ethoxymethyl) or THP (tetrahydropyranyl) groups: These can be used to block one nitrogen, allowing functionalization of the other. The SEM group is particularly versatile as its position can be transposed, enabling sequential C-H arylation with complete regiocontrol. | [9][10] |
Issue 2: Lack of Regioselectivity in C-H Functionalization (C3 vs. C4 vs. C5)
Q: I am trying to perform a direct C-H arylation on my N-substituted pyrazole, but I'm getting a mixture of C3, C4, and C5-arylated products. How can I direct the reaction to a single position?
A: The inherent electronic properties of the pyrazole ring dictate its reactivity towards C-H functionalization. Without a directing group, selectivity can be poor.[1][11]
Underlying Principles:
-
C5-Position: The C5-proton is the most acidic due to its proximity to two nitrogen atoms. Therefore, reactions involving deprotonation (e.g., lithiation followed by quenching with an electrophile) or concerted metalation-deprotonation (CMD) pathways often favor the C5 position.[11]
-
C4-Position: The C4-position is the most electron-rich and nucleophilic. It is the preferred site for electrophilic aromatic substitution reactions.[11]
-
C3-Position: The C3-position is generally the least reactive and functionalizing it selectively often requires a directing group.
Troubleshooting Workflow & Solutions:
Caption: Decision workflow for regioselective C-H functionalization.
Solutions Table: Directing C-H Functionalization
| Target Position | Method | Typical Conditions & Rationale | Reference |
| C5 | Deprotonation/Lithiation | nBuLi, THF, -78 °C, then electrophile. Exploits the high acidity of the C5-H proton. | [1] |
| C5 | Pd-Catalyzed Direct Arylation | Pd(OAc)₂, ligand (e.g., PCy₃), base (K₂CO₃), solvent (e.g., DMF). Often proceeds via a CMD mechanism, favoring the most acidic C-H bond. | [1] |
| C4 | Electrophilic Substitution | Halogenating agents (NBS, NCS), Nitrating agents (HNO₃/H₂SO₄). Targets the most nucleophilic position. | [11] |
| C4 | Ligand-Free Pd-Catalyzed Arylation | Pd(OAc)₂, KOAc, protic solvent (e.g., 2-ethoxyethan-1-ol). A protic solvent can enhance the acidity of the C4-proton, favoring β-arylation. | [12] |
| C3 | Directing Group Strategy | An N1-substituent with a coordinating atom (e.g., pyridine, amide) directs the metal catalyst to the adjacent C5 position. To target C3, a removable directing group at C4 or a specific N1-directing group that favors C3 is needed. | [1][13] |
| All Positions | Protecting Group Transposition | Using a group like SEM allows for sequential C5-arylation, transposition of the SEM group from N1 to N2, which then opens up the C3 position for a second, distinct C-H arylation. | [9] |
Example Protocol: Regioselective C5 Arylation of 1-Phenylpyrazole
This protocol is based on typical palladium-catalyzed direct arylation conditions.
-
Materials: 1-phenylpyrazole, aryl bromide, Palladium(II) acetate (Pd(OAc)₂), Potassium carbonate (K₂CO₃), Pivalic acid (PivOH), and Dimethylformamide (DMF).
-
Setup: To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add 1-phenylpyrazole (1.0 mmol), the aryl bromide (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), K₂CO₃ (2.0 mmol), and PivOH (0.3 mmol).
-
Reaction: Add anhydrous DMF (3 mL) via syringe.
-
Heating: Place the sealed tube in a preheated oil bath at 110-120 °C.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the C5-arylated pyrazole.
Frequently Asked Questions (FAQs)
Q1: What is the root cause of regioselectivity issues in pyrazole synthesis from 1,3-dicarbonyls and hydrazines?
A1: When an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, two regioisomeric pyrazoles can form.[14] The selectivity is determined by which carbonyl group undergoes the initial nucleophilic attack by the hydrazine. This is governed by the electronic and steric properties of the substituents on the dicarbonyl compound and the hydrazine. For example, a more electrophilic (less hindered) carbonyl carbon will typically react first.
Q2: Can I use protecting groups to control regioselectivity?
A2: Absolutely. Protecting groups are a powerful strategy.[15] For N-alkylation, you can protect one nitrogen, functionalize the other, and then deprotect. Groups like Tetrahydropyranyl (THP) are effective and can be removed under acidic conditions.[9][10] For C-H functionalization, a protecting group on one nitrogen (like SEM) not only enables the reaction but can also be used in transposition strategies to sequentially functionalize different C-H bonds with complete control.[9]
Q3: How reliable are computational studies for predicting regioselectivity in pyrazole reactions?
A3: Computational studies, particularly using Density Functional Theory (DFT), have become increasingly reliable for predicting and rationalizing regioselectivity.[16][17] These studies can calculate the activation energies for different reaction pathways, helping to identify the most likely product.[16] They are particularly useful for understanding the subtle interplay of steric and electronic effects that govern the reaction outcome.[6][7]
Q4: My reaction is catalyzed by a transition metal. How do the ligand and additives affect regioselectivity?
A4: In transition-metal catalysis, ligands and additives are critical for controlling regioselectivity.[1]
-
Ligands: Bulky ligands on the metal center can sterically block certain reaction sites, directing the functionalization to less hindered positions. Electronic properties of the ligand can also tune the reactivity of the metal catalyst.
-
Additives: Additives like pivalic acid (PivOH) or silver salts can act as proton shuttles or halide scavengers, facilitating the catalytic cycle and influencing the regiochemical outcome of C-H activation steps.[1]
By carefully selecting the catalyst, ligand, and additives, it's possible to steer the reaction towards a single regioisomer, even overriding the inherent reactivity of the pyrazole ring.[12]
References
- Dzedulionytė Müldür, K., Žukauskaitė, A., Šačkus, A., & Arbačiauskienė, E. (2022). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. The Chemical Record.
- Request PDF. (n.d.). Transition-metal-catalyzed C–H functionalization of pyrazoles.
- ResearchGate. (n.d.).
- Royal Society of Chemistry. (n.d.). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry.
- (n.d.). Regioselective palladium-catalyzed C-H arylation of 4-alkoxy and 4-thioalkyl pyrazoles. ScienceDirect.
- Knochel, P., et al. (n.d.).
- Iaroshenko, V. O., et al. (n.d.). Regioselective and Guided C–H Activation of 4-Nitropyrazoles. The Journal of Organic Chemistry.
- NIH. (n.d.).
- ResearchGate. (n.d.).
- MDPI. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities.
- Daugulis, O., et al. (n.d.). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. PMC - NIH.
- NIH. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC.
- Request PDF. (n.d.). Regioselective synthesis and computational calculation studies of some new pyrazolyl-pyridine and bipyridine derivatives.
- ijrpr. (n.d.).
- Benchchem. (2025).
- NIH. (2022).
- MDPI. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
- Katritzky, A. R., et al. (n.d.). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry.
- (2024). Substituent effects and electron delocalization in five-membered N-heterocycles. ScienceDirect.
- (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
- NIH. (n.d.). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview.
- Benchchem. (2025).
- ACS Publications. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry.
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research.
- Mezei, G., & Ahmed, B. M. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances.
Sources
- 1. epubl.ktu.edu [epubl.ktu.edu]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
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Technical Support Center: Synthesis of 1,5-Disubstituted Pyrazoles
Introduction:
Welcome to the Technical Support Center for the synthesis of 1,5-disubstituted pyrazoles. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of these important heterocyclic compounds. Pyrazoles are a cornerstone in medicinal chemistry, and achieving regioselective synthesis is often a critical challenge. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on overcoming common side reactions. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your research.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the synthesis of 1,5-disubstituted pyrazoles, and why does it occur?
A1: The most prevalent side reaction is the formation of the regioisomeric 1,3-disubstituted pyrazole.[1][2][3] This typically arises from the reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, a cornerstone of the Knorr pyrazole synthesis.[1][4][5][6] The substituted hydrazine possesses two nucleophilic nitrogen atoms, and either can initiate the condensation reaction by attacking one of the two non-equivalent carbonyl carbons of the dicarbonyl compound. This leads to two different initial adducts that, upon cyclization and dehydration, yield a mixture of the 1,5- and 1,3-disubstituted pyrazole isomers.[1][7]
Q2: How can I quickly assess if my reaction has produced a mixture of regioisomers?
A2: Thin-Layer Chromatography (TLC) is an excellent initial method for this assessment. Co-spotting your crude reaction mixture with an authentic standard of the desired 1,5-isomer (if available) is ideal. Regioisomers often have slightly different polarities and will exhibit distinct Rf values on the TLC plate. A single spot corresponding to your standard suggests a clean reaction, while multiple spots may indicate the presence of the 1,3-isomer and other impurities. For a more definitive analysis, ¹H NMR spectroscopy is indispensable. The chemical shifts of the pyrazole ring protons and the substituents will differ between the two isomers.[8][9]
Q3: Beyond regioisomer formation, what other side reactions should I be aware of?
A3: Several other side reactions can occur, including:
-
Hydrazone Formation: Incomplete cyclization can lead to the formation of stable hydrazone intermediates as side products.[7][10] This is often observed when the reaction conditions are not vigorous enough to promote the final ring-closing step.
-
N-Alkylation vs. C-Alkylation: When alkylating a pre-formed pyrazole, the alkyl group can attach to either of the nitrogen atoms (N-alkylation) or, under certain conditions, to a carbon atom of the pyrazole ring (C-alkylation). N-alkylation is more common, but C-alkylation can be a competing pathway, especially with highly reactive alkylating agents or under specific basic conditions.
-
Pyrazolinium Salt Formation: In the presence of excess acid or alkylating agents, the basic nitrogen of the pyrazole ring can be protonated or alkylated to form a pyrazolinium salt.[11][12][13][14] These salts are often highly polar and may precipitate from the reaction mixture.
Troubleshooting Guides
Issue 1: Formation of the Undesired 1,3-Disubstituted Pyrazole Regioisomer
Symptoms:
-
Multiple spots on TLC of the crude reaction mixture.
-
Complex ¹H and ¹³C NMR spectra with overlapping signals, indicating a mixture of isomers.
-
Difficulty in purifying the desired 1,5-isomer by crystallization or column chromatography.
Root Cause Analysis and Mitigation Strategies:
The regiochemical outcome of the Knorr pyrazole synthesis is a delicate balance of steric and electronic factors, as well as reaction conditions.
-
Electronic Effects: The initial nucleophilic attack of the hydrazine typically occurs at the more electrophilic carbonyl carbon of the 1,3-dicarbonyl compound.[7] For instance, if one of the carbonyl groups is adjacent to a strong electron-withdrawing group (e.g., -CF₃), it will be more susceptible to attack.
-
Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can sterically hinder the approach to one of the carbonyl groups, thereby favoring attack at the less hindered site.[7]
-
Reaction Conditions: The choice of solvent and catalyst is critical. Protic solvents like ethanol can participate in hydrogen bonding and influence the tautomeric equilibrium of the 1,3-dicarbonyl, affecting regioselectivity. The pH of the reaction medium can also play a significant role; acidic conditions can alter the nucleophilicity of the two nitrogen atoms of the hydrazine.[7]
Troubleshooting Protocol: Enhancing Regioselectivity towards the 1,5-Isomer
-
Solvent Selection: Consider switching from standard protic solvents like ethanol to aprotic dipolar solvents such as DMF or DMSO, which have been shown to favor the formation of 1,5-disubstituted pyrazoles in certain cases.[7]
-
Catalyst Choice: While often run under acidic or neutral conditions, exploring base-catalyzed conditions can sometimes alter the regioselectivity. A mild base may deprotonate the more acidic N-H of the substituted hydrazine, leading to a different regiochemical outcome.
-
Temperature Control: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product over the thermodynamically favored one.
-
Alternative Synthetic Routes: If regioselectivity remains poor, consider alternative synthetic strategies such as the reaction of α,β-unsaturated ketones (chalcones) with hydrazines, which can offer better regiocontrol.[7] Another approach is the 1,3-dipolar cycloaddition of diazo compounds with alkynes.[7]
Data Summary: Solvent Effects on Regioselectivity
| 1,3-Dicarbonyl Substrate | Hydrazine Substrate | Solvent | Ratio (1,5-isomer : 1,3-isomer) | Reference |
| 1-Phenyl-1,3-butanedione | Methylhydrazine | Ethanol | 60:40 | [Fictional Data] |
| 1-Phenyl-1,3-butanedione | Methylhydrazine | DMF | 85:15 | [Fictional Data] |
| 1-Phenyl-1,3-butanedione | Methylhydrazine | Acetic Acid | 20:80 | [Fictional Data] |
Workflow for Optimizing Regioselectivity
Caption: Troubleshooting workflow for improving regioselectivity.
Issue 2: Persistent Hydrazone Impurity
Symptoms:
-
A persistent spot on TLC that does not correspond to the starting materials or the desired pyrazole.
-
In the ¹H NMR spectrum, the appearance of a characteristic imine proton signal (C=N-H) and the absence of signals corresponding to the fully aromatic pyrazole ring.
-
Mass spectrometry data shows a peak corresponding to the mass of the condensed, but uncyclized, hydrazone intermediate.
Root Cause Analysis and Mitigation Strategies:
Hydrazone formation is the initial step in the Knorr pyrazole synthesis. If the subsequent intramolecular cyclization and dehydration are slow or incomplete, the hydrazone can be isolated as a significant side product.[7][10] This is often due to:
-
Insufficient Reaction Temperature or Time: The cyclization step typically requires higher activation energy than the initial condensation.
-
Steric Hindrance: Bulky substituents near the reacting centers can impede the intramolecular ring closure.
-
Deactivated Carbonyl Group: If the second carbonyl group is electronically deactivated, it will be less susceptible to nucleophilic attack by the other nitrogen of the hydrazine.
Troubleshooting Protocol: Driving the Reaction to Completion
-
Increase Reaction Temperature: Refluxing the reaction mixture for a longer period is often sufficient to drive the cyclization to completion.
-
Stronger Acid Catalyst: If using an acid catalyst, increasing its concentration or switching to a stronger acid (e.g., from acetic acid to a catalytic amount of sulfuric acid) can promote the dehydration step.
-
Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and often promotes complete cyclization where conventional heating fails.
Experimental Protocol: Purification to Remove Hydrazone Impurity
If the hydrazone impurity persists, it can often be removed by column chromatography. Hydrazones are typically more polar than the corresponding pyrazoles.
-
TLC Analysis: Develop a TLC solvent system (e.g., a gradient of ethyl acetate in hexanes) that shows good separation between the pyrazole product and the more polar hydrazone impurity.
-
Column Chromatography: Prepare a silica gel column and elute with the optimized solvent system. The less polar pyrazole will elute first, followed by the more polar hydrazone.
-
Recrystallization: In some cases, recrystallization can be effective. Choose a solvent in which the pyrazole has good solubility at elevated temperatures and poor solubility at room temperature, while the hydrazone remains in the mother liquor.
Issue 3: N-Alkylation vs. C-Alkylation Side Reactions
Symptoms:
-
When performing an N-alkylation on a pre-formed pyrazole, the appearance of an unexpected isomer in the NMR and mass spectra.
-
¹H NMR may show the loss of a proton signal from the pyrazole ring and the appearance of a new signal corresponding to the alkyl group attached to a carbon atom.
Root Cause Analysis and Mitigation Strategies:
While N-alkylation is the more common and desired reaction, C-alkylation can occur under certain conditions. The pyrazole ring has some electron density on its carbon atoms, making them susceptible to electrophilic attack, particularly at the C4 position.
-
Choice of Base: Strong bases can deprotonate the pyrazole at both the nitrogen and carbon atoms, creating multiple nucleophilic sites.
-
Reactive Electrophiles: Highly reactive alkylating agents, such as methyl iodide or benzyl bromide, are more prone to reacting at multiple sites.
Troubleshooting Protocol: Favoring N-Alkylation
-
Use a Milder Base: Employ a milder base such as potassium carbonate or cesium carbonate instead of strong bases like sodium hydride.
-
Solvent Effects: The choice of solvent can influence the reactivity of the pyrazole anion. Aprotic polar solvents like DMF or acetonitrile are commonly used for N-alkylation.
-
Protecting Groups: If C-alkylation is a persistent issue, consider protecting the C4 position with a removable group (e.g., a halogen) before performing the N-alkylation.
Reaction Pathway: N- vs. C-Alkylation
Caption: Competing pathways of N- and C-alkylation.
References
-
Ameziane El Hassani, I., Rouzi, K., Assila, H., Karrouchi, K., & Ansar, M. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 478-504. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved January 5, 2026, from [Link]
- Fustero, S., Sánchez-Roselló, M., Barrio, P., & Simón-Fuentes, A. (2011). From β-amino alcohols to complex molecules: a journey in stereoselective synthesis. Chemical reviews, 111(11), 6984-7034.
-
Organic Syntheses. (n.d.). Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of n-monosubstituted hydrazones with nitroolefins. Retrieved January 5, 2026, from [Link]
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YouTube. (2021, February 17). Pyrazoles Syntheses, reactions and uses. Retrieved January 5, 2026, from [Link]
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MDPI. (2022, November 29). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved January 5, 2026, from [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved January 5, 2026, from [Link]
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MDPI. (2022, May 24). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved January 5, 2026, from [Link]
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PubMed. (2010, August 14). Coordination chemistry in the solid state: synthesis and interconversion of pyrazolium salts, pyrazole complexes, and pyrazolate MOFs. Retrieved January 5, 2026, from [Link]
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The Royal Society of Chemistry. (n.d.). Knorr Pyrazole Synthesis of Edaravone. Retrieved January 5, 2026, from [Link]
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Reddit. (2024, April 23). Knorr Pyrazole Synthesis advice. Retrieved January 5, 2026, from [Link]
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MDPI. (2017, October 25). New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT). Retrieved January 5, 2026, from [Link]
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MDPI. (2023, February 2). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. Retrieved January 5, 2026, from [Link]
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ResearchGate. (n.d.). Pyridinium Salts: From synthesis to reactivity and applications. Retrieved January 5, 2026, from [Link]
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Wiley Online Library. (2025, October 31). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Retrieved January 5, 2026, from [Link]
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Organic & Biomolecular Chemistry. (2024, September 10). Recent advances in the multicomponent synthesis of pyrazoles. Retrieved January 5, 2026, from [Link]
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ResearchGate. (2025, March 30). Preparation and Identification of Some New Pyridinium Salts. Retrieved January 5, 2026, from [Link]
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ResearchGate. (2025, August 6). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. Retrieved January 5, 2026, from [Link]
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PubMed. (n.d.). Regioselective synthesis and biological studies of novel 1-aryl-3, 5-bis (het) aryl pyrazole derivatives as potential antiproliferative agents. Retrieved January 5, 2026, from [Link]
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Reddit. (2024, August 27). Formation of pyridinium salts with EWG. Retrieved January 5, 2026, from [Link]
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ResearchGate. (n.d.). Synthesis and evaluation of some substituted pyrazole derivatives of biological interest. Retrieved January 5, 2026, from [Link]
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ResearchGate. (n.d.). Knorr Pyrazole Synthesis. Retrieved January 5, 2026, from [Link]
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Organic & Biomolecular Chemistry. (n.d.). A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. Retrieved January 5, 2026, from [Link]
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Royal Society of Chemistry. (n.d.). 2.1.5. N-Alkylation of Pyrazole: Reaction in an Ionic Liquid | Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved January 5, 2026, from [Link]
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Cambridge University Press. (2012, February 5). Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis. Retrieved January 5, 2026, from [Link].
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Semantic Scholar. (2022, May 24). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved January 5, 2026, from [Link]
-
Semantic Scholar. (n.d.). From Pyrylium to Pyridinium Salts: Understanding Physicochemical Features. Retrieved January 5, 2026, from [Link]
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ResearchGate. (n.d.). Synthesis of 1,5‐diaryl pyrazoles via the sequential cyclization of.... Retrieved January 5, 2026, from [Link]
-
PubMed Central (PMC). (2022, July 25). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Retrieved January 5, 2026, from [Link]
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- 14. reddit.com [reddit.com]
Technical Support Center: Strategies for Solubilizing Pyrazole-Based Compounds in Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the solubility of pyrazole-based compounds for in vitro and in vivo biological assays. Pyrazole and its derivatives are a cornerstone in medicinal chemistry, forming the scaffold for numerous approved drugs.[1][2] However, their often planar and hydrophobic nature presents significant solubility challenges in aqueous biological media, which can compromise assay results and hinder drug development.[3][4]
This guide is structured to help you diagnose solubility problems, understand the underlying chemical principles, and select the most effective solubilization strategy for your specific compound and experimental context.
Section 1: Fundamentals of Pyrazole Solubility
Q1: Why are many of my pyrazole-based compounds so difficult to dissolve in aqueous buffers?
Answer: The solubility challenge with pyrazole derivatives stems from a combination of their structural and physicochemical properties.
-
Molecular Planarity and Crystal Packing: The flat, aromatic structure of the pyrazole ring facilitates strong intermolecular π-π stacking interactions.[5] This leads to a highly stable crystal lattice structure that requires significant energy to break apart, resulting in low aqueous solubility. Overcoming this "crystal lattice energy" is a primary hurdle.
-
Hydrophobicity: While the pyrazole ring itself has a lower lipophilicity than a benzene ring, it is often substituted with hydrophobic functional groups in drug discovery programs to enhance target binding.[5] These lipophilic regions dominate the molecule's character, making it poorly suited for interaction with polar water molecules.[6]
-
Intermolecular Hydrogen Bonding: Pyrazole is a weak base and contains both a hydrogen bond donor (the N-H group) and acceptor (the second nitrogen atom).[7] This allows pyrazole molecules to form strong hydrogen bonds with each other in the solid state, further stabilizing the crystal lattice and contributing to poor solubility.
Essentially, for a compound to dissolve, the energy gained from solute-solvent interactions must be greater than the energy required to break apart the solute-solute (crystal lattice) and solvent-solvent interactions. For many pyrazoles in water, this energy balance is unfavorable.
Section 2: Troubleshooting and Strategic Solutions
This section is organized by common experimental problems and provides direct, actionable solutions.
Category A: Initial Stock Solution Preparation
Q2: My pyrazole compound won't dissolve in 100% DMSO to make a high-concentration stock. What should I do?
Answer: While DMSO is a powerful and widely used solvent, some highly crystalline pyrazoles may resist solubilization even at high concentrations. Here are several strategies to try, in order of preference:
-
Gentle Heating and Sonication: Warm the vial to 30-40°C in a water bath while vortexing or sonicating. This increases the kinetic energy, helping to overcome the crystal lattice energy. Be cautious not to overheat, as this could degrade the compound.
-
Use of Alternative Organic Solvents: If DMSO fails, consider other strong organic solvents. Ethanol, methanol, or acetone are viable options for many pyrazole structures.[6] For particularly stubborn compounds, N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) can be effective, but always check their compatibility with your specific assay and cell type, as they can be more toxic than DMSO.
-
Solvent Mixtures (Co-solvents): A combination of solvents can sometimes be more effective than a single one. For example, a mixture of DMSO and ethanol might succeed where either alone fails.
Q3: My compound dissolves in the organic stock solvent, but it crashes out (precipitates) immediately when I dilute it into my aqueous assay buffer. How can I prevent this?
Answer: This is a classic and very common problem. The compound is highly soluble in the organic solvent but becomes supersaturated and precipitates when introduced to the aqueous environment where its solubility is much lower.
The key is to control the dilution process and modify the final aqueous environment to be more hospitable to your compound.
-
Mechanism of Precipitation: When a concentrated DMSO stock is added to a buffer, localized areas of high drug concentration and high DMSO concentration are created. As the DMSO rapidly diffuses, the drug molecules are left in an environment they are not soluble in, causing them to aggregate and precipitate.
-
Workflow for Preventing Precipitation:
Caption: A workflow for diluting hydrophobic compounds.
-
Recommended Strategies:
-
Reduce Final DMSO Concentration: Aim for a final DMSO concentration of ≤0.5% in your assay. Higher concentrations can be toxic to cells and may affect protein function.
-
Incorporate Pluronic F-127 or other surfactants: Prepare your assay buffer with a small amount of a non-ionic surfactant like Pluronic F-127 (0.01-0.1%). This surfactant forms micelles that can help keep the pyrazole compound solubilized.[8]
-
Use Serum: If your cell culture media contains fetal bovine serum (FBS), the albumin and other proteins in the serum can bind to your compound and help keep it in solution. Perform the final dilution directly into the complete, serum-containing medium.
-
Category B: Physicochemical Modifications
Q4: Can I use pH adjustment to increase the solubility of my pyrazole derivative?
Answer: Yes, but only if your compound has an ionizable functional group. The pyrazole ring itself is a very weak base, so adjusting the pH of the medium will not significantly affect the solubility of the core structure.
However, if your pyrazole is substituted with acidic or basic moieties, pH modification can be a powerful tool.[9]
-
For compounds with a basic group (e.g., an amine): Lowering the pH below the group's pKa will protonate it, forming a more soluble salt.
-
For compounds with an acidic group (e.g., a carboxylic acid): Raising the pH above the group's pKa will deprotonate it, also forming a more soluble salt.
Protocol: pH-Dependent Solubility Assessment
-
Prepare a series of buffers with a range of pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0, 9.0).
-
Add an excess amount of your solid pyrazole compound to a fixed volume of each buffer in separate vials.
-
Equilibrate the samples by shaking or rotating at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure saturation is reached.
-
Centrifuge the samples at high speed to pellet the undissolved solid.
-
Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Plot the measured solubility against the pH to identify the optimal pH range for your experiments.
Category C: Advanced Formulation Strategies
Q5: I've heard about using cyclodextrins. How do they work and when should I consider them?
Answer: Cyclodextrins are cyclic oligosaccharides that can significantly enhance the aqueous solubility of hydrophobic molecules, including pyrazole derivatives.[10][11] They are particularly useful when you need to avoid organic co-solvents entirely, for example, in certain in vivo studies.
-
Mechanism of Action: Cyclodextrins have a unique structure resembling a truncated cone with a hydrophilic exterior and a lipophilic (hydrophobic) interior cavity.[12] The poorly soluble pyrazole molecule can partition into this hydrophobic cavity, forming a water-soluble "inclusion complex."[13] This complex effectively shields the hydrophobic drug from the aqueous environment, dramatically increasing its apparent solubility.
Caption: Encapsulation of a pyrazole by a cyclodextrin.
-
When to Use Cyclodextrins:
-
When strict avoidance of organic solvents (like DMSO) is required.
-
For compounds with a logP in the range of 1-4.
-
When preparing formulations for oral or parenteral administration.
-
-
Commonly Used Cyclodextrins:
Data Summary: Comparison of Solubilization Strategies
| Strategy | Pros | Cons | Best For |
| Co-solvents (DMSO, Ethanol) | Simple, fast, effective for high-concentration stocks. | Can cause precipitation on dilution; potential for cell toxicity or assay interference. | Initial in vitro screening assays. |
| pH Adjustment | Very effective for ionizable compounds; no excipients needed. | Only works for compounds with appropriate pKa; may not be compatible with assay pH. | Compounds with acidic/basic functional groups. |
| Cyclodextrins | Avoids organic solvents; low toxicity; can significantly increase solubility. | More complex to formulate; can be expensive; may alter drug pharmacology. | In vitro assays sensitive to solvents; in vivo studies. |
| Solid Dispersions | Can achieve very high drug loading and solubility enhancement.[3] | Requires specialized equipment and formulation expertise; stability can be a concern. | Pre-clinical and clinical drug development. |
Q6: What is a solid dispersion, and is it relevant for my lab-scale biological assays?
Answer: A solid dispersion is a formulation where the drug is dispersed, typically in an amorphous state, within an inert, hydrophilic carrier (usually a polymer).[15][16] By preventing the drug from crystallizing and surrounding it with a water-soluble carrier, its dissolution rate and solubility can be dramatically enhanced.[9][17]
-
How it Works: The drug is molecularly dispersed in a polymer matrix. When this solid is added to water, the polymer dissolves quickly, releasing the drug as very fine, high-energy amorphous particles that dissolve much more readily than the stable crystalline form.[3][18]
-
Relevance for Lab Assays: While preparing solid dispersions using advanced methods like hot-melt extrusion is common in pharmaceutical development, a simple solvent evaporation method can be adapted for lab-scale work if other methods fail.
Protocol: Simple Solvent Evaporation for Solid Dispersion
-
Select a Carrier: Choose a water-soluble polymer like polyvinylpyrrolidone (PVP) or polyethylene glycol (PEG).
-
Dissolve: Dissolve both your pyrazole compound and the polymer carrier (e.g., in a 1:5 drug-to-polymer ratio by weight) in a common volatile organic solvent (e.g., methanol or acetone).
-
Evaporate: Remove the solvent under vacuum using a rotary evaporator. This will leave a thin film or solid mass.
-
Dry: Further dry the solid under high vacuum for several hours to remove all residual solvent.
-
Collect and Use: Scrape the resulting solid powder. This is your solid dispersion, which can now be weighed and dissolved directly into your aqueous assay buffer. The dissolution should be much faster and reach a higher concentration than the raw compound.
Section 3: References
-
UA-DMSPE Determination of Cu(II), Cd(II), and As(III) in Water, Soil, and Tomato Using a Novel Thiosemicarbazone Sorbent: ICP-OE . ACS Publications. Available at:
-
Recent Advances in Synthesis and Properties of Pyrazoles . MDPI. Available at:
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review . PMC - NIH. Available at:
-
Pyrazole - Solubility of Things . Solubility of Things. Available at:
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives . International Journal of Pharmaceutical Sciences Review and Research. Available at:
-
Formulation strategies for poorly soluble drugs . ResearchGate. Available at:
-
Pyrazole: an emerging privileged scaffold in drug discovery . PMC - PubMed Central. Available at:
-
Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays . NIH. Available at:
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics . PubMed. Available at:
-
Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs . Journal of Applied Pharmaceutical Science. Available at:
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs . The Journal of Organic Chemistry - ACS Publications. Available at:
-
Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability . SciSpace. Available at:
-
SOLID DISPERSION TECHNIQUE TO ENHANCE THE SOLUBILITY AND DISSOLUTION RATE OF ARIPIPRAZOLE BY FUSION METHOD . International Journal of Pharmacy and Pharmaceutical Sciences. Available at:
-
Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative . MDPI. Available at:
-
Solid dispersion technique for improving solubility of some poorly soluble drugs . Scholars Research Library. Available at:
-
Solubility enhancement and application of cyclodextrins in local drug delivery . Springer. Available at:
-
Investigate Solute-Solvent Interaction at Different Concentrations and Different Temperature of Substituted Pyrazole Ligands . ResearchGate. Available at:
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications . PMC - PubMed Central. Available at:
-
Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry . Journal of Medicinal Chemistry - ACS Publications. Available at:
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics . MDPI. Available at:
-
Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs . MDPI. Available at:
-
Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs . NIH. Available at:
-
Sustainable routes and mechanistic study in pyrazole synthesis using deep eutectic solvents (DESs) . Thieme. Available at:
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics . MDPI. Available at:
-
Innovative Formulation Strategies for Poorly Soluble Drugs . World Pharma Today. Available at:
-
SOLID DISPERSION: A TECHNIQUE TO ENHANCE SOLUBILITY OF POORLY SOLUBLE DRUGS . ResearchGate. Available at:
-
Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes . PMC - PubMed Central - NIH. Available at:
-
Inhibiting the Precipitation of Poorly Water-Soluble Drugs from Labrasol Formulations . Pharmaceutical Technology. Available at:
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies . RSC Publishing. Available at:
-
Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation . MDPI. Available at:
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Stability issues of aminopyrazole esters under acidic or basic conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with aminopyrazole esters. This guide is designed to provide in-depth, field-proven insights into the stability challenges associated with these valuable compounds. We will move beyond simple protocols to explain the underlying chemical principles driving degradation, empowering you to troubleshoot effectively and design more robust experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the stability of my aminopyrazole ester a concern?
The pyrazole nucleus itself is generally considered a metabolically stable and privileged scaffold in drug discovery.[1] However, the ester functional group often appended to it is susceptible to hydrolysis, particularly under aqueous basic or acidic conditions.[2][3] This degradation can lead to the formation of inactive metabolites (e.g., the corresponding carboxylic acid and pyrazol-ol), resulting in loss of compound potency, inaccurate bioassay results, and unreliable structure-activity relationship (SAR) data.[2]
Q2: What is the most common degradation pathway for aminopyrazole esters?
The most prevalent stability issue is the hydrolysis of the ester bond. This reaction can be catalyzed by both acids and bases. In many biological assays, which are often conducted in buffers at physiological or slightly basic pH (e.g., pH 7.4-8.0), base-catalyzed hydrolysis is the primary concern.[2] Some pyrazolyl benzoic acid ester derivatives have been shown to degrade rapidly at pH 8, with half-lives as short as one to two hours.[2]
Q3: How do I know if my compound is degrading during an experiment?
Inconsistent results, such as a time-dependent loss of activity in an in vitro assay, are a strong indicator of compound instability. The definitive method for confirming degradation is to use an analytical technique like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the concentration of the parent compound over time. The appearance of new peaks corresponding to the masses of expected hydrolysis products (the carboxylic acid and the pyrazole alcohol) confirms degradation.
Q4: Can I predict the stability of my aminopyrazole ester based on its structure?
Yes, to an extent. The electronic and steric properties of substituents on both the pyrazole ring and the ester moiety can significantly influence the rate of hydrolysis.[2][4] For instance, electron-withdrawing groups near the ester carbonyl can increase its electrophilicity, making it more susceptible to nucleophilic attack and thus accelerating hydrolysis. Conversely, sterically bulky groups near the ester linkage can hinder the approach of water or hydroxide ions, slowing degradation.[5]
Troubleshooting Guide: Stability Issues in Experimental Settings
This section addresses specific problems you may encounter and provides a logical path to a solution, explaining the scientific reasoning behind each step.
Issue 1: Rapid Loss of Potency in a Cell-Based or Enzymatic Assay
-
Problem: Your aminopyrazole ester shows high initial activity, but the effect diminishes quickly over the course of the experiment (e.g., >2 hours). Re-testing the same sample after incubation yields lower potency.
-
Probable Cause: The compound is likely undergoing hydrolysis in the aqueous assay buffer, which is often buffered at a pH greater than 7.
-
Investigative Strategy & Solutions:
-
Confirm Degradation Analytically:
-
Action: Incubate your compound in the assay buffer (without cells or enzyme) under the exact experimental conditions (temperature, time). Analyze samples at different time points (e.g., 0, 1, 2, 4, 8 hours) by LC-MS.
-
Rationale: This experiment isolates the chemical stability of the compound from any metabolic effects, directly confirming if hydrolysis is occurring and at what rate. Quantify the disappearance of the parent compound's peak and the appearance of hydrolysis products.
-
-
Modify Experimental Conditions (If Possible):
-
Action: If your biological system allows, lower the pH of the assay buffer. Test a range (e.g., pH 6.5, 7.0, 7.4) to find a balance between compound stability and biological viability.
-
Rationale: The rate of base-catalyzed hydrolysis is dependent on the concentration of hydroxide ions. Even a small decrease in pH can significantly extend the compound's half-life.
-
-
Reduce Exposure Time:
-
Action: Redesign your experiment to use shorter incubation times where feasible.
-
Rationale: If significant degradation occurs after 2 hours, obtaining your endpoint within 30-60 minutes may provide a more accurate measure of the compound's intrinsic activity.
-
-
Structural Modification (Long-Term Strategy):
-
Action: For medicinal chemistry programs, consider synthesizing analogs where the ester linkage is replaced with a more stable isostere.
-
Rationale: Ester isosteres like amides and alkenes have been shown to be significantly more stable to hydrolysis while potentially retaining biological activity.[2] Amides are classic ester replacements due to the lower electrophilicity of the amide carbonyl carbon.
-
-
Issue 2: Poor Oral Bioavailability or High Clearance in Pharmacokinetic (PK) Studies
-
Problem: Your aminopyrazole ester shows excellent in vitro potency but performs poorly in vivo, exhibiting low exposure after oral dosing.
-
Probable Cause: While metabolic instability is a major factor, chemical instability in the gastrointestinal (GI) tract can also contribute. The compound may be degrading in the acidic environment of the stomach or the more basic environment of the intestine before it can be absorbed.
-
Investigative Strategy & Solutions:
-
Conduct In Vitro pH Stability Profiling:
-
Action: Perform a forced degradation study across a range of pH values that mimic the GI tract (e.g., pH 1.2 for the stomach, pH 6.8 for the intestine).
-
Rationale: This helps determine if the compound has a specific pH liability. This is a standard part of forced degradation studies recommended by regulatory guidelines to understand degradation pathways.[6][7][8]
-
-
Analyze for Degradation Products In Vivo:
-
Action: When analyzing plasma samples from a PK study, specifically look for the masses of the hydrolysis products.
-
Rationale: High circulating levels of the hydrolyzed acid metabolite relative to the parent ester can suggest either rapid metabolism by esterase enzymes or chemical hydrolysis post-absorption. If the compound is unstable at intestinal pH, it may be hydrolyzing before it even enters circulation.
-
-
Consider Formulation Strategies:
-
Action: If gastric acid lability is confirmed, explore enteric-coated formulations.
-
Rationale: An enteric coating is designed to withstand acidic gastric fluids and dissolve only in the more neutral environment of the small intestine, protecting the ester from acid-catalyzed hydrolysis.[5]
-
-
Core Mechanisms: Visualizing Degradation
Understanding the reaction mechanisms is key to predicting and mitigating stability issues.
Acid-Catalyzed Ester Hydrolysis
This reaction pathway is the reverse of the Fischer esterification.[9][10] It is typically slower than base-catalyzed hydrolysis but can be significant in highly acidic environments.
Caption: Mechanism of acid-catalyzed aminopyrazole ester hydrolysis.
Base-Catalyzed Ester Hydrolysis (Saponification)
This is an irreversible reaction that is often the primary stability concern in biological media.[10][11]
Caption: Mechanism of base-catalyzed aminopyrazole ester hydrolysis.
Experimental Protocols
Protocol 1: Forced Degradation Study for Stability Profiling
This protocol is designed to intentionally degrade the compound to identify potential degradation products and establish stability-indicating analytical methods, as recommended by ICH guidelines.[7][12]
Objective: To assess the stability of an aminopyrazole ester under various stress conditions (acid, base, oxidative, thermal, photolytic).
Materials:
-
Aminopyrazole ester stock solution (e.g., 10 mM in DMSO)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC-grade water, acetonitrile, methanol
-
Buffers for neutralization (e.g., phosphate buffer)
-
HPLC or LC-MS system with a C18 column
Procedure:
-
Sample Preparation: For each condition, dilute the stock solution to a final concentration of ~100 µM in the respective stress solution. Prepare a control sample in neutral water.
-
Acid Hydrolysis: 100 µL of 1 mg/mL drug solution + 900 µL of 0.1 M HCl.
-
Base Hydrolysis: 100 µL of 1 mg/mL drug solution + 900 µL of 0.1 M NaOH.
-
Oxidative Degradation: 100 µL of 1 mg/mL drug solution + 900 µL of 3% H₂O₂.
-
Thermal Degradation: Keep the solid drug substance in a temperature-controlled oven (e.g., 60°C for 24 hours).
-
Photolytic Degradation: Expose the drug solution to a calibrated light source (e.g., UV light at 254 nm).
-
-
Incubation:
-
Quenching/Neutralization:
-
Before analysis, neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively. This prevents further degradation on the analytical instrument.[8]
-
-
Analysis:
-
Analyze all samples, including the time-zero control, by a validated, stability-indicating LC-MS method.
-
Use a gradient elution to separate the parent compound from any degradation products.[7]
-
Monitor the UV chromatogram for new peaks and the mass spectrometer for ions corresponding to the parent and potential degradants.
-
-
Data Interpretation:
-
Calculate the percentage of the parent compound remaining under each condition.
-
Identify the major degradation products by their mass-to-charge ratio (m/z).
-
Elucidate the degradation pathway based on the products formed under specific conditions.
-
Data Summary Tables
Table 1: Troubleshooting Summary for Aminopyrazole Ester Instability
| Observed Problem | Primary Cause | Recommended Action(s) | Scientific Rationale |
| Time-dependent potency loss in assays | Base-catalyzed hydrolysis in buffer | 1. Confirm with LC-MS time course.2. Lower assay buffer pH.3. Reduce incubation time. | Hydrolysis is pH and time-dependent. Reducing either will slow the reaction. |
| Low oral bioavailability | Acid hydrolysis in stomach / Base hydrolysis in intestine | 1. Conduct pH-rate profile study (pH 1-8).2. Use enteric-coated formulation. | Protects the ester from the harsh pH of the stomach, releasing it in the intestine. |
| Multiple unexpected peaks in chromatogram | General chemical instability | 1. Perform a full forced degradation study.2. Characterize major degradants. | Systematically identifies liabilities to acid, base, oxidation, and light.[12] |
| Inconsistent SAR data | Variable degradation rates across analogs | 1. Determine the half-life (t½) for each analog under assay conditions.2. Replace ester with a stable isostere (amide, alkene).[2] | Normalizing biological data to compound stability provides more reliable SAR. |
Table 2: Typical Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Typical Temperature | Typical Duration | Primary Degradation Pathway Targeted |
| Acid Hydrolysis | 0.1 M - 1 M HCl | Room Temp to 70°C | 1 - 24 hours | Acid-catalyzed hydrolysis |
| Base Hydrolysis | 0.1 M - 1 M NaOH | Room Temp to 70°C | 1 - 24 hours | Base-catalyzed hydrolysis (Saponification) |
| Oxidation | 3% - 30% H₂O₂ | Room Temp | 8 - 48 hours | Oxidation of susceptible moieties (e.g., pyrazole nitrogen) |
| Thermal | Dry Heat | 60°C - 80°C | 24 - 72 hours | Thermolysis |
| Photolytic | UV/Visible Light | Ambient | Per ICH Q1B guidelines | Photodegradation |
References
- Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PMC, NIH.
- Pyrazole Derivatives: A Comprehensive Review on Synthesis Strategies and Medicinal Properties in Contemporary Drug Discovery. ijrpr.
- Pyrazole: an emerging privileged scaffold in drug discovery. PMC, PubMed Central.
- Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Deriv
- Evidence for the in Vitro Bioactivation of Aminopyrazole Derivatives: Trapping Reactive Aminopyrazole Intermediates Using Glutathione Ethyl Ester in Human Liver Microsomes.
- Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers.
- New Trends in the Chemistry of 5-Aminopyrazoles.
- Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC, PubMed Central.
- Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and G
- A Comprehensive Review on Pyrazole and It's Pharmacological Properties. IJRASET.
- Forced Degradation Studies: Regulatory Considerations and Implementation.
- Approaches towards the synthesis of 5-aminopyrazoles. PMC, NIH.
- RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION.
- Recent developments in aminopyrazole chemistry.
- Synthesis of 5-aminopyrazole 3 and its bis-acylated derivative 4.
- Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals.
- Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.
- 3(5)-aminopyrazole. Organic Syntheses.
- Forced Degrad
- Forced degradation studies of lansoprazole using LC-ESI HRMS and 1 H-NMR experiments: in vitro toxicity evaluation of major degradation products. Journal of Mass Spectrometry.
- Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Acme-Hardesty.
- mechanism of ester hydrolysis. YouTube.
- Development of forced degradation and stability indic
- Hydrolysis of Esters and Amides. Dalal Institute.
- 21.6: Chemistry of Esters. Chemistry LibreTexts.
- What can I add or use in order to protect the ester bond from breaking down under acidic or basic conditions?.
- Boc and tBu ester pH stability during enamine hydrolysis. Reddit.
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Technical Support Center: Scaling Up the Synthesis of Ethyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate
Prepared by the Office of Senior Application Scientists
This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis of ethyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate. We provide in-depth troubleshooting, frequently asked questions, and detailed protocols to address common challenges encountered during lab-scale and scale-up production of this important heterocyclic intermediate.
Overview of the Synthesis
The synthesis of this compound is most efficiently achieved via a cyclocondensation reaction. This process involves the reaction of a bidentate nucleophile, 2-hydrazinylpyrimidine , with an electrophilic three-carbon component, ethyl (ethoxymethylene)cyanoacetate (EMCA) . The reaction proceeds through a nucleophilic attack, followed by an intramolecular cyclization and subsequent dehydration to form the stable pyrazole ring.[1][2]
The overall transformation is a classic and reliable method for constructing substituted pyrazoles, which are prevalent scaffolds in medicinal chemistry.[3][4]
General Reaction Scheme
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes for the starting materials?
-
A1: The purity of both starting materials is paramount.
-
2-Hydrazinylpyrimidine: This reactant can be unstable and susceptible to oxidation. It should ideally be a pale yellow or off-white solid. Dark coloration may indicate degradation, which can significantly impact yield and purity. Its synthesis from 2-chloropyrimidine and hydrazine hydrate requires careful control to avoid side reactions.[5][6]
-
Ethyl (ethoxymethylene)cyanoacetate (EMCA): This reagent is sensitive to moisture and can hydrolyze, reducing its effectiveness. It should be a clear, colorless to pale yellow liquid. Always use it from a freshly opened bottle or ensure it has been stored under anhydrous conditions.
-
Q2: Which solvent is optimal for this reaction?
-
A2: Absolute (anhydrous) ethanol is the most commonly reported and effective solvent for this type of condensation.[2] The use of absolute ethanol is critical because water can promote the hydrolysis of EMCA and interfere with the final dehydration step of the cyclization. Other alcohols like isopropanol can be used, but may require longer reaction times.
Q3: Is a catalyst required for this reaction?
-
A3: The reaction can proceed thermally without a catalyst, as the inherent nucleophilicity of the hydrazine and electrophilicity of the EMCA are sufficient.[2] However, in some cases, particularly during scale-up or with less reactive substrates, the addition of a catalytic amount of a weak acid like acetic acid can accelerate the dehydration step, potentially improving yields and reducing reaction times.[7]
Q4: What is the typical yield and purity I can expect?
-
A4: With high-quality starting materials and optimized conditions, yields are generally good, often ranging from 70% to over 90%.[2] The product typically precipitates from the reaction mixture upon cooling and can be isolated with high purity by simple filtration and washing.
Q5: How should I monitor the progress of the reaction?
-
A5: Thin-Layer Chromatography (TLC) is the most effective method. Use a mobile phase such as ethyl acetate/hexane or chloroform/methanol (e.g., 9:1 v/v).[8] Spot the reaction mixture alongside the starting materials. The reaction is complete when the spot corresponding to the limiting reactant (usually 2-hydrazinylpyrimidine) has been consumed and a new, more polar spot for the product is dominant.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Problem 1: Low or No Product Yield
| Possible Cause | Recommended Solution & Explanation |
| Degraded Starting Materials | Verify the purity of your starting materials. 2-Hydrazinylpyrimidine should be a light-colored solid. If it is dark or oily, it has likely degraded and should be purified or re-synthesized.[6] EMCA should be colorless; a yellow color may indicate hydrolysis or polymerization. Consider vacuum distillation for purification if necessary. |
| Presence of Water in Reaction | Ensure strictly anhydrous conditions. Use absolute ethanol and flame- or oven-dried glassware. Moisture will react with EMCA, consuming it in a non-productive pathway and reducing your overall yield. |
| Incomplete Cyclization/Dehydration | Optimize reaction time and consider a catalyst. While the reaction often proceeds well thermally, some systems benefit from longer reflux times (up to 16 hours).[9] Alternatively, adding a catalytic amount of glacial acetic acid (0.1-0.2 equivalents) can facilitate the final ring-closing dehydration step, especially on a larger scale.[7] |
| Incorrect Stoichiometry | Use a slight excess of one reagent. It is common practice to use a slight excess (1.05 to 1.1 equivalents) of the more stable or less expensive reagent to drive the reaction to completion. In this case, using a slight excess of EMCA is often beneficial. |
Problem 2: Product is Impure (Multiple Spots on TLC)
| Possible Cause | Recommended Solution & Explanation |
| Incomplete Reaction | Extend the reaction time. If TLC shows significant amounts of starting material, the reaction has not gone to completion. Continue refluxing and monitor every 1-2 hours until the limiting reagent is consumed. |
| Formation of an Intermediate | The initial adduct between the hydrazine and EMCA can sometimes be observed on TLC. This intermediate should convert to the final product with continued heating. If it persists, the dehydration step may be stalled (see "Incomplete Cyclization" above). |
| Side Reactions of EMCA | Control the reaction temperature. EMCA is highly reactive. At excessively high temperatures, it can undergo self-condensation or other side reactions. Maintain a gentle, controlled reflux. For large-scale reactions, consider controlling the initial addition of one reagent to the other to manage the exotherm. |
| Impure 2-Hydrazinylpyrimidine | Purify the starting hydrazine. The synthesis of 2-hydrazinylpyrimidine from 2-chloropyrimidine can sometimes yield di-substituted byproducts.[6] These impurities can carry through to the final reaction, complicating purification. Recrystallization of the hydrazine precursor is recommended. |
Problem 3: Difficulty with Product Isolation and Purification
| Possible Cause | Recommended Solution & Explanation |
| Product Fails to Precipitate | Concentrate the solvent and cool thoroughly. If the product does not precipitate upon cooling to room temperature, reduce the volume of ethanol under reduced pressure. Then, cool the concentrated mixture in an ice bath or refrigerate overnight to induce crystallization. |
| Product Precipitates as an Oil | Use trituration or recrystallization. If an oil forms, attempt to induce solidification by scratching the inside of the flask with a glass rod. Alternatively, decant the solvent and triturate the oil with a non-polar "anti-solvent" like hexane or diethyl ether. If solidification is still not achieved, the oil should be purified by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexane). |
| Product Purity is Low After Filtration | Recrystallize the crude product. Dissolve the filtered solid in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., ethanol, isopropanol, or acetonitrile) and allow it to cool slowly. This is a highly effective method for removing minor impurities. |
Experimental Protocols & Data
Protocol: Synthesis of this compound
This protocol is adapted from analogous procedures for similar compounds.[2][7]
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-hydrazinylpyrimidine (1.0 eq).
-
Solvent Addition: Add absolute ethanol (approx. 8-10 mL per gram of hydrazine). Stir the mixture to achieve a solution or a fine suspension.
-
Reagent Addition: Add ethyl (ethoxymethylene)cyanoacetate (EMCA) (1.05 eq) to the mixture in one portion.
-
Reaction: Heat the reaction mixture to reflux (approximately 78-80 °C).
-
Monitoring: Monitor the reaction progress by TLC until the 2-hydrazinylpyrimidine is consumed (typically 2-4 hours).
-
Isolation: Once complete, remove the heat source and allow the mixture to cool to room temperature. The product should begin to precipitate as a solid. For maximum recovery, cool the flask in an ice bath for 30-60 minutes.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold absolute ethanol to remove any residual impurities.
-
Drying: Air-dry the product on the filter, then transfer to a vacuum oven for complete drying at 40-50 °C. The resulting product is typically an off-white to pale yellow solid.
Table: Reaction Condition Parameters
| Parameter | Recommended Condition | Rationale / Notes | Reference |
| Reactant Ratio | 1.0 eq 2-Hydrazinylpyrimidine : 1.05-1.1 eq EMCA | A slight excess of EMCA ensures complete consumption of the more valuable hydrazine precursor. | [9] |
| Solvent | Absolute Ethanol | Anhydrous conditions prevent hydrolysis of EMCA and facilitate the reaction. | [2] |
| Temperature | Reflux (~78 °C) | Provides sufficient thermal energy for the condensation and cyclization without causing significant decomposition. | [2] |
| Reaction Time | 2-5 hours | Typically sufficient for completion. Monitor by TLC to confirm. Longer times (up to 16h) may be needed. | [2][9] |
| Catalyst (Optional) | Glacial Acetic Acid (0.1 eq) | Can accelerate the final dehydration step, potentially improving yield and reducing reaction time. | [1][7] |
References
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Aggarwal, N., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(23), 7338. [Link]
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El-Sayed, H. A., et al. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1376. [Link]
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PrepChem. (n.d.). Synthesis of Ethyl 5-amino-1-(2-pyridinyl)-1H-pyrazole-4-carboxylate. PrepChem.com. [Link]
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Bartholomew, G. L., et al. (2022). Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. Journal of the American Chemical Society, 144(48), 22309–22315. [Link]
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ResearchGate. (2014). Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine?. ResearchGate. [Link]
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ResearchGate. (2012). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. ResearchGate. [Link]
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Validation & Comparative
A Comparative Analysis of Pyrazole Synthesis: Unveiling the Efficiency of Microwave-Assisted Methods Over Conventional Heating
To the Researchers, Scientists, and Drug Development Professionals charting the course of modern medicinal chemistry, this guide offers a critical analysis of pyrazole synthesis methodologies. We move beyond mere procedural outlines to deliver a comprehensive comparison between traditional conventional heating and the increasingly adopted microwave-assisted organic synthesis (MAOS). This document is designed to serve as a practical, data-driven resource, empowering you to make informed decisions that can accelerate your research and development timelines.
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs.[1][2] Its prevalence drives the continuous search for more efficient, sustainable, and rapid synthetic routes. Traditional methods, often reliant on prolonged reflux and high energy input, are increasingly being challenged by the precision and speed of microwave chemistry.[1][3] This guide will dissect the fundamental differences between these two approaches, supported by experimental data and mechanistic insights, to provide a clear perspective on their respective merits.
The Inherent Inefficiencies of Conventional Heating
Conventional heating in organic synthesis relies on the transfer of thermal energy from an external source, through the walls of the reaction vessel, and finally to the solvent and reactants. This process is inherently slow and inefficient, leading to several drawbacks:
-
Uneven Temperature Distribution: The vessel walls are often hotter than the bulk of the reaction mixture, creating temperature gradients that can lead to the formation of byproducts and decomposition of desired products.[4][5]
-
Prolonged Reaction Times: The slow rate of heat transfer necessitates longer reaction times, often spanning several hours to days, to achieve complete conversion.[4][6]
-
Higher Energy Consumption: The need to heat the entire apparatus and the extended reaction durations contribute to significant energy consumption, making it a less environmentally friendly option.[7]
-
Solvent Limitations: Reactions are typically limited by the boiling point of the solvent at atmospheric pressure, restricting the accessible temperature range and, consequently, the reaction rates.
The Dawn of a New Era: Microwave-Assisted Organic Synthesis (MAOS)
Microwave-assisted organic synthesis operates on a fundamentally different principle. It utilizes microwave radiation to directly heat the reactants and solvent at a molecular level.[8][9] This is achieved through two primary mechanisms:
-
Dipolar Polarization: Polar molecules in the reaction mixture continuously attempt to align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, leading to rapid and uniform heating throughout the bulk of the material.[10][11]
-
Ionic Conduction: If ions are present in the reaction mixture, they will migrate in response to the oscillating electric field. The resulting collisions cause rapid heating of the solution.[5][10]
This direct and efficient energy transfer translates into several significant advantages over conventional heating.[8][9]
Head-to-Head Comparison: Performance Metrics
The most compelling argument for the adoption of MAOS lies in the quantitative improvements in reaction outcomes. The following tables summarize comparative data from various studies on pyrazole synthesis, starkly illustrating the superiority of the microwave-assisted approach.
Table 1: Synthesis of Phenyl-1H-pyrazoles
| Parameter | Microwave-Assisted | Conventional Heating |
| Reaction Time | 5 minutes | 2 hours |
| Temperature | 60°C | 75°C |
| Power | 50 W | N/A |
| Yield | 91 - 98% | 72 - 90% |
| Reference | [12][13] | [12][13] |
Table 2: Synthesis of Phenyl-1H-pyrazole-4-carboxylic Acid Derivatives
| Parameter | Microwave-Assisted | Conventional Heating |
| Reaction Time | 2 minutes | 1 hour |
| Temperature | 80°C | 80°C |
| Power | 150 W | N/A |
| Yield | 62 - 92% | 48 - 85% |
| Reference | [12][13] | [12][13] |
As the data clearly indicates, MAOS dramatically reduces reaction times from hours to mere minutes while consistently delivering higher product yields.[12][13] This acceleration is a direct consequence of the rapid and uniform heating that microwaves provide, enabling reactions to reach completion significantly faster.[14]
Mechanistic Advantage: A Deeper Dive
The benefits of microwave synthesis extend beyond simple rate acceleration. The unique heating mechanism can also influence reaction pathways and selectivity.
Caption: A diagram illustrating the contrasting heat transfer mechanisms of conventional and microwave-assisted synthesis.
The localized and rapid heating in MAOS can lead to "superheating" of the solvent above its conventional boiling point, a phenomenon that is safely managed in sealed microwave reactors. This allows for reactions to be conducted at significantly higher temperatures, further accelerating reaction rates.[7] This targeted heating also minimizes the degradation of thermally sensitive products and reduces the formation of impurities, often leading to cleaner reaction profiles and simplifying purification processes.[2][8]
Experimental Protocols: A Practical Guide
To provide a tangible understanding of the procedural differences, detailed experimental protocols for a representative pyrazole synthesis are provided below.
Protocol 1: Conventional Synthesis of Phenyl-1H-pyrazoles
-
A mixture of the appropriate 1,3-diketone (1 mmol) and phenylhydrazine (1 mmol) in ethanol (10 mL) is placed in a round-bottom flask equipped with a reflux condenser.
-
The reaction mixture is heated to 75°C using an oil bath and maintained at this temperature for 2 hours with constant stirring.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent to afford the desired phenyl-1H-pyrazole.
Protocol 2: Microwave-Assisted Synthesis of Phenyl-1H-pyrazoles
-
In a 10 mL microwave reaction vial, the appropriate 1,3-diketone (1 mmol) and phenylhydrazine (1 mmol) are combined in ethanol (2 mL).
-
The vial is sealed with a septum and placed in the cavity of a dedicated microwave reactor.
-
The reaction mixture is irradiated with microwaves at a constant power of 50 W and a temperature of 60°C for 5 minutes.
-
After the irradiation is complete, the vial is cooled to room temperature using compressed air.
-
The solvent is evaporated, and the resulting solid is washed with cold ethanol to yield the pure phenyl-1H-pyrazole.
Caption: A workflow diagram comparing the key steps and timelines for conventional and microwave-assisted pyrazole synthesis.
Green Chemistry: A Sustainable Choice
The principles of green chemistry are increasingly integral to modern drug development.[15] Microwave-assisted synthesis aligns well with these principles for several reasons:
-
Energy Efficiency: While the conversion of electricity to microwaves by a magnetron has its inefficiencies, the significant reduction in reaction times often leads to overall energy savings, particularly when using sealed-vessel microwave processing at high temperatures.[7][16]
-
Reduced Solvent Usage: The efficiency of microwave heating often allows for reactions to be conducted in smaller volumes of solvent or even under solvent-free conditions.[3][14][17]
-
Waste Minimization: Higher yields and cleaner reaction profiles translate to less waste generated during both the reaction and the subsequent purification steps.[14]
Conclusion: A Clear Verdict
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Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - MDPI. (URL: [Link])
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Microwave Assisted Organic Synthesis: A Green Chemical Approach. (URL: [Link])
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Energy Efficiency of Microwave- and Conventionally Heated Reactors Compared at meso Scale for Organic Reactions - ACS Publications. (URL: [Link])
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On the energy efficiency of microwave-assisted organic reactions - PubMed. (URL: [Link])
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Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds | Bentham Science Publishers. (URL: [Link])
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Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates - PMC - NIH. (URL: [Link])
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MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH - IJNRD. (URL: [Link])
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A brief review: Microwave assisted organic reaction - Scholars Research Library. (URL: [Link])
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Microwave-assisted green approach toward the unexpected synthesis of pyrazole-4-carboxylates | Semantic Scholar. (URL: [Link])
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Microwave-assisted synthesis of pyrazoles - a mini-review - DergiPark. (URL: [Link])
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Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing. (URL: [Link])
-
Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed. (URL: [Link])
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Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives | Bentham Science Publishers. (URL: [Link])
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(PDF) Microwave-assisted synthesis of pyrazoles - a mini-review - ResearchGate. (URL: [Link])
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Comparative Conventional and Microwave assisted synthesis of some pyrazoline derivatives and their antimicrobial activity - ResearchGate. (URL: [Link])
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Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC. (URL: [Link])
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Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. (URL: [Link])
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COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE INDUCED SYNTHESIS OF SELECTED HETEROCYCLIC MOLECULES. (URL: [Link])
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A Comparative Guide to the Structure-Activity Relationship (SAR) of Pyrazole-Pyrimidine Derivatives in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The pyrazole-pyrimidine core is a quintessential "privileged scaffold" in modern medicinal chemistry, bearing a structural resemblance to the native purine bases of ATP.[1] This mimicry allows its derivatives to function as potent ATP-competitive inhibitors for a wide array of protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer.[2] The clinical success of pyrazole-pyrimidine-based drugs, such as the JAK inhibitor Ruxolitinib, validates the therapeutic potential of this heterocyclic system.[3] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) for pyrazole-pyrimidine derivatives, focusing on their role as kinase inhibitors. We will dissect the causal links between specific structural modifications and their impact on inhibitory potency, target selectivity, and cellular activity, offering field-proven insights to guide future drug design and development.
Part 1: The Pyrazole-Pyrimidine Core: A Foundation for Kinase Selectivity
The versatility of the pyrazole-pyrimidine scaffold stems from its two common isomeric forms: the pyrazolo[3,4-d]pyrimidine and the pyrazolo[1,5-a]pyrimidine. Both systems act as a rigid anchor that forms crucial hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, a conserved interaction for many Type I kinase inhibitors.[4] The true power of this scaffold lies in the numerous vectors for substitution around the core, allowing chemists to fine-tune the molecule's properties to achieve high affinity and selectivity for a specific target kinase.
Below is a diagram illustrating the core structures and key positions for chemical modification that dictate their biological activity.
Caption: Core isomeric scaffolds of pyrazole-pyrimidine derivatives.
The N1 position is critical for targeting the solvent-exposed region, influencing solubility and selectivity. The C4/C6 (for pyrazolo[3,4-d]pyrimidine) and C5/C7 (for pyrazolo[1,5-a]pyrimidine) positions often accommodate substituents that interact with the deeper hydrophobic regions of the ATP pocket, driving potency.
Part 2: Comparative SAR Analysis Across Key Kinase Targets
The following case studies compare different substitution patterns on the pyrazole-pyrimidine scaffold and their resulting biological activities, providing a clear picture of established SAR trends.
Case Study 1: Achieving High Selectivity in Src Family Kinase (SFK) Inhibition
The development of selective SFK inhibitors from the promiscuous pyrazolopyrimidine inhibitor PP1 provides a classic example of SAR-driven optimization.[4] While PP1 inhibits multiple tyrosine kinases, including Src and ABL, its off-target activity can lead to toxicity. Research has focused on modifying the N1 position to enhance selectivity.
Experimental Data Summary: N1-Substituent Modification
| Compound | N1-Substituent | MCF7 EC₅₀ (μM) | MDA-MB-231 EC₅₀ (μM) | Rationale for Modification |
| PP1 | tert-butyl | >100 | >100 | Parent compound, promiscuous kinase inhibitor.[4] |
| 7j | 2-[4-(dimethylamino)-1-piperidyl]ethyl | 12 | Not Reported | Addition of a bulky, charged group to improve selectivity and potency.[4] |
| 11a | 2-[4-(dimethylamino)-1-piperidyl]propyl | ~1 | ~1 | Optimized N1 motif, significantly outperforming the gold-standard dasatinib.[4] |
Causality and SAR Insights: The data reveals a clear trend: introducing a bulky and flexible piperidinyl-based substituent at the N1 position dramatically increases antiproliferative potency.[4] The rationale behind this improved selectivity over kinases like ABL is rooted in steric hindrance. The active site of ABL kinase is sterically more constrained than that of Src. The large N1-substituent of compounds like 11a is well-tolerated by the more open Src binding site but clashes with residues in the ABL site, thus disfavoring binding and conferring high selectivity.
Caption: SAR trend for the N1-position on the pyrazole-pyrimidine core.
Case Study 2: Dual FLT3/VEGFR2 Inhibition for Acute Myeloid Leukemia (AML)
In AML, mutations in FMS-like tyrosine kinase 3 (FLT3) are common drivers of the disease. A successful strategy involves the dual inhibition of FLT3 and VEGFR2. A notable study describes the optimization of a pyrazolo[3,4-d]pyrimidine hit compound into a potent dual inhibitor.[5]
Experimental Data Summary: Linker and Phenylurea Modification
| Compound | Linker at C4 | Terminal Phenylurea Moiety | MV4-11 GI₅₀ (μM) | Key Insight |
| 1 | -NH- (amino) | 3-methoxyphenyl | >10 | Initial hit with low potency.[5] |
| 13 | -O- (ether) | 3-methoxyphenyl | 0.49 | Ether linkage significantly improves potency over the amine linker.[5] |
| 33 | -O- (ether) | 4-chloro-3-(trifluoromethyl)phenyl | 0.009 | Halogen and trifluoromethyl groups provide optimal interactions in the binding pocket.[5] |
Causality and SAR Insights: The transition from an amine (-NH-) linker to an ether (-O-) linker at the C4 position was a critical step, improving potency by over 20-fold.[5] This suggests the ether linkage provides a more favorable geometry for positioning the phenylurea moiety within the active site. Further SAR studies on the terminal phenyl ring demonstrated that strong electron-withdrawing groups, specifically the combination of chlorine and trifluoromethyl, were optimal.[5] These groups likely engage in favorable hydrophobic and electronic interactions with amino acid residues in the FLT3 and VEGFR2 binding pockets, leading to the highly potent activity of compound 33 .[5]
Part 3: Experimental Methodologies: A Practical Guide
To ensure the trustworthiness and reproducibility of SAR data, standardized and validated protocols are essential. Here, we outline core experimental workflows.
Protocol 1: General Synthesis of a 4-Substituted Pyrazolo[3,4-d]pyrimidine
This protocol describes a common synthetic route to access the pyrazolo[3,4-d]pyrimidine core, followed by substitution at the C4 position.
Caption: General synthetic workflow for pyrazolo[3,4-d]pyrimidine derivatives.
Step-by-Step Methodology:
-
Pyrazole Formation: Commercially available starting material is cyclized with hydrazine hydrate in refluxing ethanol to yield the core pyrazole derivative.[6]
-
Pyrimidine Annulation: The pyrazole derivative is heated in formamide to construct the fused pyrimidine ring, yielding the pyrazolo[3,4-d]pyrimidin-4-one intermediate.[7]
-
Chlorination: The intermediate is treated with a chlorinating agent like phosphorus oxychloride (POCl₃) under reflux to produce the highly reactive 4-chloro intermediate.[7] This step is critical as the chlorine atom is an excellent leaving group.
-
Nucleophilic Aromatic Substitution (SNAr): The 4-chloro intermediate is reacted with a chosen nucleophile (an alcohol or amine) in the presence of a base to displace the chlorine and install the desired substituent at the C4 position, yielding the final compound.[7]
Protocol 2: Cell-Based Antiproliferative MTT Assay
This assay is a colorimetric method used to measure the reduction of cell viability in response to a test compound.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells (e.g., A549, MCF-7) are seeded into a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight in a CO₂ incubator.[6]
-
Compound Treatment: A stock solution of the test compound is serially diluted to various concentrations. The cell culture medium is replaced with medium containing the different compound concentrations, and the plate is incubated for 48-72 hours.[6]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.
-
Solubilization: After a few hours of incubation, a solubilizing agent (e.g., DMSO or a specialized detergent) is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of the purple solution is measured using a microplate reader at a wavelength of ~570 nm.
-
Analysis: The absorbance values are plotted against the compound concentration, and the IC₅₀ (the concentration at which 50% of cell growth is inhibited) is calculated using non-linear regression analysis.
Part 4: Conclusion and Future Directions
The pyrazole-pyrimidine scaffold has proven to be an exceptionally fruitful starting point for the development of potent and selective kinase inhibitors. The structure-activity relationship studies highlighted in this guide underscore several key principles:
-
N1-Substitutions: Primarily govern solubility and selectivity by interacting with the solvent-exposed region and exploiting steric differences between kinase active sites.
-
C4/C6-Substitutions: Are crucial for potency, with carefully chosen moieties forming deep hydrophobic and electronic interactions within the ATP-binding pocket.
-
Linker Chemistry: The nature of the linker connecting the core to peripheral groups can dramatically affect potency by optimizing the compound's binding conformation.
Despite significant advances, challenges such as acquired drug resistance due to kinase mutations remain a major hurdle.[8] Future research will likely focus on designing next-generation pyrazole-pyrimidine derivatives that can overcome these resistance mechanisms. Furthermore, the development of covalent inhibitors or multi-target agents that simultaneously modulate several key signaling nodes represents a promising avenue for creating more durable and effective cancer therapies.[5][9]
References
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Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. ([Link])
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Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. ([Link])
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Anticancer activities of some newly synthesized pyrazole and pyrimidine derivatives. ([Link])
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Synthesis and biological evaluation of pyrazolopyrimidines as potential antibacterial agents. ([Link])
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Design and synthesis of novel pyrimidine-pyrazole hybrids with dual anticancer and anti-inflammatory effects targeting BRAFV600E and JNK. ([Link])
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Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. ([Link])
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Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. ([Link])
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Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. ([Link])
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Anticancer activities of some newly synthesized pyrazole and pyrimidine derivatives. ([Link])
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Synthesis and biological evaluation of pyrazole clubbed pyrimidine bearing imidazole as linker for potent antioxidant agents. ([Link])
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SAR of pyrazolopyrimidine derivatives as CDK2 inhibitor and chemical structure of compound 28. ([Link])
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Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold. ([Link])
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A review of recent advances in anticancer activity and SAR of pyrazole derivatives. ([Link])
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Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. ([Link])
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An Overview of Pyrazolopyrimidine Hybrids with Their Biological Activities. ([Link])
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Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei. ([Link])
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Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors. ([Link])
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Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. ([Link])
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Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. ([Link])
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Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. ([Link])
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Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. ([Link])
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Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. ([Link])
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A Comparative Guide to 3D-QSAR Analysis for Predicting the Anticancer Activity of Pyrazole Compounds
The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of pharmacologically active agents.[1][2] Its derivatives have been extensively investigated and have shown significant promise as anticancer therapeutics, targeting a variety of mechanisms and tumor types.[3][4][5] In the rational design of novel and more potent anticancer drugs, computational techniques are indispensable. Among these, Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) modeling has emerged as a powerful predictive tool.[6][7]
This guide provides an in-depth comparison of the two most prominent 3D-QSAR methodologies, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). We will explore the theoretical underpinnings of each method, present a detailed, validated workflow for their application, and analyze experimental data to objectively compare their performance in predicting the anticancer activity of pyrazole derivatives.
The Rationale of 3D-QSAR: From Structure to Predictive Insight
The central premise of 3D-QSAR is that the biological activity of a ligand is determined by its interaction with a receptor, which occurs in three-dimensional space.[8] Consequently, the variations in the 3D molecular fields (e.g., steric and electrostatic) of a series of compounds should correlate with the variations in their biological activities.[6][8] Unlike 2D-QSAR, which relies on global molecular properties, 3D-QSAR provides a granular, visual understanding of how specific spatial regions of a molecule influence its potency. This approach is particularly valuable when the 3D structure of the biological target is unknown.[8]
The process involves aligning a set of molecules with known activities, placing them in a 3D grid, and systematically calculating the interaction energies between the molecules and a probe atom at each grid point. These energy values serve as the descriptors, which are then correlated with biological activity using statistical methods like Partial Least Squares (PLS).
Comparative Analysis: CoMFA vs. CoMSIA
CoMFA and CoMSIA are the most widely adopted alignment-based 3D-QSAR techniques. While they share a common workflow, they differ fundamentally in the types of molecular fields they compute and how they handle distance dependencies.
Comparative Molecular Field Analysis (CoMFA)
Introduced by Cramer et al., CoMFA is the pioneering 3D-QSAR method.[9] It calculates two primary types of molecular fields:
-
Steric Fields: These are computed using a Lennard-Jones potential to describe the molecule's shape and volume. They identify regions where bulky groups increase or decrease activity.
-
Electrostatic Fields: Calculated using a Coulombic potential, these fields map the electrostatic charge distribution, highlighting areas where positive or negative charges are favorable for activity.[8][9]
The fields are calculated using a probe atom, typically an sp³-hybridized carbon with a +1 charge, at each lattice point of the 3D grid.[9]
Comparative Molecular Similarity Indices Analysis (CoMSIA)
CoMSIA was developed as an extension of CoMFA to address some of its limitations.[10] It introduces three additional molecular fields, providing a more comprehensive description of molecular interactions:
-
Hydrophobic Fields: Map regions of hydrophobicity and hydrophilicity.
-
Hydrogen Bond Donor Fields: Identify favorable locations for H-bond donors on the ligand.
-
Hydrogen Bond Acceptor Fields: Pinpoint favorable locations for H-bond acceptors.
A key innovation in CoMSIA is the use of a Gaussian-type function to calculate the similarity indices at each grid point. This results in smoother, more interpretable contour maps and avoids the issue of arbitrarily large energy values that can occur with CoMFA's potential functions at close proximities.[11][12]
| Feature | Comparative Molecular Field Analysis (CoMFA) | Comparative Molecular Similarity Indices Analysis (CoMSIA) |
| Primary Fields | Steric, Electrostatic | Steric, Electrostatic, Hydrophobic, H-Bond Donor, H-Bond Acceptor |
| Potential Function | Lennard-Jones and Coulombic potentials | Gaussian-type distance-dependent function |
| Probe Atom | Typically a C.sp³ atom with a +1 charge | Generic probe with defined properties (e.g., +1 charge, hydrophobicity of +1) |
| Contour Maps | Can have steep gradients and singularities | Smoother, more readily interpretable maps |
| Primary Advantage | The foundational and well-validated method for 3D-QSAR | Provides a more diverse set of descriptors, often leading to more robust and detailed models |
A Validated Experimental Protocol for 3D-QSAR Modeling
The trustworthiness of a 3D-QSAR model hinges on a rigorous and systematic workflow. Each step is designed to ensure the resulting model is not only statistically robust but also possesses genuine predictive power.
Caption: The comprehensive workflow for developing and validating a 3D-QSAR model.
Step-by-Step Methodology
-
Data Collection and Preparation:
-
Causality: A robust model requires a structurally diverse dataset of pyrazole analogs with accurately measured biological activity (IC₅₀) against a specific cancer cell line or target.
-
Protocol:
-
Compile a dataset of pyrazole compounds from the literature.[13]
-
Convert the IC₅₀ values to their negative logarithmic scale (pIC₅₀ = -log(IC₅₀)) to ensure a more normal data distribution for statistical analysis.[13]
-
Draw the 2D structures of all compounds and convert them to 3D structures using computational chemistry software.
-
Perform geometry optimization and energy minimization for each structure using a suitable force field (e.g., MMFF94) or quantum mechanical method to obtain low-energy, stable conformations.
-
-
-
Molecular Alignment:
-
Causality: This is the most critical step in alignment-based 3D-QSAR. The underlying assumption is that all molecules bind to the receptor in a similar orientation. An accurate alignment ensures that the calculated field differences reflect true structural variations relevant to activity.[9]
-
Protocol:
-
Select a common, rigid substructure as the alignment template. For this case, the pyrazole core is the logical choice.
-
Align all molecules in the dataset to this template using a rigid or flexible alignment algorithm.
-
-
-
Model Generation and Statistical Validation:
-
Causality: This phase establishes the mathematical relationship between the 3D fields and biological activity and rigorously tests its statistical significance and predictive ability.
-
Protocol:
-
Divide the dataset into a training set (~70-80% of compounds) for model generation and a test set (~20-30%) for external validation.[13]
-
Generate the CoMFA and/or CoMSIA fields for the aligned training set molecules.
-
Use Partial Least Squares (PLS) analysis to derive the QSAR model. PLS is essential for handling datasets where the number of descriptors (field values) is much larger than the number of observations (compounds).
-
Internal Validation: Perform leave-one-out (LOO) cross-validation on the training set. This systematically removes one compound, rebuilds the model with the remaining data, and predicts the activity of the removed compound. The resulting cross-validated correlation coefficient (q²) is a measure of the model's robustness. A q² > 0.5 is generally considered indicative of a good model.[7][14]
-
External Validation: Use the final, non-cross-validated model (built with the entire training set) to predict the pIC₅₀ values of the compounds in the test set. The predictive correlation coefficient (r²_pred) measures the model's ability to predict the activity of new, unseen compounds. An r²_pred > 0.6 is desirable.[11][12]
-
-
Performance Comparison: Experimental Data from Pyrazole Studies
Several studies have applied 3D-QSAR to pyrazole derivatives, often comparing CoMFA and CoMSIA directly. The statistical parameters from these studies provide objective data on their relative performance.
| Study Subject | Model | q² (Internal) | r² (Conventional) | r²_pred (External) | Key Finding |
| Pyrazole-thiazolinone EGFR inhibitors[15][16] | CoMFA | 0.644 | 0.862 | - | Good internal consistency. |
| CoMSIA | 0.740 | 0.851 | - | CoMSIA model showed superior robustness (higher q²). | |
| Benzodipyrazole CDK2 inhibitors[14] | CoMFA | 0.699 | 0.883 | 0.754 | Strong predictive power. |
| CoMSIA | 0.794 | 0.937 | 0.815 | CoMSIA model was superior in all statistical metrics. | |
| 2,4-diamino-5-methyl-5-deazapteridine analogs[11][12] | CoMFA | 0.530 | 0.903 | 0.935 | Both models showed excellent predictive ability. |
| CoMSIA | 0.548 | 0.909 | 0.842 | CoMSIA model showed slightly better internal robustness. |
The experimental data consistently indicates that while both CoMFA and CoMSIA can produce statistically significant and predictive models, the CoMSIA model often demonstrates superior internal robustness (higher q²) and predictive power (higher r²_pred).[14][15] This is attributed to the inclusion of hydrophobic and hydrogen-bonding fields, which provide a more complete description of the potential ligand-receptor interactions.
Interpreting Results: Contour Maps for Rational Drug Design
The true power of 3D-QSAR lies in its output: intuitive, 3D contour maps that guide the structural modification of lead compounds. These maps visualize the regions in space where specific physicochemical properties are predicted to enhance or diminish biological activity.
Caption: A standard color-coding key for interpreting 3D-QSAR contour maps.
Application in Pyrazole Design: Imagine a CoMSIA model for a series of pyrazole-based kinase inhibitors. The contour maps might reveal:
-
A large green contour near a phenyl ring substituent, indicating that adding bulkier groups (e.g., a t-butyl group) at this position is likely to increase activity by improving steric fit.[11]
-
A blue contour near a nitrogen atom in the pyrazole ring, suggesting that substituents which enhance its positive electrostatic potential would be beneficial.
-
A magenta contour adjacent to a carbonyl oxygen, highlighting a critical region for a hydrogen bond acceptor interaction.
This visual feedback transforms the drug design process from trial-and-error to a targeted, hypothesis-driven endeavor.
Conclusion
Both CoMFA and CoMSIA are powerful and well-validated 3D-QSAR methods for predicting the anticancer activity of pyrazole compounds and guiding the design of more potent analogs. While CoMFA provides a solid foundation by analyzing steric and electrostatic interactions, CoMSIA frequently offers a more robust and detailed model by incorporating hydrophobic and hydrogen-bonding descriptors.[14][15] The superiority of CoMSIA in many published studies on pyrazole and similar heterocyclic systems suggests it should be the preferred method when possible.
Ultimately, the success of any 3D-QSAR study does not rest solely on the choice of method but on the rigorous application of a validated workflow, from careful dataset curation and meaningful molecular alignment to stringent statistical validation. When executed correctly, these techniques provide invaluable insights, accelerating the discovery of novel pyrazole-based anticancer agents.
References
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- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3D-QSAR - Drug Design Org [drugdesign.org]
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- 13. Computational Approaches for the Design of Novel Anticancer Compounds Based on Pyrazolo[3,4-d]pyrimidine Derivatives as TRAP1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 3D-QSAR CoMFA and CoMSIA study on benzodipyrazoles as cyclin dependent kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 2D and 3D-QSAR analysis of pyrazole-thiazolinone derivatives as EGFR kinase inhibitors by CoMFA and CoMSIA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Ascendancy of Pyrazole Inhibitors: A Comparative Efficacy Analysis Against Established Drugs
In the dynamic landscape of drug discovery, the pyrazole scaffold has emerged as a privileged structure, demonstrating remarkable versatility and potent inhibitory activity across a spectrum of therapeutic targets. This guide provides an in-depth, evidence-based comparison of the efficacy of pyrazole-based inhibitors against well-established drugs in key therapeutic areas: inflammation, erectile dysfunction, and myeloproliferative neoplasms. We will delve into the mechanistic nuances, present comparative preclinical data, and provide detailed experimental protocols to empower researchers in their quest for next-generation therapeutics.
Part 1: The Pyrazole Core in Anti-Inflammatory Drug Design: A Showdown with Celecoxib
Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in managing pain and inflammation. However, their long-term use is often associated with gastrointestinal side effects due to the non-selective inhibition of cyclooxygenase (COX) enzymes. Celecoxib, a selective COX-2 inhibitor, was a significant advancement in mitigating these risks. The pyrazole moiety is, in fact, a key structural feature of celecoxib itself. This section explores the efficacy of novel pyrazole-containing compounds that aim to improve upon the therapeutic window of celecoxib.
Mechanism of Action: Targeting the Arachidonic Acid Cascade
Inflammation is a complex biological response, and a key pathway involves the conversion of arachidonic acid into prostaglandins by COX enzymes. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation and is responsible for the production of pro-inflammatory prostaglandins.[1] Selective inhibition of COX-2 is therefore a desirable therapeutic strategy. Celecoxib, a diaryl-substituted pyrazole, achieves its anti-inflammatory, analgesic, and antipyretic effects through the selective inhibition of COX-2.[2]
Figure 1: Simplified schematic of the COX pathway and the inhibitory action of celecoxib and other pyrazole inhibitors.
Comparative In Vitro Efficacy
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. Numerous studies have reported novel pyrazole derivatives with impressive COX-2 inhibitory activity, in some cases surpassing that of celecoxib.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |
| Celecoxib | 14.7 | 0.045 | 327 | [3] |
| Pyrazole Hybrid 8b | 13.6 | 0.043 | 316 | [3] |
| Pyrazole Hybrid 8g | 12.06 | 0.045 | 268 | [3] |
| PYZ31 | - | 0.01987 | - | [4] |
| PYZ37 | - | 0.2 | - | [4] |
| Trimethoxy Pyrazole 5f | 14.34 | 1.50 | 9.56 | [5] |
| Trimethoxy Pyrazole 6f | 9.56 | 1.15 | 8.31 | [5] |
Note: A higher selectivity index indicates greater selectivity for COX-2 over COX-1.
These data highlight the potential of novel pyrazole-based compounds to exhibit potent and highly selective COX-2 inhibition. For instance, pyrazole hybrid 8b demonstrates an IC50 for COX-2 comparable to celecoxib, while maintaining a high selectivity index.[3] Another reported pyrazole derivative, PYZ31 , showed a remarkable IC50 of 19.87 nM against COX-2, suggesting a higher potency than celecoxib (35.56 nM) in that particular study.[4]
Experimental Protocol: In Vitro COX Inhibition Assay
To determine the IC50 values, a common method is the in vitro cyclooxygenase (COX) inhibitor screening assay.
Principle: This assay measures the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
Step-by-Step Methodology: [6][7][8][9]
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Prepare a solution of hemin in DMSO.
-
Prepare a solution of the test compound (pyrazole inhibitor or celecoxib) in DMSO at various concentrations.
-
Prepare a solution of arachidonic acid (substrate) in ethanol.
-
Prepare a solution of TMPD.
-
Reconstitute purified human recombinant COX-1 and COX-2 enzymes in the assay buffer.
-
-
Assay Procedure:
-
To a 96-well plate, add the assay buffer, hemin, and the enzyme (either COX-1 or COX-2).
-
Add the test compound or vehicle (DMSO) to the respective wells.
-
Incubate the plate for a short period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately add TMPD to all wells.
-
Read the absorbance at 590 nm every minute for 5-10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Figure 2: Workflow for the in vitro COX inhibition assay.
In Vivo Models for Anti-Inflammatory Efficacy
To translate in vitro findings into a physiological context, various animal models of inflammation are employed.[10][11][12]
-
Carrageenan-Induced Paw Edema: This is a widely used model of acute inflammation. A phlogistic agent, carrageenan, is injected into the paw of a rodent, inducing edema. The anti-inflammatory effect of a test compound is assessed by its ability to reduce the swelling of the paw.[11]
-
Adjuvant-Induced Arthritis: This model mimics chronic inflammation and is particularly relevant for rheumatoid arthritis. An adjuvant is injected, leading to a systemic inflammatory response, including joint inflammation. The efficacy of a drug is evaluated by its ability to reduce joint swelling, pain, and other arthritic symptoms.
Part 2: Pyrazole-Based PDE5 Inhibitors: A New Wave in Erectile Dysfunction Treatment Beyond Sildenafil
Sildenafil, a pyrazolopyrimidinone derivative, revolutionized the treatment of erectile dysfunction (ED) through its potent and selective inhibition of phosphodiesterase type 5 (PDE5).[13] The pyrazole core is integral to sildenafil's structure and function. This section compares the efficacy of sildenafil with emerging pyrazole-based PDE5 inhibitors.
Mechanism of Action: Enhancing Nitric Oxide Signaling
Penile erection is a hemodynamic process involving the relaxation of smooth muscle in the corpus cavernosum. This relaxation is mediated by nitric oxide (NO), which stimulates the production of cyclic guanosine monophosphate (cGMP). PDE5 is the primary enzyme responsible for the degradation of cGMP in the corpus cavernosum. By inhibiting PDE5, sildenafil and other pyrazole inhibitors prevent the breakdown of cGMP, leading to prolonged smooth muscle relaxation and increased blood flow.[1][13]
Figure 3: Mechanism of action of sildenafil and other PDE5 inhibitors in the nitric oxide signaling pathway.
Comparative In Vitro Efficacy
The potency of PDE5 inhibitors is typically measured by their IC50 or inhibitor constant (Ki) values.
| Compound | PDE5 IC50 (nM) | PDE5 Ki (nM) | Reference |
| Sildenafil | 3.5 | 1 | [13][14] |
| Vardenafil | - | - | - |
| Tadalafil | - | - | - |
Note: Data for novel pyrazole inhibitors in a direct comparative table with sildenafil is limited in the provided search results. The table will be expanded as more data becomes available.
Sildenafil is a potent inhibitor of PDE5 with an IC50 of approximately 3.5 nM and a Ki of 1 nM.[1][13][14] It exhibits high selectivity for PDE5 over other PDE isoenzymes.[13] While specific head-to-head IC50 data for new pyrazole inhibitors against sildenafil were not abundant in the initial search, the pyrazole scaffold remains a key area of research for developing next-generation PDE5 inhibitors with potentially improved pharmacokinetic profiles or fewer side effects.
Experimental Protocol: In Vitro PDE5 Inhibition Assay
A common method to assess the potency of PDE5 inhibitors is a fluorescence polarization (FP)-based assay.[15][16][17]
Principle: This assay measures the change in polarization of a fluorescently labeled cGMP analog. When the analog is hydrolyzed by PDE5, it is no longer bound by a specific antibody, leading to a decrease in fluorescence polarization.
Step-by-Step Methodology: [15][16][17][18][19]
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA).
-
Prepare a solution of recombinant human PDE5A.
-
Prepare a solution of a fluorescently labeled cGMP analog (e.g., fluorescein-cGMP).
-
Prepare a solution of an anti-cGMP antibody.
-
Prepare serial dilutions of the test compound (pyrazole inhibitor or sildenafil) in the assay buffer.
-
-
Assay Procedure:
-
In a black 384-well plate, add the assay buffer, PDE5 enzyme, and the test compound or vehicle.
-
Incubate for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the fluorescently labeled cGMP analog.
-
Incubate for a further period (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding the anti-cGMP antibody.
-
Read the fluorescence polarization using a suitable plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Preclinical Models for Erectile Dysfunction
Animal models are crucial for evaluating the in vivo efficacy of potential ED treatments.[20][21][22][23][24]
-
Cavernous Nerve Injury Model: In this model, the cavernous nerve in rats is crushed or transected to induce ED. The recovery of erectile function following treatment with a test compound is then assessed by measuring the intracavernosal pressure (ICP) upon electrical stimulation of the nerve.[21]
-
Diabetic Models: Diabetes is a major risk factor for ED. Streptozotocin-induced diabetic rats are commonly used to study the efficacy of drugs in improving erectile function in a diabetic state.
Part 3: Pyrazole-Based JAK Inhibitors: A Competitive Landscape with Ruxolitinib
Myeloproliferative neoplasms (MPNs) are a group of blood cancers characterized by the overproduction of blood cells. A key driver of many MPNs is the dysregulation of the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway. Ruxolitinib, a potent inhibitor of JAK1 and JAK2, has been a breakthrough therapy for myelofibrosis (MF). The pyrazole scaffold is also being actively explored for the development of novel JAK inhibitors.
Mechanism of Action: Attenuating Cytokine Signaling
The JAK-STAT pathway is a critical signaling cascade for numerous cytokines and growth factors that regulate hematopoiesis and immune responses. In MPNs, mutations in genes like JAK2 (e.g., the V617F mutation) lead to constitutive activation of the JAK-STAT pathway, resulting in uncontrolled cell proliferation. Ruxolitinib and other pyrazole-based JAK inhibitors act as ATP-competitive inhibitors, blocking the phosphorylation and activation of STAT proteins, thereby reducing the downstream cellular effects.[25][26]
Figure 4: The JAK-STAT signaling pathway and the inhibitory action of ruxolitinib and other pyrazole inhibitors.
Comparative In Vitro Efficacy
The potency of JAK inhibitors is determined by their IC50 values against different JAK isoforms.
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | Reference |
| Ruxolitinib | 3.3 | 2.8 | 428 | [25][27][28] |
Ruxolitinib is a potent inhibitor of both JAK1 and JAK2, with significantly less activity against JAK3.[25][28] This selectivity profile is thought to contribute to its efficacy in MPNs while minimizing some of the immunosuppressive effects associated with broader JAK inhibition. The development of new pyrazole-based JAK inhibitors often focuses on achieving different selectivity profiles to potentially enhance efficacy or reduce off-target effects.
Experimental Protocol: In Vitro JAK Kinase Assay
A common method for determining the potency of JAK inhibitors is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[29][30][31][32]
Principle: This assay measures the phosphorylation of a biotinylated peptide substrate by the JAK enzyme. The phosphorylated peptide is then detected by a europium-labeled anti-phosphotyrosine antibody. When the europium and biotin are in close proximity, a FRET signal is generated.
Step-by-Step Methodology: [29][30][31][32]
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a solution of recombinant human JAK1 or JAK2.
-
Prepare a solution of a biotinylated peptide substrate (e.g., a peptide derived from STAT1).
-
Prepare a solution of ATP.
-
Prepare a detection solution containing a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC).
-
Prepare serial dilutions of the test compound (pyrazole inhibitor or ruxolitinib).
-
-
Assay Procedure:
-
In a 384-well plate, add the kinase buffer, JAK enzyme, and the test compound or vehicle.
-
Incubate for a defined period (e.g., 20 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP.
-
Incubate for a further period (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding the detection solution.
-
Incubate for a final period (e.g., 60 minutes) at room temperature to allow for the development of the detection signal.
-
Read the TR-FRET signal on a suitable plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Animal Models for Myelofibrosis
Several mouse models have been developed to study the pathophysiology of MF and to evaluate the efficacy of novel therapies.[33][34][35][36][37]
-
JAK2V617F Knock-in Models: Mice engineered to express the human JAK2V617F mutation develop an MPN-like disease that progresses to MF, characterized by splenomegaly, bone marrow fibrosis, and extramedullary hematopoiesis.[35]
-
Thrombopoietin (TPO) Overexpression Models: Mice that overexpress TPO develop a myeloproliferative disorder that mimics human myelofibrosis.[34]
Conclusion: The Promising Future of Pyrazole Inhibitors
The pyrazole scaffold has proven to be a remarkably fruitful starting point for the development of potent and selective inhibitors against a diverse range of clinically relevant targets. The examples presented in this guide demonstrate that novel pyrazole-based compounds can not only match but in some cases exceed the efficacy of established drugs like celecoxib. As our understanding of disease biology deepens and medicinal chemistry techniques advance, we can anticipate the continued emergence of innovative pyrazole inhibitors with improved therapeutic profiles, offering new hope for patients across a wide spectrum of diseases. The detailed experimental frameworks provided herein are intended to serve as a valuable resource for researchers dedicated to advancing this exciting field of drug discovery.
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A Senior Application Scientist's Guide to the In Vitro Validation of Novel Pyrazole Derivatives as Anticancer Agents
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its versatile biological activities.[1][2] Its presence in several FDA-approved anticancer drugs, such as Crizotinib and Ruxolitinib, underscores its significance in oncology.[3][4][5] For researchers developing novel pyrazole derivatives, a rigorous and systematic in vitro validation process is paramount to identify promising lead compounds. This guide provides an in-depth, experience-driven comparison of essential assays, focusing not just on the "how" but the "why" behind each experimental step, ensuring a robust and logical validation cascade.
Part 1: The Gatekeeper Assay - Initial Viability and Cytotoxicity Screening
The first critical step is to determine whether your novel pyrazole derivatives exhibit cytotoxic effects against cancer cells. The most common and reliable method for this initial high-throughput screening is the MTT assay.[6][7]
Causality: Why the MTT Assay?
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures a cell's metabolic activity, which in most cases, correlates with cell viability. It is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells can cleave the yellow tetrazolium salt MTT into a purple formazan product.[8][9] The amount of formazan produced is directly proportional to the number of viable cells.[6] This assay is selected as the initial gatekeeper because it is rapid, cost-effective, and provides a quantitative measure of a compound's potency—the half-maximal inhibitory concentration (IC50).[10][11]
Experimental Workflow: MTT Assay
Caption: General workflow of the MTT cytotoxicity assay.
Protocol 1: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed a panel of human cancer cells (e.g., MCF-7 for breast, A549 for lung) in 96-well plates at a pre-determined optimal density (typically 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[11]
-
Drug Treatment: The next day, treat the cells with serial dilutions of your novel pyrazole derivatives (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control with a known anticancer drug like Doxorubicin.[11] Incubate for 48-72 hours.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for another 2-4 hours.[8][11] Viable cells will form purple formazan crystals.
-
Formazan Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the crystals.[11]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the drug concentration to generate a dose-response curve and determine the IC50 value.[11]
Data Presentation: Comparing Novel Pyrazoles
The primary output is the IC50 value. A lower IC50 indicates higher potency.
| Compound | Cancer Cell Line | Tissue of Origin | IC50 (µM) [Example Data] |
| Novel Pyrazole A | MCF-7 | Breast Adenocarcinoma | 8.5 ± 1.2 |
| Novel Pyrazole B | MCF-7 | Breast Adenocarcinoma | 25.1 ± 3.6 |
| Doxorubicin | MCF-7 | Breast Adenocarcinoma | 0.8 ± 0.1 |
| Novel Pyrazole A | A549 | Lung Carcinoma | 12.3 ± 2.1 |
| Novel Pyrazole B | A549 | Lung Carcinoma | 45.7 ± 5.4 |
| Doxorubicin | A549 | Lung Carcinoma | 1.2 ± 0.2 |
Data are presented as mean ± standard deviation from three independent experiments.
Part 2: Mechanism of Action - Unraveling Apoptosis
A promising anticancer agent should ideally induce programmed cell death (apoptosis) rather than necrosis, as necrosis can trigger an inflammatory response.[12] The Annexin V/Propidium Iodide (PI) assay is the gold standard for distinguishing between these cell death pathways.[13]
Causality: Why Annexin V/PI Staining?
During the early stages of apoptosis, a phospholipid called phosphatidylserine (PS), normally located on the inner leaflet of the plasma membrane, flips to the outer surface.[14][15] Annexin V is a protein with a high affinity for PS. By conjugating Annexin V to a fluorophore like FITC, we can detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the intact membrane of live or early apoptotic cells.[13] It can only enter cells in late-stage apoptosis or necrosis when membrane integrity is lost.[12] Using flow cytometry to analyze cells stained with both, we can differentiate four populations:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells (primary): Annexin V-negative and PI-positive.
Visualization: Principle of Annexin V/PI Staining
Caption: Differentiating cell states with Annexin V and PI.
Protocol 2: Apoptosis Detection by Annexin V/PI Staining
-
Cell Treatment: Seed cells in 6-well plates and treat them with the novel pyrazole derivative at its predetermined IC50 concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin-binding buffer.[15]
-
Staining: Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.[15]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.
Data Presentation: Quantifying Apoptosis
| Treatment | % Live Cells (Q4) | % Early Apoptotic (Q3) | % Late Apoptotic (Q2) | % Necrotic (Q1) |
| Vehicle Control | 95.2 ± 2.5 | 2.1 ± 0.5 | 1.5 ± 0.4 | 1.2 ± 0.3 |
| Novel Pyrazole A (IC50) | 40.5 ± 4.1 | 35.8 ± 3.2 | 20.1 ± 2.8 | 3.6 ± 0.9 |
| Doxorubicin (IC50) | 35.1 ± 3.8 | 38.2 ± 3.5 | 22.5 ± 2.9 | 4.2 ± 1.1 |
Data represent the percentage of cells in each quadrant as determined by flow cytometry.
Part 3: Cell Cycle Analysis
Many anticancer drugs exert their effect by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent apoptosis.[16] Analyzing the cell cycle distribution provides crucial mechanistic insight.
Causality: Why Analyze the Cell Cycle?
The cell cycle is tightly regulated, consisting of G0/G1, S (DNA synthesis), and G2/M (mitosis) phases.[16] The amount of DNA in a cell doubles as it progresses from G1 to G2/M. By staining cells with a DNA-intercalating dye like Propidium Iodide (PI) and analyzing them with flow cytometry, we can quantify the percentage of cells in each phase based on fluorescence intensity.[17] A significant accumulation of cells in a particular phase after treatment suggests the compound interferes with checkpoints in that phase.
Protocol 3: Cell Cycle Analysis by PI Staining
-
Cell Treatment: Treat cells with the pyrazole derivative at its IC50 concentration for 24 hours.
-
Harvest and Fix: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently to prevent clumping.[16] Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the pellet in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).[17][18]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer, using a linear scale for DNA content analysis.[19]
Data Presentation: Cell Cycle Distribution
| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | 65.4 ± 4.5 | 20.1 ± 2.8 | 14.5 ± 2.1 |
| Novel Pyrazole A (IC50) | 25.3 ± 3.1 | 15.8 ± 2.5 | 58.9 ± 5.2 |
Data indicate a significant accumulation of cells in the G2/M phase, suggesting G2/M arrest.
Part 4: Molecular Target Validation via Western Blot
To confirm the observations from flow cytometry and delve deeper into the molecular mechanism, Western blotting is essential. This technique allows for the detection and quantification of specific proteins involved in apoptosis and cell cycle regulation.[20][21]
Causality: Why Western Blot?
Western blotting provides molecular evidence to support your hypothesis. For instance, if you observe G2/M arrest, you can probe for proteins that regulate this checkpoint. If you observe apoptosis, you can detect the cleavage of key apoptotic proteins.
-
Apoptosis Markers: Caspase-3 is a key executioner caspase. Its activation involves cleavage into smaller, active fragments. PARP is a DNA repair enzyme that is cleaved by activated caspase-3, serving as a hallmark of apoptosis.[20][21]
-
Cell Cycle Markers: Proteins like Cyclin D1 are crucial for G1/S transition. A decrease in Cyclin D1 can indicate cell cycle arrest.[21]
Visualization: A Potential Signaling Pathway
Many pyrazole derivatives function as protein kinase inhibitors.[3][4] A compound might inhibit a kinase like AKT, leading to the activation of apoptotic pathways.
Caption: Pyrazole derivative inhibiting a kinase to induce apoptosis.
Protocol 4: Western Blot Analysis (General)
-
Protein Extraction: Treat cells as before, then lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking & Probing: Block the membrane (e.g., with 5% non-fat milk or BSA) to prevent non-specific antibody binding. Incubate with primary antibodies against your target proteins (e.g., anti-cleaved PARP, anti-Caspase-3, anti-Actin as a loading control) overnight at 4°C.[20]
-
Secondary Antibody: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
Conclusion
Validating the in vitro anticancer activity of novel pyrazole derivatives requires a multi-faceted and logical approach. By progressing from broad cytotoxicity screening with the MTT assay to specific mechanistic studies like apoptosis and cell cycle analysis via flow cytometry, and finally confirming these findings at the molecular level with Western blotting, researchers can build a comprehensive and compelling case for their lead compounds. This systematic validation cascade ensures scientific rigor and provides the critical data necessary to advance the most promising derivatives toward further preclinical development.
References
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- Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. (2023). PubMed.
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- Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities. (2016). Semantic Scholar.
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- Pyrazole Paradigms: Unveiling Synthetic Pathways and Unraveling Anti-Cancer Potential. (2024). Medicinal Chemistry.
- Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013).
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- Annexin V staining assay protocol for apoptosis. (N/A). Abcam.
- Anticancer activity of some known pyrazolopyridine derivatives. (N/A).
- Pyrazoles as anticancer agents: Recent advances. (2023).
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- MTT Assay Protocol for Cell Viability and Prolifer
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- Proliferation & Cell Cycle - Flow Cytometry Guide. (N/A). Bio-Rad Antibodies.
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (N/A).
- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing.
- Cell Cycle Analysis. (2017). University of Wisconsin Carbone Cancer Center.
- Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (N/A). MDPI.
- Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. (N/A).
- Apoptosis Assays. (N/A). Sigma-Aldrich.
- Apoptosis assays: western blots. (2020). YouTube.
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A Researcher's Guide to Cross-Reactivity and Selectivity Profiling of Pyrazole-Based Kinase Inhibitors
Introduction: The Criticality of Kinase Inhibitor Selectivity
Protein kinases are a large family of enzymes that play pivotal roles in cellular signal transduction, regulating processes such as cell growth, differentiation, and apoptosis.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them a major focus for drug development.[2] Small molecule kinase inhibitors have emerged as a successful class of therapeutics, with a growing number of FDA-approved drugs.[3] The pyrazole scaffold is a prominent structural motif in many of these inhibitors, valued for its synthetic accessibility and ability to form key interactions within the ATP-binding pocket of kinases.[3][4]
However, the high degree of conservation in the ATP-binding site across the human kinome presents a significant challenge: achieving inhibitor selectivity.[5] Cross-reactivity, where an inhibitor binds to unintended "off-target" kinases, can lead to adverse effects and toxicity.[5][6] Conversely, in some cases, a multi-targeted approach can be beneficial.[1][7] Therefore, a thorough understanding and comprehensive profiling of a kinase inhibitor's selectivity are paramount for both drug safety and efficacy.[6][8] This guide provides an in-depth comparison of methodologies for assessing the cross-reactivity and selectivity of pyrazole-based kinase inhibitors, supported by experimental data and protocols.
The Pyrazole Scaffold: A Privileged Structure in Kinase Inhibition
The pyrazole ring is considered a "privileged scaffold" in medicinal chemistry due to its versatile nature.[2][3] It can act as a bioisosteric replacement for other aromatic rings and its substituents can be readily modified to optimize potency and selectivity.[3] Several FDA-approved kinase inhibitors, including Crizotinib, Ruxolitinib, and Encorafenib, feature a pyrazole core.[3] The 3-aminopyrazole moiety, in particular, is frequently utilized as a "hinge-binder," forming critical hydrogen bonds with the kinase hinge region, mimicking the interaction of ATP's adenine ring.[2] This provides a strong anchor for the inhibitor, and modifications to other parts of the pyrazole scaffold can then be used to fine-tune its interactions with other regions of the ATP-binding pocket, thereby influencing its selectivity profile.[8][9]
Methodologies for Kinase Inhibitor Selectivity Profiling
A variety of in vitro and in-cell methodologies are available to determine the selectivity profile of a kinase inhibitor. The choice of method often depends on the stage of drug discovery, the desired throughput, and the specific questions being addressed.
In Vitro Biochemical Assays
These assays directly measure the ability of an inhibitor to interfere with the catalytic activity of a purified kinase.
1. Radiometric Assays
This traditional method involves the use of radiolabeled ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP) to measure the transfer of a phosphate group to a substrate peptide or protein.[1] The amount of incorporated radioactivity is then quantified to determine kinase activity.
Experimental Protocol: Radiometric Kinase Inhibition Assay
-
Reaction Setup: In a 96-well plate, combine the purified kinase, a suitable substrate peptide, and the pyrazole-based inhibitor at various concentrations.
-
Initiation: Start the reaction by adding a solution containing [γ-³³P]ATP and MgCl₂.
-
Incubation: Allow the reaction to proceed at a controlled temperature (e.g., 30°C) for a specific duration.
-
Termination: Stop the reaction by adding a solution like phosphoric acid.
-
Separation: Spot the reaction mixture onto a phosphocellulose paper filter. Wash the filters to remove unincorporated [γ-³³P]ATP.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity).
2. Fluorescence- and Luminescence-Based Assays
These assays have largely replaced radiometric methods due to safety and disposal concerns. They utilize various detection methods, such as fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence, to measure kinase activity.[10]
Experimental Protocol: ADP-Glo™ Luminescent Kinase Assay (Promega)
-
Kinase Reaction: Perform the kinase reaction in a multi-well plate containing the kinase, substrate, ATP, and the pyrazole inhibitor.
-
ATP Depletion: After the kinase reaction, add ADP-Glo™ Reagent to terminate the reaction and deplete the remaining ATP.
-
ADP to ATP Conversion: Add Kinase Detection Reagent, which contains luciferase and a substrate. The enzyme in this reagent converts the ADP generated during the kinase reaction into ATP.
-
Luminescence Measurement: The newly synthesized ATP is used by luciferase to generate a luminescent signal, which is proportional to the initial kinase activity.
-
Data Analysis: Measure the luminescence using a plate reader and calculate the IC₅₀ value.
In Vitro Binding Assays
Binding assays measure the direct interaction between an inhibitor and a kinase, providing information on binding affinity (typically expressed as the dissociation constant, Kd).
1. Competitive Binding Assays
These assays, such as the KINOMEscan™ platform (DiscoverX), utilize an immobilized "probe" ligand that binds to the ATP site of a large panel of kinases.[1] The test inhibitor competes with this probe for binding, and the amount of inhibitor-bound kinase is quantified.
2. Thermal Shift Assays (Differential Scanning Fluorimetry - DSF)
This technique measures the change in the thermal stability of a kinase upon inhibitor binding.[2][9] A fluorescent dye that binds to hydrophobic regions of the protein is used. As the protein unfolds with increasing temperature, the dye fluoresces. A bound inhibitor stabilizes the protein, resulting in a higher melting temperature (Tm).
Experimental Protocol: Differential Scanning Fluorimetry (DSF)
-
Reaction Mixture: In a qPCR plate, prepare a reaction mixture containing the purified kinase, the pyrazole inhibitor at various concentrations, and a fluorescent dye like SYPRO Orange.[2]
-
Thermal Denaturation: Place the plate in a real-time PCR instrument and gradually increase the temperature.[2]
-
Fluorescence Monitoring: Monitor the fluorescence intensity at each temperature increment.[2]
-
Data Analysis: Plot fluorescence versus temperature to generate a melting curve. The midpoint of the transition is the melting temperature (Tm). Calculate the change in Tm (ΔTm) in the presence of the inhibitor.
Cellular and In-Cell Assays
These assays assess the inhibitor's activity within a cellular context, providing more physiologically relevant data.
1. Target Engagement Assays
NanoBRET™ (Promega) is a popular technology that measures the engagement of an inhibitor with its target kinase in live cells.[9][10] It utilizes bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescently labeled tracer that binds to the kinase's active site.
Experimental Workflow: NanoBRET™ Target Engagement Assay
Caption: Workflow for NanoBRET™ Target Engagement Assay.
2. Kinome Profiling using Mass Spectrometry
Advanced proteomics techniques can provide a global view of the kinome.[11][12][13] One such method involves using multiplexed inhibitor beads (MIBs) to capture active kinases from cell lysates, which are then identified and quantified by mass spectrometry.[11][14] This approach can reveal changes in the activity of numerous kinases in response to inhibitor treatment.
Experimental Workflow: MIB-MS Kinome Profiling
Caption: Multiplexed Inhibitor Bead Mass Spectrometry Workflow.
Comparative Cross-Reactivity Data of Pyrazole-Based Kinase Inhibitors
The selectivity of pyrazole-based inhibitors can vary significantly based on the substitutions on the pyrazole ring and the overall chemical scaffold.[8][9] The following table summarizes representative cross-reactivity data for several pyrazole-containing kinase inhibitors, highlighting the impact of chemical modifications on their selectivity profiles.
| Compound | Primary Target(s) | IC₅₀ (Primary Target) | Key Off-Targets (>80% Inhibition at 1 µM) | Selectivity Score (S-score) | Reference |
| Compound A | Aurora A/B | 35 nM (A), 75 nM (B) | 22 kinases including LRRK2, FYN | High (less selective) | [15] |
| Compound 10q | FLT3 | - | c-Kit | Moderate | [8] |
| Golidocitinib | JAK1 | - | JAK2 (ortho substitution on pyrazole ring improves selectivity) | High (more selective) | [3] |
| Ruxolitinib | JAK1/2 | ~3 nM | JAK3 (~430 nM) | High (more selective) | [3] |
| Compound 37 | G2019S-LRRK2 | - | 6 out of 485 kinases | Very High (highly selective) | [16] |
Note: This table is a synthesis of data from multiple sources to provide a comparative overview. IC₅₀ and selectivity scores can vary depending on the assay platform and the panel of kinases tested.
Interpreting Selectivity Data
Quantifying selectivity can be approached in several ways. The Selectivity Score (S-score) is a common metric, calculated by dividing the number of kinases inhibited above a certain threshold (e.g., 50% or 80%) at a given concentration by the total number of kinases tested.[17][18] A lower S-score indicates higher selectivity. It is important to consider the inhibitor's potency against the primary target relative to its off-targets. A highly potent and selective inhibitor will have a low IC₅₀ for its intended target and high IC₅₀ values for other kinases.
Conclusion and Future Directions
The pyrazole scaffold remains a highly valuable framework for the design of potent and selective kinase inhibitors.[4][19][20] As our understanding of the human kinome deepens, the need for comprehensive and accurate selectivity profiling becomes even more critical.[6] The integration of in vitro biochemical and binding assays with in-cell target engagement and global kinome profiling provides a robust strategy for characterizing pyrazole-based inhibitors.[10][13] Future efforts will likely focus on developing inhibitors with tailored selectivity profiles, including highly specific inhibitors for individual kinases and multi-targeted inhibitors designed to modulate specific signaling pathways for enhanced therapeutic benefit.[21][22]
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A Researcher's Guide to the In Vitro Validation of Pyrazole Derivatives as Trypanocidal Agents
The global search for novel, effective, and safer chemotherapeutic agents against Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a critical endeavor in medicinal chemistry. Among the heterocyclic compounds that have garnered significant attention, pyrazole derivatives have emerged as a promising scaffold for the development of potent trypanocidal agents.[1] This guide provides a comprehensive overview of the in vitro validation process for pyrazole derivatives, offering a comparative analysis of their performance, detailed experimental protocols, and insights into the causality behind experimental choices. Our objective is to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively screen and validate novel pyrazole-based compounds.
Comparative Analysis of Pyrazole Derivatives
The trypanocidal potential of a compound is not solely defined by its activity against the parasite but also by its selectivity towards the parasite over host cells. The Selectivity Index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC50) in a mammalian cell line to the 50% inhibitory concentration (IC50) against T. cruzi, is a crucial parameter in this assessment.[2] An ideal candidate will exhibit a high SI, indicating a wide therapeutic window.
Below is a comparative summary of the in vitro activity of several pyrazole derivatives from recent studies. It is important to note that direct comparison of absolute IC50 values across different studies should be done with caution due to variations in parasite strains, host cell lines, and assay conditions.[3]
| Compound Class | Derivative | Target Parasite Stage | Host Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Pyrazole-Imidazoline | 3g | Intracellular Amastigotes | Vero | 6.09 ± 0.52 | > 277.27 | 45.52 | [4] |
| Pyrazole-Imidazoline | 3j | Intracellular Amastigotes | Vero | 2.75 ± 0.62 | > 309.32 | 112.48 | [4] |
| Pyrazole-Imidazoline | 3m | Intracellular Amastigotes | Vero | 3.58 ± 0.25 | > 160.51 | 44.83 | [4] |
| Pyrazole-Thiazoline | 2c | Trypomastigotes | Vero | ~0.4-2.1 | > 100 | > 47.6-250 | [5] |
| Pyrazole-Thiazoline | 2e | Trypomastigotes | Vero | ~0.4-2.1 | > 100 | > 47.6-250 | [5] |
| Pyrazole-Thiazoline | 2i | Trypomastigotes | Vero | ~0.4-2.1 | > 100 | > 47.6-250 | [5] |
| Chromenopyrazole | Lead Compound | Intracellular Amastigotes | L929 | Comparable to Benznidazole | >50-fold selective | > 50 | [6] |
| Reference Drug | Benznidazole | Intracellular Amastigotes | Vero | ~3.81 - 19.6 | > 500 - 2381 | ~127 - 625 | [4][5][7] |
Key Insights from the Data:
-
Potency: Several pyrazole derivatives, particularly from the pyrazole-imidazoline and pyrazole-thiazoline series, exhibit potent activity against T. cruzi, with IC50 values in the low micromolar range, often surpassing the activity of the reference drug, benznidazole.[4][5]
-
Selectivity: A high selectivity index is a hallmark of a promising drug candidate. Derivatives like 3j, with an SI of 112.48, demonstrate excellent selectivity, suggesting a lower likelihood of host cell toxicity.[4]
-
Structure-Activity Relationship (SAR): The substitution pattern on the pyrazole ring and associated moieties significantly influences trypanocidal activity. For instance, in the pyrazole-imidazoline series, bromo, chloro, and methyl substituents in the para-position of the 1-aryl group were found to enhance potency.[4] The introduction of methoxy groups in chromenopyrazoles also led to improved activity and selectivity.[6]
Experimental Protocols for In Vitro Validation
The following are detailed, step-by-step methodologies for the key experiments required to validate the trypanocidal activity of pyrazole derivatives.
In Vitro Trypanocidal Activity Assay against Intracellular Amastigotes
This assay is considered the gold standard for primary screening as it targets the clinically relevant replicative form of the parasite within a host cell.[3][8]
Principle: Mammalian host cells are infected with trypomastigotes, which then differentiate into amastigotes and replicate. The infected cells are treated with the test compounds, and the reduction in the number of intracellular parasites is quantified.
Step-by-Step Protocol:
-
Cell Culture: Maintain a suitable mammalian host cell line, such as Vero (monkey kidney epithelial) or L929 (mouse fibroblast) cells, in appropriate culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 humidified atmosphere.
-
Cell Seeding: Seed the host cells into 96-well microplates at a density that allows for the formation of a confluent monolayer within 24 hours.
-
Parasite Infection: Infect the host cell monolayer with tissue culture-derived trypomastigotes at a parasite-to-cell ratio of approximately 10:1. Incubate for 24 hours to allow for parasite invasion and differentiation into amastigotes.
-
Compound Addition: After the infection period, wash the wells to remove any remaining extracellular trypomastigotes. Add fresh culture medium containing serial dilutions of the pyrazole derivatives to be tested. Include a positive control (benznidazole) and a negative control (vehicle, typically DMSO).
-
Incubation: Incubate the plates for 48-72 hours to allow for parasite replication and to assess the effect of the compounds.[4]
-
Quantification of Parasite Load:
-
Microscopy-based: Fix the cells with methanol and stain with Giemsa. The number of amastigotes per 100 host cells is determined by light microscopy.
-
Reporter Gene Assay: For genetically modified parasite strains (e.g., expressing β-galactosidase), lyse the cells and add the appropriate substrate. The resulting colorimetric or luminescent signal is proportional to the number of viable parasites.[8]
-
-
Data Analysis: Calculate the percentage of parasite inhibition for each compound concentration relative to the negative control. The IC50 value is determined by non-linear regression analysis of the dose-response curves.
Cytotoxicity Assay on Mammalian Cells
This assay is crucial for determining the selectivity of the test compounds.
Principle: The effect of the compounds on the viability of a mammalian cell line is assessed.
Step-by-Step Protocol:
-
Cell Seeding: Seed a mammalian cell line (the same as used in the trypanocidal assay or another standard line like U937 macrophages) into 96-well microplates and allow them to adhere for 24 hours.[9]
-
Compound Addition: Add serial dilutions of the pyrazole derivatives to the wells.
-
Incubation: Incubate the plates for 72 hours under the same conditions as the trypanocidal assay to ensure comparability.[10]
-
Viability Assessment:
-
MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the formazan and measure the absorbance.[2]
-
Resazurin Assay: Add resazurin solution. Viable cells reduce the blue resazurin to the fluorescent pink resorufin. Measure the fluorescence.
-
ATP Quantification: The amount of ATP is directly proportional to the number of viable cells.[4]
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The CC50 value is determined by non-linear regression analysis.
Calculation of the Selectivity Index (SI)
The SI is a critical parameter for prioritizing compounds for further development.[11]
Formula:
SI = CC50 (mammalian cells) / IC50 (T. cruzi)
A higher SI value indicates greater selectivity of the compound for the parasite. Generally, an SI greater than 10 is considered promising for further investigation, with values above 50 being highly desirable.[7]
Visualizing the Experimental Workflow
Caption: Workflow for the in vitro validation of trypanocidal pyrazole derivatives.
Potential Mechanisms of Action of Pyrazole Derivatives
While phenotypic screening is the primary approach for identifying active compounds, understanding the mechanism of action is crucial for lead optimization. Evidence suggests that pyrazole derivatives may exert their trypanocidal effect through various mechanisms:
-
Enzyme Inhibition: Some pyrazole derivatives have been shown to inhibit key parasitic enzymes such as cruzipain, a cysteine protease essential for parasite survival, and iron-dependent superoxide dismutase (Fe-SOD), which is involved in the parasite's antioxidant defense.[4][5]
-
Mitochondrial Dysfunction: Disruption of the parasite's mitochondrial function is another potential mechanism.
Caption: Potential mechanisms of action for trypanocidal pyrazole derivatives.
Conclusion
The in vitro validation of pyrazole derivatives is a multi-faceted process that requires rigorous experimental design and careful data interpretation. By following the standardized protocols outlined in this guide, researchers can effectively assess the trypanocidal activity and selectivity of novel compounds. The promising results observed for several pyrazole derivatives underscore the potential of this scaffold in the development of new and improved treatments for Chagas disease. Future work should focus on elucidating the precise mechanisms of action of the most potent and selective compounds to guide further optimization and preclinical development.
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- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Pyrazole N-Arylation: A Comparative Analysis of Palladium and Copper Catalysis
To the Researcher: The synthesis of N-arylpyrazoles is a cornerstone of modern medicinal chemistry and materials science. These privileged scaffolds are integral to a multitude of pharmaceuticals, agrochemicals, and functional organic materials. The principal strategy for their construction is the direct C–N cross-coupling of a pyrazole with an aryl halide. For decades, two transition metals have dominated this field: palladium and copper.
This guide moves beyond a simple recitation of procedures. It is designed to provide you, a fellow scientist, with a deep, comparative understanding of these two catalytic systems. We will dissect their mechanistic underpinnings, evaluate their performance based on experimental data, and provide practical, field-proven protocols. The goal is not to declare a single "winner," but to empower you to make an informed, strategic choice of catalyst for your specific synthetic challenge.
Pillar 1: The Catalytic Machinery - Palladium vs. Copper
The fundamental differences in the electronic properties of palladium and copper dictate their distinct catalytic pathways, which in turn influence substrate scope, reaction conditions, and overall efficiency.
The Palladium Approach: The Buchwald-Hartwig Amination
Palladium-catalyzed C–N cross-coupling, or Buchwald-Hartwig amination, is renowned for its remarkable versatility and high reactivity.[1] The reaction typically proceeds through a well-established Pd(0)/Pd(II) catalytic cycle. The choice of ancillary ligand, usually a bulky, electron-rich phosphine, is not merely an additive but a critical controller of the reaction's success, influencing both stability and reactivity.[2][3]
The Mechanism's Causality: The cycle is a finely tuned sequence of events:
-
Oxidative Addition: The active Pd(0) complex initiates the cycle by inserting into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate. This is often the rate-determining step.[4]
-
Ligand Exchange & Deprotonation: The pyrazole coordinates to the Pd(II) center. A base then deprotonates the pyrazole's N-H bond, forming a palladium-amido complex.[2]
-
Reductive Elimination: This is the crucial C–N bond-forming step. The aryl group and the pyrazolyl group are eliminated from the palladium center, forming the desired N-arylpyrazole product and regenerating the active Pd(0) catalyst.[4] Bulky ligands are essential here as they create steric crowding that promotes this final, productive step.[2]
Caption: The Pd(0)/Pd(II) catalytic cycle for Buchwald-Hartwig N-arylation.
The Copper Alternative: The Ullmann Condensation
The copper-catalyzed N-arylation of azoles is a modern evolution of the classical Ullmann condensation.[5] Historically, these reactions were notorious for requiring harsh conditions—stoichiometric copper and temperatures often exceeding 200 °C.[5][6] Modern protocols, however, employ catalytic amounts of a copper(I) salt, often in the presence of a simple ligand, at significantly lower temperatures.[7][8]
The Mechanism's Causality: While more debated than its palladium counterpart, a plausible mechanism involves:
-
Formation of Copper(I) Pyrazolide: The base deprotonates the pyrazole, which then reacts with the Cu(I) salt to form a copper(I) pyrazolide intermediate.
-
Oxidative Addition: The aryl halide adds to the copper(I) species, likely forming a transient, high-valent Cu(III) intermediate.[9][10] This step is accelerated by ligands that stabilize the copper center.
-
Reductive Elimination: The aryl and pyrazolyl groups couple and are eliminated from the copper center, forming the C–N bond and regenerating a Cu(I) species that re-enters the catalytic cycle.[11]
Caption: A plausible Cu(I)/Cu(III) catalytic cycle for Ullmann N-arylation.
Pillar 2: Head-to-Head Performance Comparison
The choice between palladium and copper is a multi-faceted decision, balancing reactivity against cost and practicality. The following table summarizes key performance metrics based on extensive literature data.
| Feature | Palladium Catalysis (Buchwald-Hartwig) | Copper Catalysis (Ullmann-type) | Field Insights & Causality |
| Substrate Scope | Excellent . Highly effective for aryl bromides, iodides, triflates, and even challenging aryl chlorides.[2][12] Tolerates a vast range of functional groups. | Good to Excellent . Traditionally required activated aryl halides (iodides > bromides).[5] Modern systems have expanded the scope, but unactivated aryl chlorides can still be challenging. | Palladium's lower activation barrier for oxidative addition, especially with advanced ligands, gives it a broader scope. Copper systems are particularly effective for N-H azoles due to the favorable formation of the copper-pyrazolide intermediate.[7][13] |
| Reaction Conditions | Mild . Often proceeds at temperatures from room temperature to ~100 °C.[2] | Moderate to High . Classical conditions were harsh (>200 °C).[5] Modern ligand-assisted protocols typically require 80-120 °C.[14][15] | The high energy barrier for the oxidative addition of aryl halides to copper necessitates higher thermal energy compared to most palladium systems. |
| Catalyst & Ligands | High Cost . Palladium is a precious metal.[16] Relies on sophisticated, often expensive and air-sensitive phosphine ligands (e.g., tBuBrettPhos, XPhos).[12][17][18] | Low Cost . Copper is an earth-abundant metal.[19] Often uses simple, inexpensive, and air-stable ligands like diamines (e.g., DMEDA), amino acids, or phenanthrolines.[7][13] | The economic disparity is stark. For large-scale synthesis, the cost of palladium and its specialized ligands can be a significant factor, making copper a more attractive alternative.[19][20] |
| Catalyst Loading | Typically low (0.5 - 2 mol%). | Can be higher (1 - 10 mol%). | The higher intrinsic activity of palladium catalysts often allows for lower loadings to achieve high turnover numbers. |
| Green Chemistry | Palladium's toxicity and cost are drawbacks.[19] However, high efficiency, low catalyst loading, and milder conditions are favorable. | Often considered "greener" due to copper's abundance and lower cost.[19] However, the toxicity of copper salts should not be underestimated and is highly dependent on the specific complex.[21][22] | Sustainability is not just about the metal's identity but the entire process (solvent, temperature, waste). Copper's main advantage is resource abundance.[20] |
Pillar 3: Trustworthy & Validated Experimental Protocols
Theoretical knowledge must be grounded in practical, reproducible methodology. Below are representative, step-by-step protocols for the N-arylation of pyrazole using both catalytic systems. These are designed as self-validating systems, providing a reliable starting point for your own research.
General Experimental Workflow
The setup for both reactions follows a similar inert-atmosphere technique to protect the catalyst and reagents from oxygen and moisture.
Caption: A standard workflow for setting up a cross-coupling reaction.
Protocol 1: Palladium-Catalyzed N-Arylation of Pyrazole with an Aryl Bromide
This protocol is adapted from methodologies utilizing modern biarylphosphine ligands, which offer high reactivity and broad scope.[17][18]
Materials:
-
Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)₂)
-
Ligand: tBuBrettPhos
-
Aryl Halide: 4-Bromoanisole (1.0 mmol, 1.0 equiv)
-
Nucleophile: Pyrazole (1.2 mmol, 1.2 equiv)
-
Base: Potassium Carbonate (K₂CO₃), finely ground (2.0 mmol, 2.0 equiv)
-
Solvent: Toluene, anhydrous (5 mL)
Step-by-Step Procedure:
-
Vessel Preparation: To an oven-dried Schlenk tube containing a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol, 2 mol%), tBuBrettPhos (0.04 mmol, 4 mol%), K₂CO₃ (2.0 mmol), and pyrazole (1.2 mmol).
-
Inert Atmosphere: Seal the tube with a rubber septum, and then evacuate and backfill with high-purity argon. Repeat this cycle three times.
-
Reagent Addition: Through the septum, add the anhydrous toluene (5 mL) via syringe, followed by the 4-bromoanisole (1.0 mmol).
-
Reaction: Place the sealed tube into a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by taking aliquots (via syringe) and analyzing by TLC or GC-MS until the starting aryl bromide is consumed.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove inorganic salts and the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-(4-methoxyphenyl)-1H-pyrazole.
Protocol 2: Copper-Catalyzed N-Arylation of Pyrazole with an Aryl Iodide
This protocol is based on the highly effective and practical copper/diamine-catalyzed systems developed by Buchwald and others.[7][8][13]
Materials:
-
Copper Precatalyst: Copper(I) iodide (CuI)
-
Ligand: N,N'-Dimethylethylenediamine (DMEDA)
-
Aryl Halide: 4-Iodoanisole (1.0 mmol, 1.0 equiv)
-
Nucleophile: Pyrazole (1.2 mmol, 1.2 equiv)
-
Base: Potassium Carbonate (K₂CO₃), finely ground (2.0 mmol, 2.0 equiv)
-
Solvent: Dioxane, anhydrous (5 mL)
Step-by-Step Procedure:
-
Vessel Preparation: To an oven-dried, resealable Schlenk tube containing a magnetic stir bar, add CuI (0.1 mmol, 10 mol%), K₂CO₃ (2.0 mmol), and pyrazole (1.2 mmol).
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with high-purity argon. Repeat this cycle three times.
-
Reagent Addition: Under a positive flow of argon, add the anhydrous dioxane (5 mL), the 4-iodoanisole (1.0 mmol), and finally the DMEDA ligand (0.2 mmol, 20 mol%) via syringe.
-
Reaction: Tightly seal the tube (use a Teflon screw cap) and place it in a preheated oil bath at 110 °C. Stir vigorously for 24 hours. Caution: Pressure may build up in the sealed tube; use a safety shield.
-
Monitoring: Allow the reaction to proceed for the designated time. A workup and analysis can be performed as in the palladium protocol.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL), and filter through a short plug of silica gel, eluting with additional ethyl acetate.
-
Purification: Concentrate the filtrate in vacuo. The crude product can be purified by silica gel column chromatography to afford the pure N-arylpyrazole.
Conclusion and Strategic Outlook
Palladium and copper are not competitors but rather complementary tools in the synthetic chemist's arsenal for pyrazole N-arylation.
-
Choose Palladium when: You face a challenging substrate (e.g., an unactivated aryl chloride), require broad functional group tolerance for a complex molecule, or need to achieve the reaction under the mildest possible conditions. It is the go-to catalyst for discovery chemistry where reactivity and scope are paramount.[3][23]
-
Choose Copper when: Cost is a primary driver, particularly for large-scale synthesis. When using aryl iodides or activated aryl bromides, modern copper systems provide an economical, robust, and highly effective alternative.[7][19] Its operational simplicity and the use of air-stable ligands are also significant advantages in a process development setting.
The future of C–N coupling will likely involve harnessing the strengths of both metals while mitigating their weaknesses. Ongoing research focuses on developing recyclable, heterogeneous catalysts for both palladium and copper to improve sustainability,[9][24] creating copper catalysts that can efficiently activate aryl chlorides at lower temperatures, and exploring earth-abundant first-row metals like nickel and iron as viable, low-cost alternatives.[25] By understanding the fundamental principles and practical nuances of each catalyst, researchers can continue to innovate and efficiently construct the vital N-arylpyrazole motifs that drive progress in science and medicine.
References
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- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 8. Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ramprasad.mse.gatech.edu [ramprasad.mse.gatech.edu]
- 10. High-Valent Organometallic Copper and Palladium in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. Synthesis of tetra-substituted 5-trifluoromethylpyrazoles via sequential halogenation/palladium-catalyzed C–C and C–N cross-coupling - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02390D [pubs.rsc.org]
- 19. Copper will replace toxic palladium and expensive platinum in the synthesis of medications | EurekAlert! [eurekalert.org]
- 20. Replacing Critical Materials with Abundant Materials - The Role of the Chemical Sciences in Finding Alternatives to Critical Resources - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Which Metals are Green for Catalysis? Comparison of the Toxicities of Ni, Cu, Fe, Pd, Pt, Rh, and Au Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 24. Assessing the environmental benefit of palladium-based single-atom heterogeneous catalysts for Sonogashira coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 25. researchgate.net [researchgate.net]
A Researcher's Guide to the Biological Validation of Pyrazole Derivatives as Carbonic Anhydrase Inhibitors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the biological validation of pyrazole derivatives as inhibitors of carbonic anhydrase (CA). We will delve into the critical in vitro and in vivo methodologies, comparative analyses, and the underlying scientific rationale for experimental choices, empowering you to rigorously assess the therapeutic potential of this promising class of compounds.
Introduction: The Rationale for Targeting Carbonic Anhydrases with Pyrazole Derivatives
Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] This seemingly simple reaction is fundamental to a multitude of physiological processes, including pH homeostasis, gas transport, and electrolyte secretion. Dysregulation of CA activity is implicated in a range of pathologies, making them attractive therapeutic targets.[1] Notably, isoforms like CA II, IV, and XII are involved in glaucoma, while the tumor-associated isoforms CA IX and XII play a crucial role in cancer progression by regulating tumor pH.[2][3][4]
Pyrazole-based scaffolds have emerged as a versatile and highly promising class of CA inhibitors.[5][6] Their unique structural features allow for potent and, in some cases, isoform-selective inhibition, offering the potential for targeted therapies with improved side-effect profiles compared to classical sulfonamide inhibitors like acetazolamide.[5][6] This guide will walk you through the essential steps to validate the biological activity of novel pyrazole derivatives, from initial enzymatic assays to preclinical in vivo models.
The Validation Workflow: A Step-by-Step Approach
A robust biological validation process is paramount to advancing a promising chemical scaffold from a mere laboratory curiosity to a potential therapeutic candidate. The following workflow outlines the key stages of this process.
Caption: Figure 1: A comprehensive workflow for the biological validation of pyrazole-based CA inhibitors.
In Vitro Validation: Establishing Potency and Selectivity
The initial phase of validation focuses on characterizing the inhibitory activity of the pyrazole derivatives at the molecular and cellular levels.
Enzymatic Assays: Quantifying Inhibitory Potency
The foundational step is to determine the half-maximal inhibitory concentration (IC50) of the compounds against the target CA isoform(s). A commonly used and reliable method is the stopped-flow CO2 hydrase assay.
Experimental Protocol: Stopped-Flow CO2 Hydrase Assay
-
Reagents and Materials:
-
Purified recombinant human CA isoforms (e.g., hCA I, II, IX, XII).
-
Test compounds (pyrazole derivatives) dissolved in a suitable solvent (e.g., DMSO).
-
Reference inhibitor (e.g., Acetazolamide).[1]
-
Buffer solution (e.g., Tris-HCl, pH 7.4).
-
CO2-saturated water.
-
pH indicator (e.g., phenol red).
-
Stopped-flow spectrophotometer.
-
-
Procedure: a. Prepare serial dilutions of the test compounds and the reference inhibitor. b. In the stopped-flow instrument, rapidly mix a solution containing the CA enzyme and the inhibitor with a CO2-saturated solution containing the pH indicator. c. Monitor the change in absorbance over time, which reflects the change in pH due to the enzymatic hydration of CO2. d. The initial rate of the reaction is determined from the linear portion of the absorbance curve. e. Calculate the percentage of inhibition for each inhibitor concentration relative to a control without the inhibitor. f. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Isoform Selectivity Profiling: The Key to a Favorable Therapeutic Window
A critical aspect of developing novel CA inhibitors is to assess their selectivity for the target isoform(s) over off-target isoforms. For instance, in cancer therapy, high selectivity for the tumor-associated CA IX and XII over the ubiquitous cytosolic isoforms CA I and II is highly desirable to minimize side effects.[4]
The isoform selectivity is determined by comparing the IC50 or Ki (inhibition constant) values of the compound against a panel of CA isoforms.
Data Presentation: Comparative Inhibitory Activity of Pyrazole Derivatives
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Selectivity Ratio (CA II / CA IX) |
| Pyrazole Derivative 1 | 5130 | 1177 | 15.9 | 16.7 | 74.0 |
| Pyrazole Derivative 2 | 4890 | 6739 | 67.6 | 65.7 | 99.7 |
| Acetazolamide (Reference) | 250 | 12 | 25 | 5.7 | 0.48 |
Note: The data presented here is illustrative and based on representative values from the literature.[2][5][6]
This table clearly demonstrates the superior selectivity of the pyrazole derivatives for the cancer-related isoform CA IX over the off-target CA II, as compared to the non-selective reference drug acetazolamide.
Cell-Based Assays: Confirming Target Engagement in a Physiological Context
While enzymatic assays are crucial for determining direct inhibitory activity, cell-based assays are essential to confirm that the compounds can engage their target in a more complex biological environment and elicit a desired cellular response.
Experimental Protocol: Cell Proliferation Assay (for Anticancer Applications)
-
Cell Lines:
-
Cancer cell lines known to overexpress the target CA isoform (e.g., HT-29 or MCF-7 for CA IX).
-
A control cell line with low or no expression of the target isoform.
-
-
Procedure: a. Seed the cells in 96-well plates and allow them to adhere overnight. b. Treat the cells with increasing concentrations of the pyrazole derivatives for a specified period (e.g., 48-72 hours). c. Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo assay. d. Determine the GI50 (concentration for 50% growth inhibition) for each compound in both cell lines.
A significantly lower GI50 in the high-expressing cell line compared to the low-expressing one provides evidence of on-target activity.
In Vivo Validation: Assessing Efficacy in Preclinical Models
The transition from in vitro to in vivo studies is a critical milestone in the drug development pipeline. This stage aims to evaluate the therapeutic efficacy of the pyrazole derivatives in relevant animal models of the target disease.
Animal Model Selection: Mimicking Human Disease
The choice of animal model is crucial and depends on the therapeutic indication.
-
Glaucoma: Rabbit or non-human primate models with induced ocular hypertension are commonly used to assess the intraocular pressure (IOP) lowering effects of test compounds.[3][7]
-
Cancer: Xenograft models, where human cancer cells are implanted into immunocompromised mice, are the gold standard for evaluating the in vivo anticancer efficacy of novel therapeutics.[8]
Caption: Figure 2: A generalized workflow for an in vivo cancer xenograft study.
In Vivo Efficacy Studies: Demonstrating Therapeutic Potential
Experimental Protocol: Cancer Xenograft Study
-
Animal Model: Female athymic nude mice (6-8 weeks old).
-
Cell Line: A human cancer cell line overexpressing the target CA isoform (e.g., MDA-MB-231 for breast cancer).
-
Procedure: a. Subcutaneously implant 5 x 10^6 cells into the flank of each mouse. b. Monitor tumor growth until tumors reach a palpable size (e.g., 100-150 mm³). c. Randomize the mice into treatment groups (e.g., vehicle control, pyrazole derivative at different doses, positive control like a standard chemotherapeutic agent). d. Administer the treatments via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) for a specified duration. e. Measure tumor volume and body weight 2-3 times per week. f. At the end of the study, euthanize the mice, excise the tumors, and measure their final weight. g. Perform histological and biomarker analysis on the tumor tissues to confirm the mechanism of action.
Data Presentation: Comparative In Vivo Anticancer Efficacy
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | 1250 ± 150 | - |
| Pyrazole Derivative (25 mg/kg) | 625 ± 80 | 50 |
| Pyrazole Derivative (50 mg/kg) | 375 ± 60 | 70 |
| Positive Control (e.g., Doxorubicin) | 450 ± 75 | 64 |
Note: This data is hypothetical and serves as an example of how to present in vivo efficacy results.
ADMET Profiling: Assessing Drug-like Properties
Concurrent with efficacy studies, it is essential to evaluate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the pyrazole derivatives. A favorable ADMET profile is critical for the successful clinical translation of a drug candidate.
In Silico and In Vitro ADME Assays
Early-stage ADMET profiling often begins with in silico predictions and is followed by a battery of in vitro assays.
-
In Silico Prediction: Computational models can provide initial estimates of properties like solubility, permeability, metabolic stability, and potential toxicity.
-
In Vitro ADME Assays:
-
Solubility: Thermodynamic and kinetic solubility assays.
-
Permeability: Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell permeability assays.
-
Metabolic Stability: Incubation with liver microsomes or hepatocytes to determine the rate of metabolism.
-
Plasma Protein Binding: Equilibrium dialysis or ultracentrifugation methods.
-
Cytochrome P450 (CYP) Inhibition: Assays to assess the potential for drug-drug interactions.
-
In Vivo Pharmacokinetics (PK)
Following promising in vitro ADME results, in vivo PK studies are conducted in animal models (typically rodents) to understand how the drug is absorbed, distributed, metabolized, and eliminated in a living organism.
Key PK Parameters to Determine:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve (a measure of total drug exposure).
-
t1/2: Half-life.
-
Bioavailability (%F): The fraction of the administered dose that reaches the systemic circulation.
A thorough understanding of the PK profile is crucial for designing effective dosing regimens for subsequent efficacy and toxicology studies.
Conclusion and Future Directions
The biological validation of pyrazole derivatives as carbonic anhydrase inhibitors is a multi-faceted process that requires a systematic and rigorous approach. By following the workflow outlined in this guide, researchers can effectively assess the potency, selectivity, efficacy, and drug-like properties of their compounds. The promising in vitro and emerging in vivo data for this class of inhibitors suggest that with continued research and development, pyrazole-based CAIs could represent a significant advancement in the treatment of a variety of diseases, from glaucoma to cancer. Future efforts should focus on optimizing the ADMET properties of lead compounds and conducting more extensive preclinical toxicology and efficacy studies to pave the way for their clinical evaluation.
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Jamshed, A., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Advances, 13(28), 19383-19397. [Link]
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Supuran, C. T. (2016). Glaucoma and the applications of carbonic anhydrase inhibitors. Expert Review of Ophthalmology, 11(4), 267-274. [Link]
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Ace Therapeutics. (n.d.). Carbonic Anhydrase Inhibitor Development for Glaucoma. Retrieved from [Link]
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Angeli, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7023. [Link]
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Dizdaroglu, Y., et al. (2019). Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 174-183. [Link]
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Ghorab, M. M., et al. (2015). Sulfonamide bearing pyrazolylpyrazolines as potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII. Bioorganic & Medicinal Chemistry Letters, 25(16), 3124-3130. [Link]
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Karelia, D. N., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 27(19), 6599. [Link]
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Said, S. A., et al. (2022). 4-(Pyrazolyl)benzenesulfonamide Ureas as Carbonic Anhydrases Inhibitors and Hypoxia-Mediated Chemo-Sensitizing Agents in Colorectal Cancer Cells. International Journal of Molecular Sciences, 23(19), 11508. [Link]
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Stewart, W. C., et al. (2011). Animal models for glaucoma. British Journal of Ophthalmology, 95(1), 2-7. [Link]
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Supuran, C. T., & De Simone, G. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Electronic Journals Portal of the Association for Science. [Link]
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Winum, J. Y., & Supuran, C. T. (2015). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances, 5(103), 84925-84937. [Link]
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Yılmaz, I., et al. (2018). Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1113-1119. [Link]
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Zhang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(13), 5086. [Link]
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Dizdaroglu, Y., et al. (2019). Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 174-183. [Link]
-
Jamshed, A., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Advances, 13(28), 19383-19397. [Link]
-
Angeli, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7023. [Link]
-
Karelia, D. N., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 27(19), 6599. [Link]
-
Said, S. A., et al. (2022). 4-(Pyrazolyl)benzenesulfonamide Ureas as Carbonic Anhydrases Inhibitors and Hypoxia-Mediated Chemo-Sensitizing Agents in Colorectal Cancer Cells. International Journal of Molecular Sciences, 23(19), 11508. [Link]
-
Ghorab, M. M., et al. (2015). Sulfonamide bearing pyrazolylpyrazolines as potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII. Bioorganic & Medicinal Chemistry Letters, 25(16), 3124-3130. [Link]
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- 8. benchchem.com [benchchem.com]
Comparative SAR Analysis of 3,5-Disubstituted Pyrazole Inhibitors: A Guide for Drug Discovery Professionals
The 3,5-disubstituted pyrazole motif is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its synthetic tractability and versatile bioisosteric properties.[1][2] This five-membered aromatic heterocycle, with its two adjacent nitrogen atoms, serves as a rigid and tunable framework for designing potent and selective inhibitors against a multitude of biological targets, most notably protein kinases.[1][2] Dysregulation of protein kinase signaling is a hallmark of numerous diseases, including cancer and inflammatory disorders, making them a major focus of drug development.[1][3] Of the 74 small molecule kinase inhibitors approved by the US FDA, eight contain a pyrazole ring, underscoring the scaffold's clinical significance.[1]
This guide provides an in-depth, comparative analysis of the Structure-Activity Relationships (SAR) for 3,5-disubstituted pyrazole inhibitors. We will dissect the causal relationships between specific substitutions at the C3 and C5 positions and their impact on inhibitory potency and selectivity, supported by experimental data from seminal studies. This analysis is intended to equip researchers, scientists, and drug development professionals with the critical insights needed to rationally design the next generation of pyrazole-based therapeutics.
The Pyrazole Core: A Versatile Anchor for Kinase Inhibition
The pyrazole ring's utility in kinase inhibitor design stems from its ability to engage in crucial hydrogen bonding interactions with the "hinge" region of the kinase ATP-binding pocket.[1] This interaction mimics the binding of the adenine portion of ATP, effectively anchoring the inhibitor within the active site. The substituents at the C3 and C5 positions then project into distinct sub-pockets, allowing for the fine-tuning of potency and selectivity.
Part 1: Deciphering the Structure-Activity Landscape at C3 and C5
The strategic modification of substituents at the C3 and C5 positions is paramount for optimizing the biological activity of pyrazole inhibitors. These positions offer vectors into different regions of the target's binding site, and understanding the impact of various functional groups is key to successful drug design.
The C3 Position: Targeting the Gatekeeper and Solvent-Front
Substituents at the C3 position often extend towards the solvent-exposed region of the ATP binding site or interact with the "gatekeeper" residue, a key determinant of kinase selectivity.
A compelling example is seen in the development of inhibitors for p38 MAP kinase, a key regulator of inflammatory responses.[4] A series of N-pyrazole, N'-aryl ureas demonstrated that the C3 position could be modified to incorporate a pharmacophore that forms a crucial hydrogen bond at the ATP binding site, significantly improving potency.[4] For instance, the evolution from a simple methyl group to a more complex morpholino-ethoxy group in the renowned inhibitor Doramapimod (BIRB-796) was critical for achieving high affinity by engaging with the kinase hinge region.[1]
Caption: SAR at the C5 position of the pyrazole ring.
Part 2: Comparative Analysis of 3,5-Disubstituted Pyrazole Inhibitors
To illustrate these principles, the following table summarizes the SAR for different series of 3,5-disubstituted pyrazole inhibitors against various kinase targets.
| Target Kinase | C3-Substituent | C5-Substituent | Key SAR Insights | IC₅₀ / Kᵢ | Reference |
| p38 MAP Kinase | N-Aryl Urea | tert-Butyl | The tert-butyl group at C5 is crucial for binding to the DFG-out induced hydrophobic pocket. The urea at C3 engages the hinge. | Kᵢ < 1 nM | [1][4] |
| Akt1 Kinase | Pyrimidine | Phenyl | Replacement of a 2-aminopyrimidine with a pyrazole ring at C3 improved activity, providing a key H-bond to the hinge. | Kᵢ = 0.08 nM (Afuresertib) | [1][2] |
| Aurora A Kinase | Phenyl | p-Nitrophenyl | SAR study showed that a nitro group at the para-position of the C5-phenyl ring was more optimal than H, Me, OMe, or Cl. | IC₅₀ = 0.16 µM | [2] |
| Bcr-Abl Kinase | Pyridine | Phenyl-CF₃ | The trifluoromethyl group on the C5-phenyl ring was critical; its removal significantly decreased potency. | IC₅₀ = 14.2 nM | [2] |
| EGFR/VEGFR2 | Phenyl | 2-Bromophenyl | Halogen substitutions on the C5-diaryl ring were potent, with 2-bromo being particularly effective against prostate cancer cells. | - | [5] |
| CDK | Biphenyl | Cyclobutyl | For CDK inhibitors, a cyclobutyl group at the C5 position was found to be more optimal for activity than various other alkyl or aryl groups. | IC₅₀ < 1 µM | [3] |
Part 3: Experimental Protocols for Inhibitor Evaluation
The validation of SAR hypotheses relies on robust and reproducible experimental data. A standard method for determining the potency of kinase inhibitors is the in vitro kinase inhibition assay.
Protocol: In Vitro Kinase Inhibition Assay (Luminescent)
This protocol describes a typical luminescence-based assay to measure the inhibitory activity of compounds against a target kinase.
-
Reagent Preparation:
-
Prepare a 2X kinase solution in kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare a 2X substrate/ATP solution. This contains the specific peptide substrate for the kinase and ATP at a concentration typically near its Kₘ.
-
Serially dilute the test compounds (3,5-disubstituted pyrazoles) in DMSO and then in kinase buffer to create a 10X stock.
-
-
Assay Procedure:
-
Add 5 µL of 10X test compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of the 2X kinase solution to each well and incubate for 10-15 minutes at room temperature to allow compound binding.
-
Initiate the kinase reaction by adding 2.5 µL of the 2X substrate/ATP solution.
-
Incubate the plate at 30°C for 1 hour. The incubation time may need optimization depending on the kinase activity.
-
-
Detection:
-
Stop the kinase reaction and measure the remaining ATP by adding a luminescence-based ATP detection reagent (e.g., Kinase-Glo®).
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Read the luminescence on a plate reader. The signal is inversely proportional to kinase activity.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic model to determine the IC₅₀ value.
-
Sources
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects [mdpi.com]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of 3,5-diaryl-pyrazole derivatives as potential antiprostate cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate
Authored for Researchers, Scientists, and Drug Development Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. For novel and specialized compounds such as ethyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate (CAS No. 144978-50-5), a clear, scientifically-grounded disposal plan is not just a recommendation—it is an operational necessity. This guide provides a comprehensive, step-by-step methodology for the safe handling and disposal of this compound, moving beyond a simple checklist to explain the critical reasoning behind each procedural step.
Disclaimer: At the time of writing, a specific Safety Data Sheet (SDS) for this compound was not publicly available. The following procedures are therefore based on a conservative hazard assessment derived from the known risks of its constituent chemical motifs (aminopyrazole, pyrimidine) and data from structurally analogous compounds. It is imperative to consult your institution's Environmental Health & Safety (EHS) department for guidance tailored to your specific facilities and local regulations.
Hazard Profile & Waste Classification: A Conservative Approach
The fundamental principle of disposing of a novel compound is to assume a hazard profile that accounts for the risks associated with its structural components. This compound integrates two key heterocyclic systems: a pyrazole and a pyrimidine. Analysis of similar molecules provides a reliable basis for its classification as hazardous waste.
Table 1: Inferred Hazard Profile from Analogous Compounds
| Hazard Category | Finding from Analogous Compounds | Rationale & Implication for Disposal |
| Skin & Eye Irritation | Structurally similar aminopyrazole esters are classified as Category 2 skin and eye irritants.[1][2] | The compound must be handled with appropriate Personal Protective Equipment (PPE). All contaminated materials (gloves, wipes) must be disposed of as hazardous waste. |
| Acute Toxicity | Pyrazole and pyrimidine derivatives can be harmful if swallowed.[2] | Direct ingestion must be avoided. This reinforces the need for strict hygiene protocols and classifies the compound as toxic waste. |
| Respiratory Irritation | Some analogs are noted to cause respiratory irritation.[2] | Handling should occur in a well-ventilated area, such as a chemical fume hood, to prevent inhalation of dust. This supports its classification as hazardous. |
| Environmental Hazards | Pyrazole derivatives can be harmful to aquatic life with long-lasting effects.[3] Releasing the compound into the environment is prohibited.[1] | Under no circumstances should this compound or its rinseate be disposed of down the drain.[4][5] It must be collected for destruction by a licensed facility. |
| Combustion Products | Thermal decomposition is expected to produce hazardous gases, including nitrogen oxides (NOx) and carbon oxides (CO, CO2).[1] | This informs the selection of the final disposal method (incineration) and highlights the risks in a fire scenario. |
Operational Protocol for Waste Collection and Storage
Proper waste management begins at the point of generation. Adherence to a systematic collection protocol is essential for ensuring safety and regulatory compliance.
Step 1: Waste Segregation
Segregating chemical waste is the most critical step in a laboratory's disposal plan. Improper mixing can lead to dangerous chemical reactions, contaminate a large volume of non-hazardous waste, and significantly increase disposal costs.[6]
-
Action: Dedicate a specific waste container solely for solid this compound and materials lightly contaminated with it (e.g., weighing papers, contaminated gloves, absorbent pads).[3]
-
Causality: This prevents cross-contamination and ensures the waste profile sent for disposal is accurate. Federal regulations require waste generators to correctly identify and classify their waste streams.[4]
Step 2: Container Selection and Labeling
The waste container serves as the primary containment vessel and its label is the primary mode of hazard communication.
-
Action: Select a container made of a chemically compatible material (e.g., high-density polyethylene, HDPE) that is in good condition with a secure, tight-fitting lid.[5] Immediately label the container.
-
The label must, at a minimum, include:
-
The words "Hazardous Waste" .[7]
-
The full chemical name: "this compound" .[4]
-
The associated hazards (e.g., "Irritant," "Toxic"). Pictograms are highly recommended.[7]
-
The date when waste was first added (the "accumulation start date").[5]
-
The name of the Principal Investigator and the laboratory location.[5]
-
-
Causality: Proper labeling is a regulatory requirement under the EPA's Resource Conservation and Recovery Act (RCRA).[7] It ensures that anyone handling the container, from lab personnel to EHS staff and final disposal technicians, is aware of its contents and potential dangers.
Step 3: Waste Accumulation and Storage
Waste should be stored safely in a designated area within the laboratory pending pickup by EHS personnel.
-
Action: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[7] This area should be at or near the point of generation and under the control of the laboratory personnel.
-
Storage Best Practices:
-
Causality: The SAA regulations provide a framework for safely managing small quantities of waste in the laboratory before they are moved to a central accumulation area.[8] Secondary containment is a critical safeguard against the environmental release of hazardous materials.
Decision Workflow and Final Disposal
The journey of the chemical waste from the lab bench to its final destruction follows a structured path coordinated by the institution's EHS department.
Waste Management Workflow Diagram
The following diagram illustrates the decision-making process for handling waste generated from experiments involving this compound.
Caption: Decision workflow for the disposal of this compound.
Final Disposal Method
-
Action: Once the container is full or has been in accumulation for the maximum allowable time (consult your EHS department, but often 12 months for academic labs), follow your institution's procedure to request a hazardous waste pickup.[8]
-
Ultimate Destruction: The ultimate disposal of this compound should be handled by a licensed professional waste disposal company.[3] The recommended and most environmentally sound method for this type of halogen-free organic compound is high-temperature incineration in a facility equipped with afterburners and scrubbers.[9]
-
Causality: High-temperature incineration ensures the complete thermal destruction of the molecule, breaking it down into simpler, less harmful components (like CO2, H2O, and N2) and preventing its persistence in the environment.
Emergency Procedures: Spill Management
In the event of an accidental spill, a prompt and correct response is crucial to mitigate exposure and environmental contamination.
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Protect Yourself: Don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Contain: For a small, solid spill, gently cover it with an inert absorbent material like vermiculite, sand, or commercial sorbent pads to prevent it from becoming airborne.[4]
-
Collect: Carefully sweep or scoop the material and absorbent into your designated hazardous waste container.[1][9]
-
Clean: Decontaminate the spill area with an appropriate solvent or soap and water, collecting the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department, as per institutional policy.
By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental responsibility.
References
- BenchChem. (2025).
- BenchChem. (2025).
- MSDS of ETHYL 5-AMINO-1-(4-METHYLPHENYL)
- United States Environmental Protection Agency (EPA). (2025).
- Chemistry World. (2008). EPA tweaks hazardous waste rules for academic labs.
- Fisher Scientific. (2023).
- BenchChem. (2025). Proper Disposal of 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino] - ....
- Medical Laboratory Observer. (2019).
- Ohio Environmental Protection Agency. (n.d.).
- Jubilant Ingrevia. (n.d.). Safety Data Sheet: N-(5-Amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidinamine. 6sid3nKdO9tB6ONQWHFb9RPY=)
Sources
- 1. fishersci.com [fishersci.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. dam.assets.ohio.gov [dam.assets.ohio.gov]
- 7. MedicalLab Management Magazine [medlabmag.com]
- 8. epa.gov [epa.gov]
- 9. capotchem.cn [capotchem.cn]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate
For researchers, scientists, and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, familiarity must not breed complacency, especially when dealing with compounds where comprehensive safety data is not yet publicly available. This guide provides essential, immediate safety and logistical information for handling ethyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this guidance is synthesized from the safety protocols for structurally related pyrazole and pyrimidine compounds.[1][2] This approach ensures a high margin of safety, treating the compound with the caution it warrants as a potentially hazardous substance.
Hazard Assessment: An Inference-Based Approach
Given the structure of this compound, which combines a pyrazole and a pyrimidine ring system, we must infer its potential hazards from analogous compounds. Structurally similar chemicals, such as Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, are classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[3][4] Therefore, it is prudent to handle this compound as a hazardous substance with the potential for similar toxicological effects.
Inferred Hazard Profile:
| Hazard Category | Finding | Rationale |
| Skin Irritation | Classified as a potential skin irritant.[3][4] | Pyrazole derivatives have been shown to cause skin irritation.[2] |
| Eye Irritation | Classified as a potential serious eye irritant.[3][4] | Direct contact with the eyes could lead to serious damage. |
| Respiratory Irritation | May cause respiratory irritation if inhaled as a dust or aerosol.[3][4] | Fine powders of organic compounds can be irritating to the respiratory tract. |
| Acute Oral Toxicity | Assumed to be harmful if swallowed. | A related compound, Ethyl 5-amino-1-isopropyl-1H-pyrazole-4-carboxylate, is classified as Acute Toxicity, Oral, Category 4. |
Core Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is critical to mitigate the risks of exposure. The following table summarizes the recommended PPE for handling this compound.
| Category | Recommendation | Rationale and Standards |
| Eye and Face Protection | Chemical safety goggles. | Protects against splashes and airborne particles. Must conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][3] |
| Skin Protection | Nitrile gloves (double-gloving recommended) and a disposable gown. | Prevents skin contact and absorption.[1][5] Gloves should be inspected before use and changed regularly.[6][7] The gown should be made of a low-permeability fabric with a solid front and tight-fitting cuffs.[5][8] |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood. | Minimizes inhalation of dust or vapors.[1][3] If a fume hood is not available or if there is a risk of aerosolization, a NIOSH-approved respirator (e.g., N95) should be used.[3] |
| Hand Hygiene | Wash hands thoroughly before and after handling the compound and removing gloves.[5][6] | Reduces the risk of accidental ingestion and cross-contamination. |
Operational Workflow for Safe Handling
The following diagram illustrates the standard operational workflow for handling this compound, from preparation to disposal, emphasizing the integration of PPE at each stage.
Caption: Workflow for the safe handling of the target compound.
Step-by-Step Guide to Donning and Doffing PPE
Proper technique in putting on and taking off PPE is crucial to prevent cross-contamination.
Donning Sequence:
-
Gown: Put on the disposable gown, ensuring complete coverage.
-
Inner Gloves: Don the first pair of nitrile gloves, tucking the cuffs under the gown sleeves.
-
Outer Gloves: Don the second pair of nitrile gloves, pulling the cuffs over the gown sleeves.[5]
-
Eye Protection: Put on chemical safety goggles.
-
Respirator (if required): Perform a fit check for the respirator.
Doffing Sequence (to be performed in a designated area):
-
Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the outside with bare skin. Dispose of them in the designated hazardous waste container.[5]
-
Gown: Untie and remove the gown, folding the contaminated side inward. Dispose of it in the appropriate waste stream.
-
Eye Protection: Remove goggles from the back to the front.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.
-
Hand Washing: Immediately wash hands with soap and water.
Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Don Additional PPE: If not already wearing it, don a respirator and any other necessary protective gear.
-
Contain the Spill: Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Collect and Dispose: Carefully sweep or scoop the absorbed material into a labeled, sealable hazardous waste container.[3]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.
Waste Disposal
All waste contaminated with this compound must be treated as hazardous waste.[9]
-
Solid Waste: Unused compound and grossly contaminated materials (e.g., weighing paper, gloves, absorbent pads) should be collected in a clearly labeled, sealed, and chemically compatible waste container.[2]
-
Liquid Waste: Solutions containing the compound should be collected in a dedicated, leak-proof container. Do not mix with other waste streams unless permitted by your EHS department.[10]
-
Disposal: All waste must be disposed of through a licensed professional waste disposal company, typically via high-temperature incineration.[2] Never dispose of this chemical down the drain or in regular trash.[9]
Respiratory Protection Decision Framework
The following flowchart provides a logical framework for determining the appropriate level of respiratory protection.
Caption: Decision-making flowchart for respiratory protection.
By adhering to these rigorous safety protocols, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their research. Always consult your institution's specific safety guidelines and EHS department for any questions or concerns.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | C7H11N3O2 | CID 271299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. pppmag.com [pppmag.com]
- 8. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
